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  • Product: 4-(2-Fluorophenyl)phenol
  • CAS: 321-62-0

Core Science & Biosynthesis

Foundational

Synthesis of 4-(2-Fluorophenyl)phenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(2-fluorophenyl)phenol, a key structural motif in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(2-fluorophenyl)phenol, a key structural motif in medicinal chemistry and materials science. We will delve into the predominant synthetic strategy, the Suzuki-Miyaura cross-coupling reaction, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of critical parameter optimization. Furthermore, this guide explores alternative synthetic routes, including the Gomberg-Bachmann reaction, and provides a comparative analysis to inform methodology selection. The content is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices and ensuring scientific integrity through authoritative citations.

Introduction: The Significance of 4-(2-Fluorophenyl)phenol

The biphenyl scaffold is a privileged structure in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a fluorine atom onto this scaffold can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 4-(2-Fluorophenyl)phenol, with its specific substitution pattern, represents a valuable building block for more complex molecular architectures. The hydroxyl group provides a reactive handle for further functionalization, such as etherification or esterification, while the fluorinated phenyl ring imparts unique electronic and conformational characteristics. The synthesis of such specifically substituted biaryls, however, requires robust and selective chemical methodologies. This guide will focus on the most effective and practical approaches to construct this valuable compound.

Primary Synthetic Pathway: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction is arguably the most powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized centers.[2][3] It is the cornerstone for the synthesis of biaryls like 4-(2-fluorophenyl)phenol due to its high functional group tolerance, excellent yields, and the commercial availability and stability of its organoboron reagents.[4]

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling lies in its well-understood catalytic cycle, which reliably constructs the desired biaryl structure.[2] The reaction is typically catalyzed by a palladium(0) complex and proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromo- or 4-iodophenol derivative), forming a Pd(II) intermediate.[2]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., 2-fluorophenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Visualizing the Suzuki-Miyaura Workflow

Suzuki_Miyaura_Coupling Start Starting Materials: - 4-Halophenol (Protected) - 2-Fluorophenylboronic Acid ReactionVessel Reaction Setup: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K3PO4, K2CO3) - Solvent (e.g., Dioxane/Water) Start->ReactionVessel 1. Combine Reagents Heating Heating (e.g., 80-110 °C) Under Inert Atmosphere ReactionVessel->Heating 2. Initiate Reaction Workup Aqueous Workup & Extraction Heating->Workup 3. Quench & Isolate Crude Purification Purification: - Column Chromatography - Recrystallization Workup->Purification 4. Purify Product 4-(2-Fluorophenyl)phenol (after deprotection) Purification->Product 5. Final Product

Caption: Workflow for the Suzuki-Miyaura synthesis of 4-(2-Fluorophenyl)phenol.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a protected 4-(2-fluorophenyl)phenol derivative via Suzuki-Miyaura coupling. The hydroxyl group of the 4-halophenol is often protected (e.g., as a methoxy or other ether) to prevent side reactions and improve solubility.

Materials:

  • 1-Bromo-4-methoxybenzene (or other protected 4-halophenol)

  • 2-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][5]

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)[5]

  • 1,4-Dioxane and Water (degassed)[5]

Procedure:

  • To a pressure tube or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-4-methoxybenzene (1.0 eq), 2-fluorophenylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).[5]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).[5]

  • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).[5]

  • Seal the vessel or place it under a positive pressure of inert gas and heat the reaction mixture to 105 °C for 8-12 hours.[5][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected biphenyl intermediate.[5]

  • The protecting group (e.g., methyl ether) can then be cleaved using standard conditions (e.g., BBr₃ in dichloromethane) to afford the final product, 4-(2-fluorophenyl)phenol.

Key Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components.

ParameterOptions & Rationale
Palladium Catalyst Pd(PPh₃)₄: A robust, general-purpose catalyst for many couplings.[5] Pd(OAc)₂/Ligand: Often used with phosphine ligands (e.g., PCy₃, P(t-Bu)₃) for more challenging substrates, including aryl chlorides.[4]
Aryl Halide Reactivity order: I > Br > OTf >> Cl. Aryl bromides offer a good balance of reactivity and cost.[4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃: Inorganic bases are commonly used to activate the boronic acid. The choice can influence reaction rate and yield. Cs₂CO₃ is often more effective but also more expensive.[5][7]
Solvent System Dioxane/Water, Toluene/Water, DMF: A biphasic system with water is common. The solvent choice affects reagent solubility and reaction temperature.[5][8]
Temperature Typically ranges from 70 °C to 110 °C. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.[9]

Alternative Synthetic Pathways

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classic method for aryl-aryl bond formation via a diazonium salt intermediate.[10][11] It involves the reaction of an aromatic diazonium salt with another aromatic compound, often in the presence of a base.

Mechanistic Principles: The reaction proceeds through a radical mechanism. The diazonium salt decomposes to form an aryl radical, which then attacks the other aromatic ring to form the biaryl product.[10]

Advantages and Disadvantages:

  • Advantage: Utilizes readily available anilines as starting materials.

  • Disadvantage: Yields are often low to moderate (<40%) due to numerous side reactions associated with highly reactive diazonium salts.[10][12] Modern modifications, such as using diazonium tetrafluoroborates with a phase-transfer catalyst, have been developed to improve yields.[10][11]

Visualizing the Gomberg-Bachmann Workflow

Gomberg_Bachmann Aniline 2-Fluoroaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aniline->Diazotization 1. Form diazonium Diazonium 2-Fluorobenzene- diazonium Salt Diazotization->Diazonium Coupling Coupling Reaction (Base, e.g., NaOH) Diazonium->Coupling Phenol Phenol Phenol->Coupling 2. Add arene Product 4-(2-Fluorophenyl)phenol + Isomers Coupling->Product 3. Isolate product

Caption: Workflow for the Gomberg-Bachmann synthesis of 4-(2-Fluorophenyl)phenol.

Synthesis via Arylboronic Acid Oxidation

An alternative disconnection involves forming the phenol at a later stage. One could first synthesize 4-bromo-2'-fluorobiphenyl via Suzuki coupling and then convert the corresponding boronic acid derivative to the phenol.

Methodology:

  • Synthesize 2'-fluoro-[1,1'-biphenyl]-4-boronic acid. This can be achieved by reacting 4-bromo-2'-fluorobiphenyl with a boron source (e.g., via a Grignard reagent and subsequent reaction with a borate ester).[13]

  • Oxidize the arylboronic acid to the corresponding phenol. This is a well-established transformation, commonly achieved using an oxidizing agent like hydrogen peroxide (H₂O₂) under basic conditions.[14]

This route can be advantageous if the unprotected phenol is problematic in the initial coupling step.

Comparative Analysis of Synthetic Routes

FeatureSuzuki-Miyaura CouplingGomberg-Bachmann ReactionArylboronic Acid Oxidation
Typical Yield High (70-95%)[5][6]Low to Moderate (<40%)[10][12]High for oxidation step (>80%)[14]
Starting Materials Aryl halides, boronic acidsAnilines, arenesBiarylboronic acids
Functional Group Tolerance ExcellentPoor to ModerateGood
Scalability ExcellentChallenging due to safety and yieldGood
Key Advantage High reliability and yieldInexpensive starting materialsAvoids issues with free phenol in coupling
Key Disadvantage Cost of palladium catalyst and ligandsLow yields and side productsAdds steps to the overall synthesis

Purification and Characterization

Purification: Regardless of the synthetic route, the crude 4-(2-fluorophenyl)phenol will require purification.

  • Column Chromatography: This is the most common method for removing unreacted starting materials, catalysts, and side products. A silica gel stationary phase with a solvent system like hexane/ethyl acetate is typically effective.[5]

  • Recrystallization: If a solid product of sufficient purity is obtained after chromatography, recrystallization can be used to achieve high analytical purity.

  • Distillation: For phenolic compounds, distillation can be an effective purification method, although care must be taken to avoid thermal degradation.[15]

Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. ¹⁹F NMR is particularly useful for verifying the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[16]

Conclusion

The synthesis of 4-(2-fluorophenyl)phenol is most reliably and efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, broad functional group tolerance, and operational simplicity, making it the preferred choice for both laboratory-scale synthesis and industrial production. While alternative methods like the Gomberg-Bachmann reaction exist, they are generally hampered by lower yields and a lack of selectivity. A comprehensive understanding of these synthetic strategies, coupled with robust purification and characterization techniques, is essential for researchers and developers working with this important class of fluorinated biaryl compounds.

References

  • Taylor & Francis Online. (n.d.). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Retrieved from [Link]

  • Wikipedia. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link]

  • ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

  • National Institutes of Health. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • Unknown Source. (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and properties of luminophores derived from fluorinated biphenyls. Retrieved from [Link]

  • Google Patents. (n.d.). GB2065655A - Preparing biphenyl compounds by coupling.
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  • Google Patents. (n.d.). FR2549041A1 - PROCESS FOR PURIFYING 4-FLUOROPHENOL.
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  • SpectraBase. (n.d.). 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016120412A1 - PURIFICATION OF PHENOL.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Googleapis.com. (n.d.). United States Patent (19). Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). The 2010 Chemistry Nobel Prize: Pd(0)-Catalyzed Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)phenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(4-Fluorophenyl)methyl]phenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium nanoparticles stabilized on the BPA-functionalized Fe3O4 as the recoverable catalysts for synthesis of aromatic sulfide by C–S coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium (II) Catalyzed Synthesis of Meta‐Substituted Biphenyls via Carboxylate Directed Ortho‐Arylation Decarboxylation Cascade: Experimental and Theoretical Insights | Request PDF. Retrieved from [Link]

  • Harvard University. (n.d.). Deoxyfluorination of Phenols. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalyzed reaction in aqueous DMF: Synthesis of 3-alkynyl substituted flavones in the presence of prolinol. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2'-Fluoro-biphenyl-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2'-Fluoro-biphenyl-4-ol (CAS No. 321-62-0), a fluorinat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2'-Fluoro-biphenyl-4-ol (CAS No. 321-62-0), a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, spectroscopic characterization, and key physicochemical parameters of the molecule. The strategic incorporation of a fluorine atom at the 2'-position of the biphenyl scaffold, combined with a hydroxyl group at the 4-position, imparts unique electronic and conformational properties that are highly relevant for drug design and development. This guide offers field-proven insights into the rationale behind experimental choices and provides detailed protocols for the synthesis and analysis of this compound, aiming to equip researchers with the foundational knowledge required for its effective utilization in their work.

Introduction: The Strategic Importance of Fluorinated Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1] Fluorine's high electronegativity, small atomic size, and ability to form strong bonds with carbon can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa.[2]

2'-Fluoro-biphenyl-4-ol, in particular, represents a molecule of interest due to the specific placement of its functional groups. The hydroxyl group at the 4-position provides a key site for hydrogen bonding interactions, crucial for receptor binding, while also influencing solubility and acidity. The fluorine atom at the 2'-position introduces a significant conformational bias due to steric and electronic effects, influencing the dihedral angle between the two phenyl rings. This conformational restriction can be a critical factor in optimizing the molecule's shape to fit a specific biological target. This guide will provide a detailed exploration of these properties, grounded in experimental data and established scientific principles.

Synthesis of 2'-Fluoro-biphenyl-4-ol

The synthesis of 2'-Fluoro-biphenyl-4-ol can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a demethylation step. This approach offers a versatile and high-yielding route to the target molecule.

Rationale for the Synthetic Strategy

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] Its tolerance of a wide range of functional groups makes it an ideal choice for coupling a fluorinated phenylboronic acid with a protected phenol derivative. The use of a methoxy group as a protecting group for the phenol is advantageous due to its stability under the coupling conditions and the well-established methods for its subsequent cleavage. Demethylation using boron tribromide (BBr₃) is a common and effective method for converting aryl methyl ethers to phenols.[4]

Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling of 2-Fluorophenylboronic Acid and 4-Bromoanisole

This step constructs the core biphenyl structure.

  • Materials:

    • 2-Fluorophenylboronic acid

    • 4-Bromoanisole

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a round-bottom flask, add 2-fluorophenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

    • Add a 3:1 mixture of 1,4-dioxane and water to the flask.

    • Add potassium carbonate (2.0 equivalents) to the mixture.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product, 2'-fluoro-4-methoxybiphenyl.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Demethylation of 2'-Fluoro-4-methoxybiphenyl

This step deprotects the hydroxyl group to yield the final product.

  • Materials:

    • 2'-Fluoro-4-methoxybiphenyl

    • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

    • Dichloromethane (DCM), anhydrous

    • Methanol

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve 2'-fluoro-4-methoxybiphenyl (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add boron tribromide solution (1.2 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by slowly adding methanol at 0 °C.

    • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2'-Fluoro-biphenyl-4-ol.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Demethylation A 2-Fluorophenylboronic Acid C Pd(OAc)₂, PPh₃, K₂CO₃ 1,4-Dioxane/H₂O, 80-90°C A->C B 4-Bromoanisole B->C D 2'-Fluoro-4-methoxybiphenyl C->D E BBr₃ in DCM -78°C to RT D->E F 2'-Fluoro-biphenyl-4-ol E->F NMR_Interpretation cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H1 Aromatic Protons (Multiplets) H2 ¹H-¹⁹F Coupling (Splitting of signals on fluorinated ring) H1->H2 H3 Phenolic Proton (Broad Singlet) C1 12 Aromatic Carbons C2 ¹³C-¹⁹F Coupling (Splitting of signals on fluorinated ring) C1->C2 C3 C-OH Signal (Downfield shift) C1->C3 Start NMR Spectra Acquisition Start->H1 Start->C1

Caption: Logic flow for NMR spectral interpretation.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding.

  • C-H Aromatic Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1200-1260 cm⁻¹ range.

  • C-F Stretch: An absorption in the 1100-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 188. The fragmentation pattern will likely involve the loss of fragments such as CO, CHO, and HF, which are characteristic of phenols and fluorinated aromatic compounds.

Predicted Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M Molecular Ion (M⁺) m/z = 188 F1 [M-CO]⁺ m/z = 160 M->F1 -CO F2 [M-CHO]⁺ m/z = 159 M->F2 -CHO F3 [M-HF]⁺ m/z = 168 M->F3 -HF

Caption: Predicted fragmentation of 2'-Fluoro-biphenyl-4-ol.

Applications in Drug Discovery and Development

The unique physicochemical properties of 2'-Fluoro-biphenyl-4-ol make it an attractive scaffold for drug discovery.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. [5]Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the half-life of a drug candidate. The 2'-position is a potential site for such metabolic stabilization.

  • Modulation of pKa and Lipophilicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH. [6]This can impact the molecule's solubility, membrane permeability, and binding interactions with target proteins. Fluorine substitution can also increase lipophilicity, which can enhance cell membrane penetration.

  • Conformational Control: The steric bulk of the fluorine atom at the 2'-position can restrict the rotation around the biphenyl bond, locking the molecule into a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity.

  • Bioisosteric Replacement: The fluoro- and hydroxyl-substituted biphenyl moiety can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a lead compound's properties while maintaining its overall shape and electronic features. [7]For instance, it can mimic the structure of endogenous ligands or other known inhibitors.

Safety and Handling

Conclusion

2'-Fluoro-biphenyl-4-ol is a valuable building block for medicinal chemistry and materials science, offering a unique combination of a conformationally restricted biphenyl core with key hydrogen bonding and tunable electronic properties. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization, along with insights into its potential applications in drug discovery. The detailed protocols and explanations of the underlying scientific principles are intended to empower researchers to effectively synthesize, characterize, and utilize this promising molecule in their future endeavors. Further experimental investigation into its biological activities and material properties is warranted and is expected to unveil new and exciting applications.

References

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Foundational

Spectroscopic Data of 4-(2-Fluorophenyl)phenol: A Comprehensive Technical Guide for Researchers

Introduction In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(2-Fluorophenyl)phenol, a biphenyl derivative, represents a scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(2-Fluorophenyl)phenol, a biphenyl derivative, represents a scaffold of significant interest due to the unique electronic properties conferred by the fluorine substituent and the phenolic hydroxyl group. These features can modulate biological activity and material characteristics, making it a valuable building block for pharmaceutical and advanced material development.

Molecular Structure and Isomeric Considerations

The structure of 4-(2-Fluorophenyl)phenol, with the IUPAC name 2'-Fluoro-[1,1'-biphenyl]-4-ol, consists of two phenyl rings linked by a single bond. One ring is substituted with a hydroxyl group at the 4-position, and the other with a fluorine atom at the 2-position. This substitution pattern leads to a non-symmetrical molecule, which is a key consideration in the interpretation of its NMR spectra.

Caption: Molecular structure of 4-(2-Fluorophenyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(2-Fluorophenyl)phenol, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(2-Fluorophenyl)phenol is predicted to exhibit a series of signals in the aromatic region (typically 6.5-8.0 ppm) and a signal for the phenolic hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electron-donating hydroxyl group and the electron-withdrawing, electronegative fluorine atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~9.5-10.0br s1HOH-
~7.45t1HH-4'J = 7.5
~7.38td1HH-5'J = 7.5, 1.8
~7.25d2HH-2, H-6J = 8.5
~7.15t1HH-6'J = 7.5
~7.10ddd1HH-3'J = 8.2, 2.5, 1.0
~6.90d2HH-3, H-5J = 8.5

Interpretation:

  • Phenolic Proton (OH): The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which is highly dependent on concentration and solvent. Deuterium exchange (addition of D₂O) would cause this signal to disappear, confirming its assignment.

  • Aromatic Protons: The spectrum will show distinct signals for the eight aromatic protons.

    • The protons on the phenol ring (H-2, H-6, H-3, and H-5) will appear as two doublets due to the symmetry of this ring relative to the C-O bond. The protons ortho to the hydroxyl group (H-3, H-5) will be more shielded and appear upfield compared to the protons meta to the hydroxyl group (H-2, H-6).

    • The protons on the fluorophenyl ring are all chemically non-equivalent and will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine (H-3') will show coupling to the adjacent protons and a smaller coupling to the fluorine. The other protons on this ring (H-4', H-5', H-6') will appear as multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, all 12 carbon atoms in 4-(2-Fluorophenyl)phenol are expected to be unique and give rise to distinct signals. The chemical shifts are influenced by the substituents and the carbon-fluorine coupling is a key diagnostic feature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentC-F Coupling (J, Hz)
~160.0C-2'd, ¹JCF ≈ 245
~155.0C-4s
~131.5C-6'd, ³JCF ≈ 8
~130.0C-4'd, ³JCF ≈ 8
~129.0C-2, C-6s
~128.5C-1'd, ²JCF ≈ 12
~124.5C-5'd, ⁴JCF ≈ 3
~122.0C-1s
~116.0C-3, C-5s
~115.5C-3'd, ²JCF ≈ 22

Interpretation:

  • C-F Coupling: The most notable feature of the ¹³C NMR spectrum is the splitting of the signals for the carbons of the fluorophenyl ring due to coupling with the ¹⁹F nucleus. The carbon directly bonded to the fluorine (C-2') will exhibit a large one-bond coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet. The other carbons in this ring will show smaller two-, three-, and four-bond couplings.

  • Substituent Effects: The carbon bearing the hydroxyl group (C-4) and the carbon attached to the fluorine (C-2') will be the most deshielded aromatic carbons, appearing at the downfield end of the aromatic region. The carbons ortho and para to the hydroxyl group will be shielded relative to unsubstituted benzene, while the carbons ortho and para to the fluorine atom will have their chemical shifts influenced by both its electronegativity and resonance effects.

Caption: Relationship between molecular features and NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Strong, BroadO-H stretch (hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
1610, 1500, 1450Medium-StrongAromatic C=C ring stretch
~1250StrongC-F stretch
~1230StrongPhenolic C-O stretch
850-750StrongAromatic C-H out-of-plane bend

Interpretation:

  • O-H Stretch: The most characteristic band in the IR spectrum of 4-(2-Fluorophenyl)phenol will be a broad and strong absorption in the region of 3550-3200 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group. The broadness is a result of intermolecular hydrogen bonding in the solid or liquid state.

  • Aromatic C-H and C=C Stretches: Sharp to medium intensity peaks between 3100 and 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the aromatic rings. The characteristic aromatic ring C=C stretching vibrations will appear as a series of absorptions between 1610 and 1450 cm⁻¹.

  • C-F Stretch: A strong absorption band around 1250 cm⁻¹ is expected for the C-F stretching vibration.

  • Phenolic C-O Stretch: The stretching vibration of the phenolic C-O bond typically gives rise to a strong absorption around 1230 cm⁻¹.

  • Aromatic C-H Bending: Strong absorptions in the fingerprint region (below 1000 cm⁻¹) due to out-of-plane C-H bending can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation.

Predicted Mass Spectrometry Data (EI, 70 eV)

m/zRelative Intensity (%)Assignment
188100[M]⁺ (Molecular Ion)
16920[M - F]⁺
16015[M - CO]⁺
13130[M - CO - CHO]⁺
9510[C₆H₄F]⁺
7715[C₆H₅]⁺

Interpretation:

  • Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z = 188, corresponding to the molecular weight of 4-(2-Fluorophenyl)phenol (C₁₂H₉FO). The presence of a single fluorine atom will result in a monoisotopic mass of 188.06.

  • Fragmentation Pattern: The fragmentation of the molecular ion will be influenced by the stability of the resulting fragments.

    • Loss of a fluorine atom (mass 19) to give a fragment at m/z 169 is a possible pathway.

    • A characteristic fragmentation for phenols is the loss of carbon monoxide (CO, mass 28) from the molecular ion, which would result in a peak at m/z 160.

    • Further fragmentation by loss of a formyl radical (CHO, mass 29) could lead to a peak at m/z 131.

    • Cleavage of the bond between the two phenyl rings can lead to fragments corresponding to the fluorophenyl cation ([C₆H₄F]⁺) at m/z 95 and the phenyl cation ([C₆H₅]⁺) at m/z 77.

MS_Fragmentation M [M]⁺ (m/z 188) M-F [M-F]⁺ (m/z 169) M->M-F - F M-CO [M-CO]⁺ (m/z 160) M->M-CO - CO Fragments Other Fragments (m/z 131, 95, 77) M-CO->Fragments - CHO

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

While this guide utilizes predicted data, the following are standard experimental protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 4-(2-Fluorophenyl)phenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the range of approximately -1 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of approximately 0 to 200 ppm. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

IR Spectroscopy:

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of analytical techniques for the unambiguous structural characterization of 4-(2-Fluorophenyl)phenol. This guide, utilizing predicted spectroscopic data, has detailed the expected key features in each spectrum. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the influence of the fluorine substituent through characteristic couplings. IR spectroscopy confirms the presence of the phenolic hydroxyl group and the aromatic rings. Mass spectrometry establishes the molecular weight and provides insights into the fragmentation patterns. By understanding and applying the principles of interpretation outlined in this guide, researchers can confidently identify and characterize this and other related novel compounds, accelerating progress in drug discovery and materials science.

References

As this guide is based on predicted data and general spectroscopic principles, specific experimental data sources for 4-(2-Fluorophenyl)phenol are not cited. The following references provide foundational knowledge in spectroscopic techniques.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NIST Chemistry WebBook. (A comprehensive source of chemical and physical data, including mass spectra for many compounds). [Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure of 4-(2-Fluorophenyl)phenol: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4-(2-Fluorophenyl)phenol, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4-(2-Fluorophenyl)phenol, a molecule of significant interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure, this document outlines a robust predictive and methodological approach. It details a reliable synthetic route via Suzuki-Miyaura coupling, comprehensive protocols for single-crystal growth and X-ray diffraction analysis, and a thorough discussion of the anticipated molecular geometry and intermolecular interactions that govern its crystal packing. By leveraging crystallographic data from the close analog, biphenyl-4-ol, this guide offers a comparative analysis to predict the structural influence of the ortho-fluorine substituent. This whitepaper is intended to serve as a practical and scientifically grounded resource for researchers engaged in the structural elucidation of novel fluorinated biaryl compounds.

Introduction: The Significance of 4-(2-Fluorophenyl)phenol

4-(2-Fluorophenyl)phenol belongs to the class of fluorinated biaryl compounds, a scaffold of considerable importance in drug discovery and the development of functional organic materials. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity to protein targets, and crystal packing.[1] The crystal structure of a molecule provides the definitive three-dimensional arrangement of its atoms, offering invaluable insights into its conformational preferences and the non-covalent interactions that dictate its solid-state properties. For pharmaceutical compounds, understanding the crystal structure is paramount for polymorphism screening, formulation development, and intellectual property protection.

This guide addresses the current gap in the structural knowledge of 4-(2-Fluorophenyl)phenol by providing a detailed roadmap for its synthesis, crystallization, and crystallographic analysis.

Experimental Methodologies

This section provides a self-validating system of protocols, from synthesis to data collection, designed to yield high-quality single crystals and reliable crystallographic data.

Synthesis of 4-(2-Fluorophenyl)phenol via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2] The following protocol describes the synthesis of 4-(2-Fluorophenyl)phenol from commercially available starting materials.

Experimental Protocol:

  • Reactant Preparation: In a flame-dried Schlenk flask, combine 2-fluorophenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%), to the flask.

  • Solvent Addition and Degassing: Add a mixture of toluene (8 mL) and water (2 mL). Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification of 4-methoxy-2'-fluorobiphenyl: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Demethylation to 4-(2-Fluorophenyl)phenol: Dissolve the purified 4-methoxy-2'-fluorobiphenyl in anhydrous dichloromethane (DCM) (10 mL) and cool to 0 °C in an ice bath. Add boron tribromide (BBr₃) (1.5 equivalents, 1M solution in DCM) dropwise. Stir the reaction at room temperature for 4-6 hours.

  • Final Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude 4-(2-Fluorophenyl)phenol can be further purified by recrystallization.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure determination.[3][4][5][6][7] Several techniques can be employed for 4-(2-Fluorophenyl)phenol.

Experimental Protocols:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to near saturation. Loosely cover the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[6]

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following protocol outlines the steps for data collection and structure refinement.[8][9][10]

Experimental Protocol:

  • Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete dataset is obtained by rotating the crystal through a series of angles.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters.

Data Presentation and Comparative Analysis

As the crystal structure of 4-(2-Fluorophenyl)phenol has not been publicly reported, we present a table of expected crystallographic parameters based on the known structure of its close analog, biphenyl-4-ol. This allows for a predictive analysis of the structural impact of the fluorine substituent.

ParameterBiphenyl-4-ol (Representative Data)4-(2-Fluorophenyl)phenol (Predicted)
Chemical FormulaC₁₂H₁₀OC₁₂H₉FO
Molecular Weight170.21 g/mol 188.19 g/mol
Crystal SystemMonoclinicMonoclinic or Orthorhombic
Space GroupP2₁/cP2₁/c or other centrosymmetric space group
a (Å)~11.6Similar to or slightly larger than biphenyl-4-ol
b (Å)~5.7Similar to biphenyl-4-ol
c (Å)~14.0Similar to or slightly larger than biphenyl-4-ol
β (°)~102~90-110
V (ų)~890~900-950
Z44
Density (calc)~1.27 g/cm³~1.35-1.40 g/cm³

Note: The data for biphenyl-4-ol is representative and intended for comparative purposes. The predicted data for 4-(2-Fluorophenyl)phenol is an estimation and requires experimental verification.

Molecular and Crystal Structure Insights

Molecular Geometry

The molecular structure of 4-(2-Fluorophenyl)phenol is characterized by two phenyl rings connected by a C-C single bond. The dihedral angle between the two rings is a key conformational parameter. In biphenyl itself, this angle is around 44° in the gas phase. In the solid state, crystal packing forces can influence this angle. For 4-(2-Fluorophenyl)phenol, the ortho-fluorine substituent is expected to induce a larger dihedral angle compared to biphenyl-4-ol due to steric hindrance.

cluster_synthesis Synthesis Workflow cluster_xtal Crystallography Workflow Start Starting Materials (2-Fluorophenylboronic Acid & 4-Bromoanisole) Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃, Toluene/H₂O, 90°C) Start->Coupling Intermediate 4-Methoxy-2'-fluorobiphenyl Coupling->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Demethylation Demethylation (BBr₃, DCM) Product 4-(2-Fluorophenyl)phenol Demethylation->Product Final_Purification Final Purification (Recrystallization) Product->Final_Purification Purification->Demethylation Crystals Single Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) Final_Purification->Crystals High Purity Sample Data_Collection X-ray Diffraction Data Collection (Goniometer, X-ray Source, Detector) Crystals->Data_Collection Processing Data Processing (Integration, Scaling, Corrections) Data_Collection->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Experimental Workflow for Synthesis and Crystal Structure Determination.

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-(2-Fluorophenyl)phenol will be primarily governed by a network of intermolecular interactions.

  • O-H···O Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly probable that strong O-H···O hydrogen bonds will be a dominant feature in the crystal packing, likely forming chains or dimeric motifs.

  • C-H···F Interactions: The organic fluorine atom is a weak hydrogen bond acceptor. The presence of the ortho-fluorine introduces the possibility of intramolecular C-H···F interactions with a hydrogen on the adjacent phenyl ring, which could influence the dihedral angle. Intermolecular C-H···F interactions are also likely to play a role in the overall crystal packing.

  • π-π Stacking: Face-to-face or offset π-π stacking interactions between the aromatic rings are expected to contribute to the stabilization of the crystal lattice. The fluorine substituent may modulate the electrostatic potential of the phenyl ring, influencing the geometry of these interactions.

Caption: Molecular Structure of 4-(2-Fluorophenyl)phenol.

Conclusion

This technical guide provides a comprehensive and actionable framework for researchers seeking to determine the crystal structure of 4-(2-Fluorophenyl)phenol. By detailing a robust synthetic protocol, outlining established crystallization and X-ray diffraction techniques, and offering a predictive analysis of its structural features based on a close analog, this document serves as a valuable resource in the absence of a published structure. The methodologies and insights presented herein are broadly applicable to the structural elucidation of other novel fluorinated biaryl compounds, thereby supporting advancements in drug discovery and materials science.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1855. [Link]

  • University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Crystallization of small molecules. (n.d.). [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 5), 638–642. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

  • McCusker, L. B., & Von Dreele, R. B. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1635-1646. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

  • Shilton, C. M., et al. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ, 10(Pt 5), 553-560. [Link]

  • McCusker, L. B., & Von Dreele, R. B. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1635-1646. [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro-. [Link]

  • Dalmás, V., et al. (2018). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 29(2), 59-67. [Link]

  • National Institute of Standards and Technology. (n.d.). p-Hydroxybiphenyl. NIST WebBook. [Link]

  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917. [Link]

  • EMBL-EBI. (n.d.). biphenyl-4-ol (CHEBI:34422). [Link]

  • Wikipedia. (n.d.). 4-Phenylphenol. [Link]

  • Vogel, A., et al. (2023). Taking a Look at the Surface: µ-XRF Mapping and Fluorine K-edge µ-XANES Spectroscopy of Organofluorinated Compounds in Environmental Samples and Consumer Products. Environmental Science: Processes & Impacts, 25(10), 1645-1657. [Link]

  • Washington, J. W., & Jenkins, T. M. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Integrated Environmental Assessment and Management, 17(2), 331-351. [Link]

  • El-Ghozlani, M., et al. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Journal of Molecular Structure, 1270, 133930. [Link]

  • Kchaou, H., et al. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega, 8(8), 7935-7951. [Link]

  • Brauns, D. H. (1945). Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards, 35(2), 105-111. [Link]

Sources

Foundational

A Technical Guide to the Solubility of 4-(2-Fluorophenyl)phenol in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physical proper...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physical property that dictates its journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can severely limit a drug's bioavailability, hinder the development of effective formulations, and create significant challenges in purification and manufacturing processes. This guide provides an in-depth technical overview of the solubility of 4-(2-Fluorophenyl)phenol, a substituted phenol of interest in medicinal chemistry.

While specific experimental solubility data for 4-(2-Fluorophenyl)phenol is not extensively available in public literature, this document will equip researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility. We will delve into the theoretical principles governing the dissolution of this molecule, provide detailed, field-proven experimental protocols for its measurement, and discuss the application of predictive models. This guide is designed to be a practical and authoritative resource, empowering researchers to make informed decisions in their development programs.

Theoretical Framework: Predicting the Solubility of 4-(2-Fluorophenyl)phenol

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point for predicting solubility.[1] To make more accurate predictions for 4-(2-Fluorophenyl)phenol, we must consider its specific molecular structure and the physicochemical properties of the organic solvents.

Molecular Structure and Physicochemical Properties of 4-(2-Fluorophenyl)phenol

4-(2-Fluorophenyl)phenol possesses several key structural features that influence its solubility:

  • A Phenolic Hydroxyl Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar and protic solvents.[1][2]

  • Two Phenyl Rings: These aromatic rings contribute to the molecule's nonpolar character, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.[2]

  • A Fluorine Atom: The electronegative fluorine atom introduces a dipole moment and can participate in weaker hydrogen bonding. Its presence can subtly modulate the overall polarity and electronic distribution of the molecule.

Based on these features, we can infer that 4-(2-Fluorophenyl)phenol will exhibit a degree of solubility in a range of organic solvents, with optimal solubility likely found in those that can engage in both hydrogen bonding and nonpolar interactions.

Solvent Selection and Expected Solubility Trends

The choice of solvent is paramount in determining the extent to which 4-(2-Fluorophenyl)phenol will dissolve. Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the phenolic hydroxyl group, 4-(2-Fluorophenyl)phenol is expected to have good solubility in these solvents.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents have a dipole moment but lack a hydrogen-donating group. They can accept hydrogen bonds from the phenolic -OH group, suggesting moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The presence of the two phenyl rings suggests some solubility, but it is likely to be lower than in polar solvents.

Table 1: Predicted Qualitative Solubility of 4-(2-Fluorophenyl)phenol in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Methanol, Ethanol, IsopropanolHighHydrogen Bonding, Dipole-Dipole
Polar Aprotic Acetone, Ethyl Acetate, DMSOModerate to HighDipole-Dipole, Hydrogen Bond Acceptance
Nonpolar Aromatic Toluene, BenzeneModeratevan der Waals (π-π stacking)
Nonpolar Aliphatic Hexane, HeptaneLowvan der Waals (Dispersion)

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of readily available data, the experimental determination of solubility is crucial. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[3]

The Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then determined analytically.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 4-(2-Fluorophenyl)phenol B Add to a known volume of solvent in a sealed vial A->B C Place vial in a shaker bath at constant temperature (e.g., 25°C) B->C D Equilibrate for a sufficient time (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Withdraw a clear aliquot of the supernatant E->F G Filter through a 0.45 µm syringe filter F->G H Dilute the filtrate with a suitable mobile phase G->H I Analyze by HPLC-UV to determine concentration H->I

Caption: Workflow for the isothermal shake-flask solubility determination.

Detailed Experimental Protocol

Materials:

  • 4-(2-Fluorophenyl)phenol (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.45 µm syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Samples:

    • Add an excess amount of solid 4-(2-Fluorophenyl)phenol to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 298.15 K or 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sampling:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis by HPLC-UV:

    • Prepare a series of standard solutions of 4-(2-Fluorophenyl)phenol of known concentrations in a suitable solvent system.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Accurately dilute the filtered sample solutions with the mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine the peak area.

    • Calculate the concentration of 4-(2-Fluorophenyl)phenol in the saturated solution using the calibration curve, accounting for the dilution factor.

Analytical Methodologies for Concentration Determination

Accurate quantification of the dissolved solute is critical for reliable solubility data. HPLC with UV detection is a powerful and commonly used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and selectivity for the analysis of organic compounds.

  • Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases.

  • Detection: A UV detector is typically used for aromatic compounds like 4-(2-Fluorophenyl)phenol, as the phenyl rings absorb UV light. The absorbance is proportional to the concentration.

hplc_workflow A Mobile Phase Reservoir B Pump A->B C Injector B->C D HPLC Column C->D E UV Detector D->E F Data Acquisition System E->F

Caption: A simplified schematic of an HPLC system.

UV-Vis Spectroscopy

For a less complex matrix or as a preliminary screening tool, UV-Vis spectroscopy can be employed.

  • Principle: This technique measures the absorption of UV or visible light by the sample. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

  • Considerations: A key requirement is that the solvent used should not absorb significantly at the wavelength of maximum absorbance (λ_max) of 4-(2-Fluorophenyl)phenol. A calibration curve must be generated in the same solvent as the sample.

Safety and Handling

As a substituted phenol, 4-(2-Fluorophenyl)phenol should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound and its solutions.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 4-(2-Fluorophenyl)phenol in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and practical methodologies for researchers to determine this critical parameter. By understanding the interplay of molecular structure and solvent properties, and by employing robust experimental techniques such as the isothermal shake-flask method coupled with HPLC analysis, scientists in the pharmaceutical industry can confidently generate the reliable solubility data needed to advance their drug development programs.

References

  • BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. Retrieved from [Link]

  • Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved from [Link]

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Exploratory

Introduction: The Significance of 4-(2-Fluorophenyl)phenol in Medicinal Chemistry

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-(2-Fluorophenyl)phenol This guide provides a comprehensive, technically-grounded framework for performing quantum chemical calculations on 4-(2-Fluorophe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-(2-Fluorophenyl)phenol

This guide provides a comprehensive, technically-grounded framework for performing quantum chemical calculations on 4-(2-Fluorophenyl)phenol. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational analysis.

Phenolic compounds are a recurring and vital motif in pharmaceuticals, valued for their antioxidant, anti-inflammatory, and anticancer properties.[1][2] The introduction of a fluorine atom, as seen in 4-(2-Fluorophenyl)phenol, can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity can modulate properties like lipophilicity, metabolic stability, and binding affinity to protein targets.[3] Therefore, a detailed understanding of the structural and electronic characteristics of 4-(2-Fluorophenyl)phenol at the quantum level is indispensable for its rational application in drug design.[4]

Quantum chemical calculations offer a powerful lens to dissect these properties, providing insights that are often difficult or impossible to obtain through experimental means alone.[5][6] This guide will delineate a validated workflow for characterizing 4-(2-Fluorophenyl)phenol, from initial structure optimization to the analysis of complex electronic properties.

The Computational Workflow: A Validated Pathway

The accurate characterization of a molecule like 4-(2-Fluorophenyl)phenol requires a multi-step computational protocol. Each stage builds upon the last, forming a self-validating system that ensures the final results are physically and chemically meaningful.

G cluster_0 Phase 1: Structural Foundation cluster_1 Phase 2: Validation & Refinement cluster_2 Phase 3: Property Calculation & Analysis A 1. Initial 3D Structure Generation B 2. Geometry Optimization (Energy Minimization) A->B Input Structure C 3. Vibrational Frequency Analysis B->C Optimized Geometry D Confirmation of True Minimum (No Imaginary Frequencies) C->D E 4. Single-Point Energy Calculation D->E Validated Structure F 5. Molecular Property Analysis (HOMO/LUMO, MEP, NBO) E->F G 6. Solvation Modeling (e.g., PCM/SMD) E->G

Caption: A validated workflow for quantum chemical calculations.

PART 1: Foundational Theory and Method Selection

The choice of a theoretical method and basis set is the most critical decision in a quantum chemical study. It directly impacts the accuracy of the results and the required computational resources.

Choosing the Right Theoretical Method

For a molecule of this size, Density Functional Theory (DFT) offers the best balance of accuracy and computational efficiency.[7] While methods like Hartree-Fock (HF) are faster, they neglect electron correlation, which is crucial for describing aromatic systems accurately.[8] Post-HF methods like Møller-Plesset perturbation theory (MPn) or Coupled Cluster (CC) are more accurate but are often too computationally expensive for routine calculations on drug-like molecules.[9][10]

  • Recommended Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely-used choice for organic molecules.[11][12] It incorporates a portion of exact HF exchange, providing a good description of electronic structure and thermochemistry for systems like 4-(2-Fluorophenyl)phenol.

Selecting an Appropriate Basis Set

A basis set is the set of mathematical functions used to construct the molecular orbitals.[13] The size and flexibility of the basis set determine the quality of the wave function description.

  • Recommended Basis Set: The 6-311+G(d,p) Pople-style basis set is highly recommended.[12][14]

    • 6-311: A triple-zeta split-valence basis set, meaning it uses three functions to describe valence electrons, offering significant flexibility.

    • +: Indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are essential for accurately describing lone pairs and potential non-covalent interactions, which are critical in biological systems.

    • G: Signifies Gaussian-type orbitals, which are computationally efficient.[13]

    • (d,p): Represents the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape and are crucial for describing chemical bonds and intermolecular interactions accurately.

ParameterRecommended ChoiceRationale
Theoretical Method Density Functional Theory (DFT)Best compromise between accuracy and computational cost for this system size.[5]
Functional B3LYPA well-benchmarked hybrid functional, reliable for organic molecules.[11]
Basis Set 6-311+G(d,p)Provides a flexible and accurate description of electrons, bonds, and lone pairs.

PART 2: Step-by-Step Computational Protocols

The following protocols are described using syntax common to the Gaussian software suite, a widely used program in computational chemistry.[15]

Protocol 2.1: Geometry Optimization

The goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, i.e., the most stable conformation.[16]

  • Input Structure Generation:

    • Build the 3D structure of 4-(2-Fluorophenyl)phenol (CAS: 321-62-0) in a molecular editor like GaussView, Avogadro, or ChemDraw.[17]

    • Perform an initial, quick geometry clean-up using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Gaussian Input File Creation:

  • Execution and Convergence:

    • Submit the input file to the computational software.

    • The algorithm will iteratively adjust the atomic positions to minimize the forces on each atom until a stationary point on the potential energy surface is reached.

Protocol 2.2: Vibrational Frequency Analysis

This step is a self-validating check to confirm that the optimized geometry is a true energy minimum, not a saddle point (transition state). [18]

  • Gaussian Input File Creation:

    • Use the optimized geometry from the previous step.

    • Causality: The Freq keyword requests a frequency calculation. This must be performed at the same level of theory as the optimization to be valid.

  • Analysis of Results:

    • Confirmation of Minimum: A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, the structure is not a minimum, and further optimization is required.

    • Thermochemical Data: This calculation also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • IR Spectrum: The calculated vibrational frequencies and their intensities can be used to simulate an infrared (IR) spectrum, which can be compared with experimental data for validation. [19]

PART 3: Analysis of Key Molecular Properties

With a validated structure, we can now calculate a wide range of molecular properties crucial for understanding the molecule's behavior in a biological context. These are typically performed as single-point energy calculations on the optimized geometry.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. [11]* HOMO Energy: Relates to the ability to donate an electron.

  • LUMO Energy: Relates to the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions. [20]* Negative Regions (Red/Yellow): Indicate electron-rich areas, such as around the oxygen of the hydroxyl group and the fluorine atom. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Regions (Blue): Indicate electron-poor areas, such as the hydrogen of the hydroxyl group. This is a site for nucleophilic attack and hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. [21][22]It localizes electrons into specific bonds and lone pairs, offering a more intuitive chemical picture than delocalized molecular orbitals. This analysis can quantify:

  • Atomic Charges: Reveals how electron density is distributed among the atoms.

  • Hybridization: Describes the s-p character of atomic orbitals in bonds.

  • Donor-Acceptor Interactions: Quantifies stabilizing interactions, such as hyperconjugation between a filled bonding orbital and an empty anti-bonding orbital, which are crucial for molecular stability.

Solvation Effects

Biological processes occur in an aqueous environment. To simulate this, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used. [23][24][25]This model treats the solvent as a continuous dielectric medium, providing a more realistic estimation of molecular properties in solution.

  • Protocol Modification: To include solvation, the SCRF=(PCM, Solvent=Water) keyword is added to the calculation route section.

Conclusion and Future Directions

The computational workflow detailed in this guide provides a robust and scientifically sound method for characterizing 4-(2-Fluorophenyl)phenol. The calculated properties—including the optimized geometry, electronic structure (HOMO/LUMO, MEP), and charge distribution (NBO)—serve as a powerful foundation for further in silico studies. These results can be used as inputs for molecular docking simulations to predict binding modes with target proteins, for QSAR (Quantitative Structure-Activity Relationship) studies to correlate electronic properties with biological activity, and for molecular dynamics simulations to understand the dynamic behavior of the molecule in a biological environment. By integrating these quantum chemical insights, researchers can accelerate the drug discovery process, enabling a more rational design of novel therapeutics based on the 4-(2-Fluorophenyl)phenol scaffold.

References

  • Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. [Link]

  • Gorgani, L., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • Gorgani, L., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]

  • Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). ACS Publications. [Link]

  • Cirone, J., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. [Link]

  • Bhandari, B., et al. (2022). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. ACS Omega. [Link]

  • Sarac, K., et al. (2020). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. ResearchGate. [Link]

  • Billes, F. (2011). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. ResearchGate. [Link]

  • Rai, D. K., & Singh, J. K. (2019). Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews. [Link]

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  • Herradón, B., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed. [Link]

  • Wikipedia. (n.d.). Solvent model. [Link]

  • Yadav, M., & Verma, R. (2017). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. JETIR. [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

  • Zhang, S., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central. [Link]

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  • Takanori, N., & Rudy, R. (2020). Post-Hartree-Fock method in Quantum Chemistry for Quantum Computer. ResearchGate. [Link]

  • ChemgaPedia. (n.d.). Basis Sets Used in Molecular Orbital Calculations. [Link]

  • Q-Chem. (n.d.). Chemical Solvent Models. [Link]

  • Dow, M. (2020). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]

  • Taylor & Francis Online. (2022). Experimental and DFT Quantum Chemical Studies on Structural, Vibrational and Molecular Properties of Some Substituted 4-Phenylphenols: Polycyclic Aromatic Compounds. [Link]

  • Sarac, K., et al. (2020). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl). Springer. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. (2020). Density functional theory calculations and vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol. [Link]

  • SciSpace. (n.d.). Basis Set Selection for Molecular Calculations. [Link]

  • dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. [Link]

  • Wikipedia. (n.d.). Hartree–Fock method. [Link]

  • chemistrystudent.com. (2022). Phenol - Structure and Properties (A-Level Chemistry). YouTube. [Link]

  • ChemRxiv. (2020). A Brief Review of Density Functional Theory and Solvation Model. [Link]

  • NWChem. (n.d.). Solvation Models. [Link]

  • Computational Physicist. (2023). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube. [Link]

  • arXiv. (2020). Post-Hartree-Fock method in Quantum Chemistry for Quantum Computer. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Modern Pharmaceutical Synthesis. [Link]

  • Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]

  • ResearchGate. (n.d.). Basis set and methods for organic molecules. [Link]

  • MDPI. (2018). DFT Studies on the Antiradical Potential of Phenolic Compounds. [Link]

  • chemistrystudent.com. (2024). Phenol Structure & Properties Explained!. YouTube. [Link]

  • Barroso, J. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. [Link]

  • Quantum Zeitgeist. (2021). Quantum Chemistry in a Nutshell II – Post-Hartree-Fock methods. [Link]

  • Crimson Publishers. (2019). A Brief Review on Importance of DFT In Drug Design. [Link]

  • DergiPark. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate Molecule. [Link]

  • Britannica. (n.d.). Phenol. [Link]

  • Wikipedia. (n.d.). Phenol. [Link].wikipedia.org/wiki/Phenol]([Link])

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Foundational

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4-(2-Fluorophenyl)phenol

Foreword: Understanding the Core Stability of a Key Pharmaceutical Intermediate For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of key phar...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Core Stability of a Key Pharmaceutical Intermediate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of key pharmaceutical intermediates is paramount. This guide provides a detailed exploration of the thermal stability and degradation profile of 4-(2-Fluorophenyl)phenol, a crucial building block in the synthesis of various pharmaceutical compounds. The stability of this molecule under thermal stress directly impacts manufacturing processes, formulation strategies, and the ultimate safety and efficacy of the final drug product. This document is structured to provide not just data, but a deeper, mechanistic understanding of the compound's behavior, grounded in established analytical principles.

Physicochemical Properties of 4-(2-Fluorophenyl)phenol

4-(2-Fluorophenyl)phenol, with the CAS Number 321-62-0, is a biphenyl derivative characterized by a hydroxyl group and a fluorine atom on adjacent phenyl rings.[1][2] These structural features significantly influence its chemical reactivity and physical properties.

PropertyValueSource
CAS Number 321-62-0[1]
Molecular Formula C₁₂H₉FO[1]
Molecular Weight 188.201 g/mol [1]
Predicted pKa 9.41 ± 0.15[1]
Appearance White to off-white powder (typical for similar phenolic compounds)Inferred

Thermal Stability Assessment: A Thermoanalytical Approach

The thermal stability of a compound is a critical parameter, and its characterization is typically achieved through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Theoretical TGA-DSC Profile

A hypothetical TGA-DSC analysis of 4-(2-Fluorophenyl)phenol would likely reveal the following:

  • Initial Stability: The compound is expected to be stable up to a certain temperature, with no significant mass loss observed in the initial phase of the TGA thermogram.

  • Decomposition Onset: As the temperature increases, the TGA curve would show a significant drop, indicating the onset of thermal decomposition. For phenolic resins, this decomposition can start at temperatures above 300°C.[7]

  • DSC Events: The DSC curve would likely show an endothermic peak corresponding to the melting of the crystalline solid. Subsequent exothermic peaks may be observed, corresponding to the energy released during decomposition reactions. For some phenolic resins, curing and crosslinking reactions can be observed as exothermic events in the range of 139-151°C.[8]

Experimental Protocol: TGA-DSC Analysis

The following is a generalized protocol for the TGA-DSC analysis of a solid sample like 4-(2-Fluorophenyl)phenol, based on standard practices for organic compounds and phenolic resins.[7][8][9]

Objective: To determine the onset of thermal decomposition and characterize the thermal events associated with the degradation of 4-(2-Fluorophenyl)phenol.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-(2-Fluorophenyl)phenol into an aluminum or ceramic crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the percentage of weight loss at different temperature intervals.

    • From the DSC curve, identify the temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert gas is crucial to study the intrinsic thermal stability of the compound without the influence of oxidation, which can significantly alter the degradation pathway and onset temperature.

  • Heating Rate: A heating rate of 10 °C/min is a common choice that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates may not be practical.

Degradation Profile: Unraveling the Decomposition Pathway

Under thermal stress, 4-(2-Fluorophenyl)phenol is expected to undergo a series of complex chemical reactions leading to the formation of various degradation products. While a specific degradation pathway for this exact molecule is not documented, we can infer a likely pathway based on the known degradation of biphenyls and fluorinated aromatic compounds.[10][11][12][13][14]

Postulated Degradation Pathway

The degradation of 4-(2-Fluorophenyl)phenol is likely to proceed through the following stages:

  • Initial Fission: The weakest bonds in the molecule are likely to break first. This could involve the cleavage of the C-C bond between the two phenyl rings or the C-F bond.

  • Formation of Radical Intermediates: Homolytic cleavage of bonds will generate highly reactive radical species.

  • Rearrangement and Fragmentation: These radical intermediates can undergo rearrangement and fragmentation to form smaller, more volatile molecules.

  • Formation of Stable End Products: The final degradation products are likely to include smaller phenolic compounds, fluorinated hydrocarbons, carbon monoxide, carbon dioxide, and water.

G cluster_0 Thermal Stress cluster_1 Initial Degradation cluster_2 Secondary Degradation cluster_3 Final Products 4-(2-Fluorophenyl)phenol 4-(2-Fluorophenyl)phenol Radical Intermediates Radical Intermediates 4-(2-Fluorophenyl)phenol->Radical Intermediates Phenolic Fragments Phenolic Fragments Radical Intermediates->Phenolic Fragments Fluorophenyl Fragments Fluorophenyl Fragments Radical Intermediates->Fluorophenyl Fragments Smaller Phenols Smaller Phenols Phenolic Fragments->Smaller Phenols Fluorinated Hydrocarbons Fluorinated Hydrocarbons Fluorophenyl Fragments->Fluorinated Hydrocarbons CO, CO2, H2O CO, CO2, H2O Smaller Phenols->CO, CO2, H2O Fluorinated Hydrocarbons->CO, CO2, H2O

Caption: Postulated thermal degradation pathway of 4-(2-Fluorophenyl)phenol.

Analytical Characterization of Degradation Products

To identify and quantify the degradation products, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

Objective: To separate and quantify 4-(2-Fluorophenyl)phenol and its non-volatile degradation products.

Instrumentation: A High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.

Protocol:

  • Sample Preparation:

    • Subject a known concentration of 4-(2-Fluorophenyl)phenol to thermal stress (e.g., heating in a sealed vial at a specific temperature for a defined period).

    • Dissolve the stressed sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating phenolic compounds.[15]

    • Mobile Phase: A gradient elution using a mixture of water (with 0.1% acetic acid or formic acid) and an organic solvent like methanol or acetonitrile is typically effective.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb (e.g., 254 nm or 270 nm). A PDA detector allows for the acquisition of UV spectra for peak purity assessment and preliminary identification.

  • Data Analysis:

    • Identify the peak corresponding to the parent compound by comparing its retention time with that of a standard.

    • New peaks in the chromatogram of the stressed sample represent potential degradation products.

    • Quantify the decrease in the parent compound and the formation of degradation products by comparing peak areas.

Causality Behind Experimental Choices:

  • Reverse-Phase C18 Column: This stationary phase is effective for retaining and separating moderately polar to nonpolar aromatic compounds like phenols.

  • Acidified Mobile Phase: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper and more symmetrical peaks.

  • Gradient Elution: A gradient is often necessary to effectively separate a mixture of compounds with varying polarities, which is expected in a degradation sample.

Objective: To identify volatile and semi-volatile degradation products of 4-(2-Fluorophenyl)phenol.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Protocol:

  • Sample Preparation:

    • Collect the headspace vapor from a thermally stressed sample of 4-(2-Fluorophenyl)phenol using a solid-phase microextraction (SPME) fiber or by dissolving the residue in a volatile solvent like dichloromethane.

    • For non-volatile phenolic degradation products, derivatization (e.g., silylation) may be necessary to increase their volatility for GC analysis.[16]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is generally suitable for the analysis of a wide range of organic compounds.[17]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C).[17]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

    • Mass Range: Scan a mass range that covers the expected molecular weights of the degradation products (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • The fragmentation patterns in the mass spectra provide valuable structural information for identifying unknown degradation products.

Causality Behind Experimental Choices:

  • GC-MS Combination: This is a powerful technique for the separation and identification of unknown compounds in a complex mixture, making it ideal for analyzing degradation samples.

  • Temperature Programming: This is essential for separating a mixture of volatile compounds with a wide range of boiling points.

  • Mass Spectral Library: Comparison with a library of known mass spectra is a rapid and effective way to identify common degradation products.

G cluster_0 Analytical Workflow Thermal_Stress Apply Thermal Stress to 4-(2-Fluorophenyl)phenol TGA_DSC TGA-DSC Analysis Thermal_Stress->TGA_DSC HPLC_Analysis HPLC-UV/PDA Analysis (Non-volatile products) Thermal_Stress->HPLC_Analysis GC_MS_Analysis GC-MS Analysis (Volatile products) Thermal_Stress->GC_MS_Analysis Data_Analysis Data Interpretation and Degradation Profile TGA_DSC->Data_Analysis HPLC_Analysis->Data_Analysis GC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for characterizing thermal stability.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the anticipated thermal stability and degradation profile of 4-(2-Fluorophenyl)phenol. While specific experimental data for this compound is limited in the public domain, a robust understanding of its behavior can be extrapolated from the well-established principles of thermal analysis and the known degradation pathways of similar phenolic and fluorinated aromatic compounds.

For drug development professionals, it is imperative to conduct specific forced degradation studies on 4-(2-Fluorophenyl)phenol under various stress conditions, including thermal, to definitively identify its degradation products and establish its intrinsic stability. The analytical methods outlined in this guide provide a solid foundation for such investigations. A thorough understanding of the thermal stability of this key intermediate will ultimately contribute to the development of safer and more robust pharmaceutical products.

References

  • Biphenyl Degradation Pathway. (1998, April 21). Eawag-BBD. [Link]

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  • 2-Fluoro-4-[2-(4-fluorophenyl)ethyl]phenol | C14H12F2O | CID. PubChem. [Link]

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  • Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. PubMed. [Link]

  • CAS No : 321-62-0 | Product Name : 4-(2-Fluorophenyl)phenol | Pharmaffiliates. [Link]

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Exploratory

The Emergence of 2'-Fluoro-biphenyl-4-ol: A Synthetic and Application-Focused Technical Guide

Abstract This in-depth technical guide explores the synthesis, history, and applications of 2'-Fluoro-biphenyl-4-ol, a fluorinated aromatic compound of significant interest to researchers and professionals in drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the synthesis, history, and applications of 2'-Fluoro-biphenyl-4-ol, a fluorinated aromatic compound of significant interest to researchers and professionals in drug discovery and materials science. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its development is intrinsically linked to the broader advancements in the synthesis and application of fluorinated biphenyls. This guide provides a comprehensive overview of the most probable and efficient synthetic routes, detailed experimental protocols, and a discussion of its current and potential applications, grounded in the established importance of related compounds in medicinal chemistry and advanced materials.

Introduction: The Strategic Role of Fluorine in Biphenyl Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological and physical characteristics of a molecule. In the context of biphenyl scaffolds, fluorine substitution can enhance metabolic stability, modulate lipophilicity and binding affinity to biological targets, and tune the electro-optical properties of liquid crystals.[2][3][4]

2'-Fluoro-biphenyl-4-ol, with its hydroxyl and fluoro functionalities on separate phenyl rings, represents a versatile building block for the synthesis of more complex molecules. Its structure is particularly relevant in the field of medicinal chemistry, as it is a close analog to moieties found in non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen.[5]

Synthetic Strategies: The Advent of Cross-Coupling Reactions

The construction of the biaryl bond is the critical step in the synthesis of 2'-Fluoro-biphenyl-4-ol. Historically, methods for creating such bonds were often harsh and lacked functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biphenyls and other complex aromatic systems. The most relevant and widely employed methods for the synthesis of 2'-Fluoro-biphenyl-4-ol are the Suzuki-Miyaura and Negishi cross-coupling reactions.[2]

The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is arguably the most common method for the synthesis of unsymmetrical biphenyls due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.

A plausible and efficient retrosynthetic analysis for 2'-Fluoro-biphenyl-4-ol via a Suzuki-Miyaura coupling is depicted below:

G cluster_suzuki Suzuki-Miyaura Coupling 2_fluoro_biphenyl_4_ol 2'-Fluoro-biphenyl-4-ol 2_fluorophenylboronic_acid 2-Fluorophenylboronic acid 2_fluoro_biphenyl_4_ol->2_fluorophenylboronic_acid Pd Catalyst, Base 4_bromophenol 4-Bromophenol 2_fluoro_biphenyl_4_ol->4_bromophenol G cluster_negishi Negishi Coupling 2_fluoro_biphenyl_4_ol 2'-Fluoro-biphenyl-4-ol 2_fluorophenylzinc_halide 2-Fluorophenylzinc halide 2_fluoro_biphenyl_4_ol->2_fluorophenylzinc_halide Pd or Ni Catalyst 4_iodophenol 4-Iodophenol 2_fluoro_biphenyl_4_ol->4_iodophenol G 2_fluoro_biphenyl_4_ol 2'-Fluoro-biphenyl-4-ol Functionalization Functionalization (e.g., Etherification, Esterification) 2_fluoro_biphenyl_4_ol->Functionalization Drug_Candidate Drug Candidate (e.g., NSAID analog) Functionalization->Drug_Candidate

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(2-Fluorophenyl)phenol via Suzuki Coupling: An Application Note and Protocol

Introduction: The Significance of Fluorinated Biaryls and the Suzuki Coupling Advantage The 4-(2-fluorophenyl)phenol scaffold is a key structural motif in numerous pharmacologically active compounds and advanced material...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Biaryls and the Suzuki Coupling Advantage

The 4-(2-fluorophenyl)phenol scaffold is a key structural motif in numerous pharmacologically active compounds and advanced materials.[1][2][3][4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a valuable strategy in drug discovery.[5] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of such biaryl compounds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6][7]

This guide provides a detailed protocol for the synthesis of 4-(2-fluorophenyl)phenol, leveraging the power and versatility of the palladium-catalyzed Suzuki coupling. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and outline the necessary characterization and safety protocols. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the preparation of this important chemical entity.

Reaction Scheme

The overall transformation is depicted below:

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8][9] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromophenol), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6]

  • Transmetalation: The organic group from the organoboron species (2-fluorophenylboronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[10][11][12][13][14]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][15]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' RedElim->Pd0 Product 4-(2-Fluorophenyl)phenol (Ar-Ar') ArylHalide 4-Bromophenol (Ar-X) BoronicAcid 2-Fluorophenylboronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Fluorophenylboronic acid≥97%Commercially Available
4-Bromophenol≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered is preferred.
1,4-DioxaneAnhydrousCommercially AvailableDegas before use.
WaterDeionizedLaboratory SupplyDegas before use.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Laboratory Preparation
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Celite®Commercially AvailableFor filtration.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
HexanesACS GradeCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 equiv), 2-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) to the flask. The use of a well-defined palladium catalyst is crucial for reaction efficiency.[16]

    • Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 16 mL of dioxane and 4 mL of water). The use of aqueous solvent systems is a key advantage of the Suzuki coupling.[10][17]

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 90 °C using a heating mantle or oil bath.

    • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 10-30% ethyl acetate).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 4-(2-fluorophenyl)phenol as a solid.

    • For further purification, the product can be recrystallized from a suitable solvent system, such as hexanes/ethyl acetate.[18][19]

Characterization

The structure and purity of the synthesized 4-(2-fluorophenyl)phenol should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons will appear in the range of 6.8-7.5 ppm. The hydroxyl proton will appear as a broad singlet, typically between 4-7 ppm, and its chemical shift can be concentration-dependent.[20][21]
¹⁹F NMR A single resonance corresponding to the fluorine atom on the phenyl ring.
¹³C NMR Characteristic signals for the aromatic carbons, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.
Mass Spec. The molecular ion peak corresponding to the mass of 4-(2-fluorophenyl)phenol (C₁₂H₉FO).
Melting Point A sharp melting point indicates high purity.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

    • 4-Bromophenol: Corrosive and toxic. Causes severe skin burns and eye damage.

    • 2-Fluorophenylboronic Acid: Irritant. Avoid contact with skin and eyes.

    • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer.

  • Reaction Conditions: The Suzuki coupling reaction can be exothermic, especially on a larger scale.[22][23][24] Proper temperature control is essential to prevent runaway reactions.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalyst, insufficient degassing, impure reagents, incorrect base or solvent.Use a fresh batch of catalyst, ensure thorough degassing of solvents, use high-purity reagents, and verify the choice of base and solvent. A variety of solvents and bases can be employed in Suzuki couplings.[10][15][25][26]
Formation of side products Homocoupling of the boronic acid, protodeboronation.Optimize the reaction temperature and stoichiometry of the reagents. Ensure the base is not too strong, which can promote side reactions.
Difficulty in purification Co-elution of starting materials or byproducts.Optimize the column chromatography conditions (e.g., change the eluent system, use a different stationary phase). Recrystallization can also be an effective purification method.[18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of 4-(2-fluorophenyl)phenol. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably prepare this valuable compound for a wide range of applications in drug discovery and materials science. The versatility of the Suzuki coupling allows for the adaptation of this protocol to synthesize a diverse array of substituted biaryl compounds.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Cano, I., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Li, H., et al. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. (2009). Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. (2011). Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Szostak, M., et al. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. (2020). Available from: [Link]

  • Bumagin, N. A., et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]

  • Littke, A. F., et al. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. (2000). Available from: [Link]

  • Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. (2021). Available from: [Link]

  • ResearchGate. Suzuki–Miyaura reaction of aryl halide with boronic acid catalyzed by... (2023). Available from: [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. (2020). Available from: [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • ACS Green Chemistry Institute. Suzuki-Miyaura Reagent Guides. Available from: [Link]

  • R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2001). Available from: [Link]

  • Le, T., et al. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. (2018). Available from: [Link]

  • Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Available from: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025). Available from: [Link]

  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Available from: [Link]

  • Le, C., et al. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. (2022). Available from: [Link]

  • Unknown. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for. Available from: [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (2005). Available from: [Link]

  • ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2025). Available from: [Link]

  • NIH. 4-(2-Fluoropyridin-5-yl)phenol. Available from: [Link]

  • GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). Available from: [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Available from: [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. (2022). Available from: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Available from: [Link]

  • NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). Available from: [Link]

  • NIH. Tailored Functionalization of Natural Phenols to Improve Biological Activity. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

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Application

The Strategic deployment of 4-(2-Fluorophenyl)phenol in Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the 4-(2-fluorophenyl)phenol scaffold has emerged as a cornerstone for the rational design of novel therapeutic agents. Its unique structural and physicochemical propertie...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the 4-(2-fluorophenyl)phenol scaffold has emerged as a cornerstone for the rational design of novel therapeutic agents. Its unique structural and physicochemical properties, conferred by the strategic placement of a fluorine atom on the phenyl ring, offer medicinal chemists a versatile platform to modulate biological activity, enhance metabolic stability, and optimize pharmacokinetic profiles. This technical guide provides an in-depth exploration of the applications of 4-(2-fluorophenyl)phenol, complete with detailed experimental protocols, to empower researchers in their quest for next-generation therapeutics.

Foundational Insights: The Significance of the 4-(2-Fluorophenyl)phenol Moiety

The 4-(2-fluorophenyl)phenol structure is a biphenyl derivative characterized by a hydroxyl group and a fluorine atom in specific positions. This arrangement is not arbitrary; it is a deliberate design element that leverages the unique properties of fluorine in a biological context.

The Role of Fluorine as a Bioisostere

In medicinal chemistry, the substitution of a hydrogen atom or a hydroxyl group with fluorine is a well-established strategy known as bioisosteric replacement.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to mimic other atoms or functional groups, thereby influencing a molecule's interaction with its biological target.[2][3] The replacement of a hydroxyl group with fluorine can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5]

Impact on Physicochemical Properties and Metabolic Stability

The introduction of a fluorine atom can significantly alter a molecule's lipophilicity, acidity, and metabolic fate.[4][5] Aromatic C-F bonds are stronger than C-H bonds, rendering them less susceptible to cleavage by metabolic enzymes such as cytochrome P450s.[5][6] This enhanced stability can lead to a longer half-life and improved bioavailability of a drug candidate.[6][7]

Synthetic Pathways to the 4-(2-Fluorophenyl)phenol Scaffold

The construction of the 4-(2-fluorophenyl)phenol core is a critical first step in the synthesis of more complex derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this purpose.[3][8][9]

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 4-(2-fluorophenyl)phenol from 4-bromo-1-(tert-butoxy)benzene and (2-fluorophenyl)boronic acid, followed by deprotection.

Materials:

  • 4-Bromo-1-(tert-butoxy)benzene

  • (2-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step-by-Step Protocol:

  • Coupling Reaction:

    • To a flame-dried round-bottom flask, add 4-bromo-1-(tert-butoxy)benzene (1.0 equiv), (2-fluorophenyl)boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and triphenylphosphine (0.1 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Add palladium(II) acetate (0.05 equiv) to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to obtain 1-(tert-butoxy)-4-(2-fluorophenyl)benzene.

  • Deprotection:

    • Dissolve the purified product from the previous step in dichloromethane.

    • Add trifluoroacetic acid (5.0 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate to yield 4-(2-fluorophenyl)phenol.

Rationale for Experimental Choices:

  • Palladium Catalyst and Ligand: Pd(OAc)₂ and PPh₃ form a catalytically active Pd(0) species in situ, which is essential for the Suzuki-Miyaura catalytic cycle.[10]

  • Base: Potassium carbonate is a mild base that activates the boronic acid for transmetalation.[9]

  • Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic substrates and the inorganic base.[11]

  • Protecting Group: The tert-butoxycarbonyl (Boc) group protects the phenolic hydroxyl during the coupling reaction and can be easily removed under acidic conditions.

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Deprotection A Combine Reactants: 4-Bromo-1-(tert-butoxy)benzene (2-Fluorophenyl)boronic acid K2CO3, PPh3 B Add Degassed Solvents: 1,4-Dioxane/Water A->B C Add Catalyst: Pd(OAc)2 B->C D Heat and Stir (80-90 °C, 12-16h) C->D E Work-up and Purification D->E F Dissolve in DCM E->F Coupled Product G Add TFA at 0 °C F->G H Stir at RT (2-4h) G->H I Quench and Work-up H->I J J I->J Final Product: 4-(2-Fluorophenyl)phenol

Caption: Workflow for the synthesis of 4-(2-Fluorophenyl)phenol.

Derivatization of the 4-(2-Fluorophenyl)phenol Scaffold

The phenolic hydroxyl group of 4-(2-fluorophenyl)phenol is a versatile handle for further chemical modifications, such as etherification and esterification, to generate libraries of compounds with diverse biological activities.[4][12]

Protocol for O-Alkylation (Etherification)

This protocol describes the synthesis of an ether derivative of 4-(2-fluorophenyl)phenol using the Williamson ether synthesis.[13][14]

Materials:

  • 4-(2-Fluorophenyl)phenol

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Step-by-Step Protocol:

  • To a solution of 4-(2-fluorophenyl)phenol (1.0 equiv) in acetone or DMF, add potassium carbonate (2.0 equiv).

  • Add the alkyl halide (1.2 equiv) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Protocol for Esterification

This protocol details the formation of an ester derivative of 4-(2-fluorophenyl)phenol.[7][15][16][17][18]

Materials:

  • 4-(2-Fluorophenyl)phenol

  • Carboxylic acid or Acyl chloride

  • Dicyclohexylcarbodiimide (DCC) (if using carboxylic acid)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Triethylamine (if using acyl chloride)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol (using Acyl Chloride):

  • Dissolve 4-(2-fluorophenyl)phenol (1.0 equiv) and triethylamine (1.5 equiv) in DCM.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Derivatization Pathways

G A 4-(2-Fluorophenyl)phenol B Ether Derivative A->B O-Alkylation (Williamson Ether Synthesis) C Ester Derivative A->C Esterification

Caption: Key derivatization reactions of 4-(2-Fluorophenyl)phenol.

Medicinal Chemistry Applications and Structure-Activity Relationships

While specific biological data for 4-(2-fluorophenyl)phenol is not extensively published, the activities of its derivatives provide valuable insights into its potential as a privileged scaffold in drug design.[19]

As a Scaffold for Enzyme Inhibitors

Derivatives of fluorophenyl-containing phenols have shown inhibitory activity against a range of enzymes implicated in various diseases.

  • Cyclooxygenase-2 (COX-2) Inhibitors: The 2-phenylphenol scaffold is a known pharmacophore for COX-2 inhibitors, which are used to treat inflammation and pain.[10][20] The introduction of a 2-fluoro substituent can modulate the binding affinity and selectivity for the COX-2 enzyme.

  • Topoisomerase II Inhibitors: Pyridine derivatives incorporating a phenol and a chlorophenyl group have demonstrated topoisomerase II inhibitory activity, suggesting potential applications in cancer therapy.[21] The 4-(2-fluorophenyl)phenol moiety could be explored in similar scaffolds.

  • Protein Kinase Inhibitors: Phenol derivatives have been investigated as inhibitors of protein kinases such as AKT and ABL, which are key targets in oncology.[22] The electronic properties of the 2-fluorophenyl group can influence interactions within the ATP-binding pocket of these kinases.

In the Design of CNS-Active Agents

The 4-(2-fluorophenyl)phenol scaffold has been incorporated into molecules targeting the central nervous system. For instance, derivatives have been synthesized and evaluated as potential cognition enhancers.[2] The lipophilicity and ability to cross the blood-brain barrier can be fine-tuned by derivatizing the phenolic hydroxyl group.

As Antioxidant Agents

Phenolic compounds are well-known for their antioxidant properties.[12][23] The 4-(2-fluorophenyl)phenol moiety, when incorporated into larger molecules, can contribute to the overall antioxidant activity of the compound.[6]

Table 1: Potential Therapeutic Applications of 4-(2-Fluorophenyl)phenol Derivatives

Therapeutic AreaTarget ClassRationale for 4-(2-Fluorophenyl)phenol Scaffold
Oncology Protein Kinases, TopoisomerasesThe scaffold can be elaborated to interact with ATP-binding sites or DNA-enzyme complexes. The fluorine atom can enhance binding affinity and metabolic stability.
Inflammation COX-2The biphenyl core is a known pharmacophore for COX-2 inhibition. The 2-fluoro substituent can improve selectivity and potency.
Neurodegenerative Diseases CholinesterasesDerivatives have shown potential as cognition enhancers. The scaffold allows for modification to optimize CNS penetration and target engagement.
Infectious Diseases Various microbial targetsPhenolic compounds often exhibit antimicrobial properties. The scaffold can be a starting point for developing novel anti-infective agents.

Conclusion and Future Perspectives

The 4-(2-fluorophenyl)phenol scaffold represents a valuable building block in medicinal chemistry. Its synthetic accessibility via robust methods like the Suzuki-Miyaura coupling, combined with the beneficial effects of the 2-fluoro substitution on metabolic stability and target interaction, makes it an attractive starting point for the design of novel therapeutics. The protocols and application notes provided herein serve as a comprehensive guide for researchers to unlock the full potential of this privileged structure in their drug discovery endeavors. Future work should focus on the systematic exploration of the chemical space around this scaffold to identify novel drug candidates with superior efficacy and safety profiles.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Request PDF. Available from: [Link]

  • PubChem. 3-Fluoro-4-(2-fluorophenyl)phenol. Available from: [Link]

  • Singh, P., et al. (2015). Design and synthesis of newer potential 4-(N-acetylamino)phenol derived piperazine derivatives as potential cognition enhancers. ResearchGate. Available from: [Link]

  • Ciriminna, R., et al. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. Available from: [Link]

  • Google Patents. Process for the etherification of phenols.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available from: [Link]

  • Serrano-Ruiz, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]

  • Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Bentham Science. Available from: [Link]

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  • Peng, H., & Shahidi, F. (2023). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. Available from: [Link]

  • Google Patents. Esterification of phenols.
  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. Available from: [Link]

  • ResearchGate. How do I form an ester using pentadflurophenol?. Available from: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

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  • Serrano-Ruiz, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]

  • Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Korenaga, T., et al. (2005). Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. Available from: [Link]

  • Google Patents. Method for preparing fluorophenol.
  • Baskar, B., et al. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. PubMed. Available from: [Link]

  • Al-Fartosy, A. J. M. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. Available from: [Link]

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  • Yunos, N. A. M., et al. (2021). Synthesis and Anticancer Activities of 4-[(Halophenyl)diazenyl]phenol and 4-[(Halophenyl)diazenyl]phenyl Aspirinate Derivatives against Nasopharyngeal Cancer Cell Lines. ResearchGate. Available from: [Link]

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  • OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

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  • Li, J., et al. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. PubMed. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. Available from: [Link]

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  • Kumar, S., et al. (2014). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. PubMed. Available from: [Link]

  • Al-Ostath, A., et al. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. NIH. Available from: [Link]

  • Al-Ameri, M., et al. (2023). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. Available from: [Link]

  • Choi, Y. J., et al. (2015). Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats. PubMed. Available from: [Link]

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Method

Application Notes: 4-(2-Fluorophenyl)phenol as a Core Structural Motif for API Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of the 4-(2-Fluorophenyl)phenol scaffold as a pivotal intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of the 4-(2-Fluorophenyl)phenol scaffold as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore the synthesis of this key biaryl phenol structure via the robust Suzuki-Miyaura coupling reaction. Subsequently, we will present a detailed, field-proven protocol for the multi-step synthesis of Flurbiprofen, a potent nonsteroidal anti-inflammatory drug (NSAID), which is structurally derived from this core intermediate. This guide emphasizes the causality behind experimental choices, self-validating quality control measures, and authoritative scientific grounding.

Introduction: The Significance of the 4-(2-Fluorophenyl)phenol Scaffold

In the landscape of medicinal chemistry, the biaryl moiety is a privileged structure, offering a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. The 4-(2-Fluorophenyl)phenol structure is a particularly valuable intermediate. It combines the biaryl core with a phenolic hydroxyl group—a versatile handle for subsequent chemical modifications—and a fluorine atom, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions.

This unique combination makes it a key building block in the synthesis of various APIs. Its most notable application is in the synthesis of profen-class NSAIDs, where the 2-fluorobiphenyl core is essential for the drug's anti-inflammatory activity.[1][2]

Physicochemical & Safety Data

A thorough understanding of the intermediate's properties and handling requirements is paramount for safe and effective laboratory execution.

PropertyValueReference
Chemical Name 4-(2-Fluorophenyl)phenol[3]
Synonyms 2'-Fluoro-biphenyl-4-ol[3]
CAS Number 321-62-0[3]
Molecular Formula C₁₂H₉FO[3]
Molecular Weight 188.20 g/mol [3]
Appearance Off-white to white crystalline solid-
Melting Point Not specified; related compounds vary-
pKa ~9.41 (Predicted)[3]

Safety & Handling: 4-(2-Fluorophenyl)phenol and its precursors should be handled with appropriate care in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed or in contact with skin.[4][5]

  • Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[4][5]

Synthesis Protocol: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for constructing C-C bonds between sp²-hybridized carbon atoms, making it ideal for synthesizing biaryl compounds.[6] This palladium-catalyzed reaction offers high tolerance for various functional groups, utilizes readily available boronic acids, and proceeds under relatively mild conditions.[6]

The following protocol details the synthesis of a key biphenyl precursor, 4-bromo-2-fluorobiphenyl, which serves as the foundational intermediate for subsequent elaboration into the API.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorobiphenyl

Objective: To synthesize the core biphenyl scaffold via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • 1-Bromo-2-fluorobenzene

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [P(Ph)₃]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Toluene

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-2-fluorobenzene (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). Add this catalyst system to the reaction flask. The use of a phosphine ligand like triphenylphosphine is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. The aqueous-organic solvent system is effective for dissolving both the organic substrates and the inorganic base.

  • Inerting: Purge the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere. This is critical as oxygen can oxidize the palladium catalyst, leading to deactivation.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and extract the product into toluene (3 x volumes).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield 4-bromo-2-fluorobiphenyl as a solid.

Suzuki_Coupling_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Purification Setup Combine Reactants: - 1-Bromo-2-fluorobenzene - 4-Bromophenylboronic acid - K₂CO₃ Catalyst Add Catalyst System: - Pd(OAc)₂ - P(Ph)₃ Setup->Catalyst Solvent Add Solvents: - 1,4-Dioxane - Water Catalyst->Solvent Inert Purge with N₂ Solvent->Inert Heat Heat to 85-90 °C (4-6 hours) Inert->Heat Monitor Monitor via TLC/HPLC Heat->Monitor Extract Aqueous Work-up & Toluene Extraction Monitor->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 4-Bromo-2-fluorobiphenyl Purify->Product Flurbiprofen_Synthesis_Workflow cluster_grignard 1. Grignard Formation cluster_coupling 2. Coupling cluster_workup 3. Isolation & Purification Start 4-Bromo-2-fluorobiphenyl Grignard React with Mg in anhydrous THF Start->Grignard Coupling Couple with Sodium 2-bromopropionate (CoCl₂ catalyst) Grignard->Coupling Hydrolysis Acidic Hydrolysis (HCl) Coupling->Hydrolysis Extract Ethyl Acetate Extraction Hydrolysis->Extract Purify Recrystallization Extract->Purify Product Pure Flurbiprofen Purify->Product

Caption: Synthetic pathway from 4-bromo-2-fluorobiphenyl to Flurbiprofen.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to validate the identity, purity, and quality of the synthesized intermediate and the final API.

ParameterMethodTypical Conditions & Expected Results
Purity Assay Reverse-Phase HPLCColumn: C18 (e.g., 250 mm x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient elution)Detection: UV at 254 nmExpected Result: Purity ≥ 99.0% for final API
Identity Confirmation ¹H NMR, ¹³C NMRSolvent: CDCl₃ or DMSO-d₆Expected Result: Spectra consistent with the proposed structure, showing characteristic peaks for the fluorinated biphenyl system and propanoic acid moiety.
Mass Confirmation Mass Spectrometry (ESI-MS)Mode: Negative Ion (for Flurbiprofen)Expected Result: [M-H]⁻ ion corresponding to the calculated molecular weight.
Reaction Monitoring Thin Layer Chromatography (TLC)Stationary Phase: Silica Gel 60 F₂₅₄Mobile Phase: Hexane/Ethyl Acetate (varying ratios)Visualization: UV light (254 nm)
Protocol: HPLC Purity Analysis of Flurbiprofen
  • Standard Preparation: Accurately weigh and dissolve a Flurbiprofen reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized Flurbiprofen in the mobile phase to a concentration within the linear range of the calibration curve.

  • Chromatographic Analysis: Inject the standard and sample solutions onto the HPLC system using the conditions specified in the table above.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method). Quantify against the reference standard for an accurate assay value.

Conclusion

The 4-(2-Fluorophenyl)phenol scaffold represents a fundamentally important structural unit for the development of high-value APIs, particularly within the NSAID class. The synthetic routes outlined, leveraging robust and scalable methodologies like the Suzuki-Miyaura coupling, provide a clear pathway from basic starting materials to a final, purified active ingredient. The protocols and analytical methods described herein offer a validated framework for researchers and developers to confidently utilize this intermediate in their drug discovery and development programs.

References

  • Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(4), 269-273. Available at: [Link]

  • Indian Patent Office. (2012). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). Available at: [Link]

  • Ashraf, Z., et al. (2018). Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. Drug Design, Development and Therapy, 12, 1335. Available at: [Link]

  • Google Patents. (2011). CN101973869A - Method for synthesis of flurbiprofen.
  • Quick Company. (2012). "Process For Preparation Of Flurbiprofen". Available at: [Link]

  • Moodle@Units. (2007). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Available at: [Link]

  • ResearchGate. (2019). Synthesis of flurbiprofen. Reagents and conditions. Available at: [Link]

  • ACS Omega. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Available at: [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available at: [Link]

  • MDPI. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Available at: [Link]

  • Journal of the American Chemical Society. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Available at: [Link]

  • PMC - NIH. (2008). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available at: [Link]

  • Organic Chemistry Portal. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. Available at: [Link]

  • PubMed. (2017). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. Available at: [Link]

  • PubMed. (2006). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol on mouse macrophage RAW 264.7 cells. Available at: [Link]

  • PMC - NIH. (2015). Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. Available at: [Link]

  • PubMed. (2001). Inhibition of human liver phenol sulfotransferase by nonsteroidal anti-inflammatory drugs. Available at: [Link]

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Application

Application Notes and Protocols for 4-(2-Fluorophenyl)phenol in Advanced Polymer Science

For: Researchers, scientists, and drug development professionals exploring novel monomers for high-performance polymers. Abstract This document provides a detailed technical guide on the prospective applications of 4-(2-...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel monomers for high-performance polymers.

Abstract

This document provides a detailed technical guide on the prospective applications of 4-(2-Fluorophenyl)phenol (CAS No. 321-62-0) in polymer science.[1][2] While direct literature on the polymerization of this specific monomer is scarce, this guide extrapolates its potential based on the well-established structure-property relationships of fluorinated aromatic compounds in polymer chemistry. We present a comprehensive overview of its potential as a monomer for synthesizing high-performance polymers such as poly(aryl ether ketone)s (PAEKs), polyesters, and polyimides, and as a functional additive to enhance properties like thermal stability, flame retardancy, and dielectric performance. Detailed, field-proven protocols for the synthesis of a representative PAEK are provided as a template for the experimental use of 4-(2-Fluorophenyl)phenol.

Introduction: The Rationale for Fluorinated Phenolic Monomers

The incorporation of fluorine into polymer backbones is a well-established strategy for creating materials with exceptional properties. The high electronegativity and low polarizability of the fluorine atom, along with the strength of the carbon-fluorine bond, impart a unique combination of characteristics to the resulting polymers.[3] These often include enhanced thermal and chemical stability, low dielectric constants, reduced water absorption, and modified surface energies.[3][4]

4-(2-Fluorophenyl)phenol, a biphenol derivative, presents an intriguing molecular architecture for polymer synthesis. The molecule combines a reactive phenolic hydroxyl group, suitable for polycondensation reactions, with a fluorinated phenyl ring. The ortho-position of the fluorine atom on the phenyl ring is anticipated to introduce significant steric hindrance, potentially influencing polymer chain packing and solubility. This guide explores the prospective applications of this monomer, drawing parallels from the extensive research on other fluorinated polymers.

Prospective Applications of 4-(2-Fluorophenyl)phenol in Polymer Synthesis

As a Monomer for High-Performance Thermoplastics

The phenolic functionality of 4-(2-Fluorophenyl)phenol makes it a prime candidate for step-growth polymerization to produce a variety of high-performance thermoplastics.

PAEKs are a class of semi-crystalline thermoplastics renowned for their excellent mechanical strength, thermal stability, and chemical resistance. The synthesis of PAEKs typically involves a nucleophilic aromatic substitution (SNAr) reaction between a bisphenol and an activated dihalide, often a difluorinated aromatic ketone.

The incorporation of 4-(2-Fluorophenyl)phenol into a PAEK backbone is expected to yield polymers with the following enhanced properties:

  • Enhanced Solubility: The asymmetry and steric bulk introduced by the ortho-fluorophenyl group could disrupt chain packing, leading to improved solubility in common organic solvents, a significant advantage for processing.

  • Modified Thermal Properties: The rigid biphenyl structure would contribute to a high glass transition temperature (Tg), while the fluorine substitution could enhance thermal stability.

  • Low Dielectric Constant: The presence of fluorine is known to lower the dielectric constant of polymers, making these materials suitable for applications in high-frequency electronics.[4]

A prospective synthetic route to a PAEK co-polymer utilizing 4-(2-Fluorophenyl)phenol is illustrated below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 4-(2-Fluorophenyl)phenol Polymer Fluorinated Co-PAEK Monomer1->Polymer Nucleophilic Aromatic Substitution Polycondensation Monomer2 4,4'-Difluorobenzophenone Monomer2->Polymer Nucleophilic Aromatic Substitution Polycondensation Monomer3 Bisphenol A (Co-monomer) Monomer3->Polymer Nucleophilic Aromatic Substitution Polycondensation Solvent NMP/Toluene Base K2CO3

Caption: Prospective synthesis of a fluorinated co-poly(aryl ether ketone).

The phenolic group of 4-(2-Fluorophenyl)phenol can also readily undergo esterification or transesterification reactions.

  • Polyesters: Reaction with dicarboxylic acids or their derivatives (e.g., acyl chlorides) would yield aromatic polyesters. These materials are expected to exhibit high thermal stability and good mechanical properties, analogous to other aromatic polyesters.

  • Polycarbonates: Polycondensation with phosgene or a phosgene equivalent like diphenyl carbonate would produce polycarbonates. The fluorine content could enhance the chemical resistance and lower the refractive index of these materials.

As a Monomer for High-Temperature Polyimides

While polyimides are typically synthesized from diamines and dianhydrides, phenol-containing monomers can be incorporated to create poly(ether imide)s or other modified polyimides, often imparting improved processability.

As a Functional Additive

Beyond its role as a monomer, 4-(2-Fluorophenyl)phenol could be utilized as a functional additive.

Phenolic compounds are known to act as char-forming agents in polymers, which is a key mechanism in condensed-phase flame retardancy.[5][6] Upon combustion, they can promote the formation of a protective char layer that insulates the underlying material from heat and oxygen.[5][6] Halogenated compounds, including those with fluorine, can also exhibit flame retardant properties.[5] Therefore, 4-(2-Fluorophenyl)phenol, when incorporated into a polymer matrix, could potentially enhance its fire resistance.

The proposed mechanism for its flame-retardant action is as follows:

G Heat Heat Source Polymer Polymer Matrix Heat->Polymer Decomposition Polymer Decomposition (Volatile Fuel Generation) Polymer->Decomposition Combustion Combustion in Gaseous Phase Decomposition->Combustion Fuel FP 4-(2-Fluorophenyl)phenol Char Protective Char Layer FP->Char Promotes Char->Polymer Insulates Char->Combustion Inhibits Fuel/Oxygen Transfer

Caption: Proposed mechanism of flame retardancy.

The incorporation of fluorinated moieties is known to lower the surface energy of polymers.[3] This can lead to surfaces with enhanced hydrophobicity and oleophobicity, which are desirable for applications such as anti-fouling coatings and low-friction surfaces.

Data Presentation: Anticipated Property Enhancements

The following table summarizes the expected impact of incorporating 4-(2-Fluorophenyl)phenol into various polymer backbones, based on established principles of fluoropolymer chemistry.

PropertyPolymer SystemAnticipated Effect of 4-(2-Fluorophenyl)phenol IncorporationRationale
Thermal Stability PAEK, PolyesterIncrease in Tg and decomposition temperatureRigid biphenyl structure and high C-F bond energy.[3]
Solubility PAEK, PolyimideIncreased solubility in organic solventsAsymmetric structure and steric hindrance from ortho-fluoro substitution disrupting chain packing.
Dielectric Constant All polymer systemsDecreaseLow polarity of the C-F bond.[4]
Flame Retardancy Additive in various polymersIncreasePhenolic structure promotes char formation; fluorine can interfere with combustion chemistry.[5][6]
Water Absorption All polymer systemsDecreaseHydrophobic nature of the fluorinated phenyl group.[7]
Surface Energy All polymer systemsDecreaseLow surface energy of fluorinated compounds.[3]

Experimental Protocols: A Template for Synthesis

The following protocol details the synthesis of a poly(aryl ether ketone) and serves as a representative methodology for the polymerization of 4-(2-Fluorophenyl)phenol.

Synthesis of a Fluorinated Co-Poly(aryl ether ketone)

This protocol describes the synthesis of a random co-polymer from 4-(2-Fluorophenyl)phenol, Bisphenol A, and 4,4'-Difluorobenzophenone via nucleophilic aromatic substitution polycondensation.[8]

  • 4-(2-Fluorophenyl)phenol (molar ratio: 0.5)

  • Bisphenol A (molar ratio: 0.5)

  • 4,4'-Difluorobenzophenone (molar ratio: 1.0)

  • Anhydrous Potassium Carbonate (K2CO3) (20% molar excess)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Deionized Water

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Nitrogen inlet

  • Thermocouple

  • Heating mantle

G Start Start Charge Charge flask with bisphenols, 4,4'-difluorobenzophenone, K2CO3, NMP, and toluene. Start->Charge Purge Purge with N2 for 30 min. Charge->Purge Heat1 Heat to 140°C (azeotropic removal of water). Purge->Heat1 Heat2 Heat to 180-190°C (distill off toluene). Heat1->Heat2 Polymerize Maintain at 180-190°C for 8-12 h under N2 flow. Heat2->Polymerize Cool Cool to room temperature. Polymerize->Cool Precipitate Precipitate in methanol/water. Cool->Precipitate Filter Filter the polymer. Precipitate->Filter Wash Wash with hot water and methanol. Filter->Wash Dry Dry in vacuum oven at 120°C. Wash->Dry End End Dry->End

Caption: Workflow for the synthesis of a fluorinated co-poly(aryl ether ketone).

  • Charging the Reactor: In a three-neck flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet, add 4-(2-Fluorophenyl)phenol, Bisphenol A, 4,4'-Difluorobenzophenone, and potassium carbonate.

  • Solvent Addition: Add NMP and toluene to the flask to create a slurry. The toluene acts as an azeotropic agent to remove water.

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with stirring. The water generated from the reaction of the phenol with K2CO3, as well as any residual water, will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Polymerization: After the removal of water is complete (typically 2-4 hours), slowly raise the temperature to 180-190°C to distill off the toluene. Maintain the reaction at this temperature under a gentle nitrogen flow for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Isolation and Purification:

    • Cool the viscous polymer solution to room temperature.

    • Slowly pour the polymer solution into a stirred mixture of methanol and water (80:20 v/v) to precipitate the polymer.

    • Filter the fibrous polymer precipitate.

    • Wash the polymer thoroughly with hot deionized water and then with methanol to remove residual salts and solvent.

    • Dry the polymer in a vacuum oven at 120°C for 24 hours.

Characterization

The synthesized polymer should be characterized using standard techniques:

  • Structural Analysis: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (1H, 13C, 19F NMR) spectroscopy to confirm the polymer structure.

  • Molecular Weight: Gel Permeation Chromatography (GPC) to determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).

  • Thermal Properties: Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td) and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Conclusion

While 4-(2-Fluorophenyl)phenol is not yet an established monomer in the polymer industry, its chemical structure suggests significant potential for the creation of novel high-performance polymers. Its prospective use in the synthesis of PAEKs, polyesters, polycarbonates, and as a functional additive for flame retardancy and surface modification is strongly supported by the broader principles of fluoropolymer chemistry. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to begin exploring the applications of this promising, yet underutilized, fluorinated phenolic compound.

References

  • Pharmaffiliates. CAS No : 321-62-0 | Product Name : 4-(2-Fluorophenyl)phenol. Available from: [Link]

  • Jiao, Q. et al. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. ResearchGate. (2021). Available from: [Link]

  • Li, X. et al. Synthesis and characterization of poly (aryl ether ketone) containing bisphenol A. IOP Conference Series: Materials Science and Engineering. (2018). Available from: [Link]

  • Zhang, Y. et al. Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. ResearchGate. (2014). Available from: [Link]

  • Li, Y. et al. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers for Advanced Technologies. (2023). Available from: [Link]

  • PubChem. 4-[[(4-Fluorophenyl)imino]methyl]phenol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Fluorobiphenyl. National Center for Biotechnology Information. Available from: [Link]

  • Kim, H. J. et al. Fire-Safe Polymer Composites: Flame-Retardant Effect of Nanofillers. Polymers. (2021). Available from: [Link]

  • Majlingova, A. et al. Current trends in flame-retardant treatment of selected polymers – a review. ResearchGate. (2018). Available from: [Link]

  • Wang, Z. et al. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry. (2021). Available from: [Link]

  • Kim, H. J. et al. Fire-Safe Polymer Composites: Flame-Retardant Effect of Nanofillers. Semantic Scholar. (2021). Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. (2024). Available from: [Link]

  • Al-dujaili, A. H. et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. (2023). Available from: [Link]

  • Vazquez-Gonzalez, M. et al. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers. (2019). Available from: [Link]

  • Toxics Use Reduction Institute. Sustainable Routes to Non-Halogenated Flame Retardants Based on Phenolic Monomers. (2012). Available from: [Link]

  • Guler, E. et al. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank. (2023). Available from: [Link]

  • ResearchGate. Characteristics of the polymers a . (Table). Available from: [Link]

  • Wikipedia. Epoxy. Available from: [Link]

  • Khan, I. U. et al. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. (2023). Available from: [Link]

  • Wang, C. et al. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances. (2018). Available from: [Link]

  • Liu, Y. et al. Polystyrenes with both hydrophilic and hydrophobic moieties: synthesis and self-assembly behaviors. Soft Matter. (2016). Available from: [Link]

  • Zhang, K. et al. Structures and properties of polyimide fibers containing fluorine groups. ResearchGate. (2019). Available from: [Link]

Sources

Method

Application Note: High-Throughput Quantification of 4-(2-Fluorophenyl)phenol using Validated Chromatographic Methods

Abstract This document provides detailed analytical procedures for the precise and accurate quantification of 4-(2-Fluorophenyl)phenol. This compound is a critical intermediate and a potential impurity in the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical procedures for the precise and accurate quantification of 4-(2-Fluorophenyl)phenol. This compound is a critical intermediate and a potential impurity in the synthesis of various pharmaceuticals, making its rigorous quantification essential for quality control and regulatory compliance.[1] Two primary, validated analytical methods are presented: a robust High-Performance Liquid Chromatography (HPLC) method for routine quality control and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level analysis and structural confirmation. The protocols herein are designed to meet the stringent requirements of the pharmaceutical industry, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical method validation.[2][3][4][5]

Introduction

4-(2-Fluorophenyl)phenol, also known as 2'-Fluoro-[1,1'-biphenyl]-4-ol, is a key chemical entity whose purity can directly impact the safety and efficacy of final drug products.[1] The presence of this and other related substances must be carefully controlled and monitored. The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for structural elucidation.

This application note details two orthogonal analytical approaches to provide a comprehensive toolkit for researchers and quality control analysts. The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers high precision and is ideal for assay and impurity quantification in bulk drug substances and formulated products. The Gas Chromatography-Mass Spectrometry (GC-MS) method provides superior sensitivity and specificity, making it suitable for identifying and quantifying trace-level impurities or for use in complex matrices.

Physicochemical Properties of 4-(2-Fluorophenyl)phenol

Understanding the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₁₂H₉FO
Molecular Weight 188.20 g/mol
pKa 9.41 ± 0.15 (Predicted)
Appearance White to off-white powder[6]
Polar Surface Area 20.2 Ų

The presence of a phenolic hydroxyl group provides a chromophore for UV detection in HPLC and a site for potential derivatization in GC to improve chromatographic behavior. Its predicted pKa suggests that at neutral or acidic pH, the molecule will be in its non-ionized form, which is ideal for reversed-phase chromatography.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed as a primary quality control procedure for determining the purity of 4-(2-Fluorophenyl)phenol and quantifying it as a potential impurity in drug manufacturing processes. The principle is based on the separation of the analyte from other components on a nonpolar (C18) stationary phase with a polar mobile phase.

Causality in Method Design
  • Stationary Phase: A C18 column is selected for its excellent hydrophobic retention of aromatic compounds like 4-(2-Fluorophenyl)phenol. The high surface area and carbon load provide the necessary resolution to separate it from structurally similar impurities.[7]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure adequate retention of the analyte while allowing for the timely elution of more or less retained impurities. A phosphate buffer is added to maintain a consistent pH (around 3.0), which is well below the analyte's pKa. This suppresses the ionization of the phenolic group, ensuring a single, sharp, and symmetrical peak shape, thereby enhancing reproducibility and accuracy.

  • Detection: A UV detector set at a wavelength where the analyte exhibits significant absorbance (e.g., 280 nm) is used for quantification, offering a balance of sensitivity and selectivity.[8][9]

Experimental Protocol: HPLC

2.2.1. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Milli-Q or HPLC Grade Water

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Phosphoric Acid (85%)

  • 4-(2-Fluorophenyl)phenol Reference Standard (Purity ≥99.0%)

2.2.2. Instrument and Conditions

ParameterRecommended Condition
Chromatograph HPLC system with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40-70% B; 15-20 min: 70-40% B; 20-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm

2.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(2-Fluorophenyl)phenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of at least five calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of 4-(2-Fluorophenyl)phenol. Dissolve in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary (as per ICH Q2(R1))

The following table summarizes the typical performance characteristics of this method.[2][5]

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.999 over a range of 1-200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0% (for repeatability and intermediate precision)
Limit of Detection (LOD) ~0.25 µg/mL
Limit of Quantification (LOQ) ~0.80 µg/mL
Specificity No interference observed from common process impurities or degradants.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E HPLC Injection D->E F C18 Separation E->F G UV Detection (280nm) F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J K K J->K Final Report GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Aliquot B Solvent Evaporation A->B C Add BSTFA/Pyridine B->C D Heating (70°C) C->D E GC Injection D->E F DB-5MS Separation E->F G EI Ionization & MS Detection F->G H Extract Ion Chromatogram G->H I Peak Integration H->I J Quantification & Spectral Library Match I->J K K J->K Final Report

Sources

Application

Comprehensive Guide to the Gas Chromatographic Analysis of Phenolic Compounds

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a vast and diverse class of molecules...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a vast and diverse class of molecules with significant implications in environmental science, food chemistry, and pharmaceutical development. Their analysis is critical for quality control, safety assessment, and research. Gas chromatography (GC), particularly when coupled with mass spectrometry (MS), offers a high-resolution, sensitive, and reliable platform for the separation and quantification of these compounds. However, their inherent polarity and low volatility present analytical challenges. This guide provides an in-depth exploration of the methodologies required for robust GC analysis of phenols, with a focus on derivatization techniques, column selection, and protocol optimization.

The Rationale for GC in Phenolic Compound Analysis

Gas chromatography is a premier technique for analyzing volatile and semi-volatile organic compounds. Its high separation efficiency, sensitivity, and the robustness of detectors like the Flame Ionization Detector (FID) and Mass Spectrometer (MS) make it ideal for complex matrices[1]. For phenolic compounds, GC-MS is particularly powerful, providing not only quantitative data but also structural confirmation through mass spectral libraries[2][3].

However, the polar hydroxyl group on phenols leads to several analytical hurdles:

  • Poor Volatility: Many phenolic compounds have high boiling points, making them difficult to vaporize in the GC inlet.

  • Peak Tailing: The active hydroxyl group can interact with active sites within the GC system (e.g., inlet liner, column stationary phase), leading to asymmetric peak shapes and poor resolution[4].

  • Thermal Instability: Some complex phenols can degrade at the high temperatures required for volatilization.

To overcome these issues, a derivatization step is almost always essential prior to GC analysis. This process chemically modifies the hydroxyl group to make the analyte more "GC-friendly"[5][6].

The Critical Role of Derivatization

Derivatization is a preparatory step that converts polar functional groups (like -OH) into less polar, more volatile, and more thermally stable derivatives[2]. This is the cornerstone of successful phenolic analysis by GC. The primary goals are to:

  • Reduce Polarity: By replacing the active hydrogen of the hydroxyl group, interactions with the GC system are minimized, resulting in sharper, more symmetrical peaks.

  • Increase Volatility: The derivative is typically less polar and has a lower boiling point, allowing for analysis at lower GC oven temperatures.

  • Enhance Thermal Stability: Derivatization protects the molecule from degradation in the hot injector and column.

Two of the most common derivatization strategies for phenolic compounds are silylation and acetylation .

Silylation

Silylation involves replacing the active hydrogen of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating reagents are highly effective and widely used[2]. For example, N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) converts phenols into their corresponding TBDMS ethers[7]. This reaction is robust and yields a single, stable derivative for each phenolic compound.

Acetylation

Acetylation is another simple, cheap, and efficient derivatization procedure where acetic anhydride is used to convert phenols into their acetate esters[5][8]. This reaction is often carried out in an alkaline aqueous solution, making it suitable for samples extracted from water[5].

The choice of derivatization reagent depends on the specific phenols of interest, the sample matrix, and potential interferences.

Experimental Workflow and Protocols

A successful analysis relies on a well-defined workflow, from sample collection to data interpretation. Each step must be optimized to ensure accuracy and reproducibility.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Water, Food, Tissue) Extraction 2. Extraction (LLE, SPE) Sample->Extraction Isolate Analytes Concentration 3. Concentration (Evaporation) Extraction->Concentration Increase Concentration Derivatization 4. Chemical Derivatization (Silylation or Acetylation) Concentration->Derivatization Prepare for GC Injection 5. GC Injection Derivatization->Injection Introduce Sample Separation 6. Chromatographic Separation Injection->Separation Separate Compounds Detection 7. Detection (MS or FID) Separation->Detection Detect Compounds DataAnalysis 8. Data Analysis (Quantification & Identification) Detection->DataAnalysis Process Signal

Caption: General workflow for the GC analysis of phenolic compounds.

Protocol 1: Solid-Phase Extraction (SPE) of Phenols from Water

This protocol is adapted from methodologies like the US EPA Method 528 for analyzing phenols in drinking water[9][10].

Objective: To extract and concentrate phenolic compounds from an aqueous sample.

Materials:

  • 1-L water sample

  • 6 N Hydrochloric Acid (HCl)

  • Sodium sulfite

  • C18 or HLB SPE Cartridge

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Vacuum manifold for SPE

  • Glassware

Procedure:

  • Sample Preservation: Dechlorinate the 1-L sample by adding ~50 mg of sodium sulfite. Acidify the sample to a pH < 2 with 6 N HCl to ensure phenols are in their protonated form[9].

  • Cartridge Conditioning:

    • Pass 10 mL of DCM through the SPE cartridge. Do not let the cartridge go dry.

    • Pass 10 mL of methanol through the cartridge. Do not let the cartridge go dry.

    • Pass 10 mL of reagent water (pH < 2) through the cartridge.

  • Sample Loading: Load the 1-L water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped phenolic compounds by passing 2 x 5 mL aliquots of DCM through the cartridge. Collect the eluate in a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for derivatization.

Protocol 2: Acetylation of Phenolic Extracts

This protocol uses acetic anhydride for derivatization, a method noted for its efficiency and simplicity[5][8].

Objective: To derivatize extracted phenols to make them suitable for GC analysis.

Materials:

  • 1 mL sample extract in Dichloromethane (from Protocol 1)

  • Acetic Anhydride

  • Potassium Carbonate (K₂CO₃) solution (e.g., 10% w/v)

  • Vortex mixer

  • GC vial with insert

Procedure:

  • Transfer the 1 mL concentrated extract to a 2 mL vial.

  • Add 100 µL of 10% K₂CO₃ solution to make the solution alkaline.

  • Add 50 µL of acetic anhydride. This will act as the derivatizing agent[5].

  • Cap the vial tightly and vortex for 1-2 minutes to ensure thorough mixing and reaction.

  • Allow the phases to separate. The upper organic layer contains the derivatized phenolic acetates.

  • Carefully transfer the upper organic layer to a GC vial for analysis.

Caption: Mechanism of phenol derivatization via acetylation.

Gas Chromatography System and Method Parameters

The choice of GC column and method parameters is crucial for achieving good separation of phenolic compounds, especially for isomers[11].

GC Column Selection

The stationary phase is the most important factor in achieving separation[12]. For the analysis of derivatized phenols, a low-to-mid polarity column is generally recommended.

  • 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, TG-5MS): This is a widely used, robust stationary phase suitable for a broad range of semi-volatile compounds, including derivatized phenols[5][10]. It provides excellent resolution and low bleed, making it ideal for MS detectors.

  • Mid-Polarity Phases (e.g., 35-50% Phenyl): For complex mixtures or difficult-to-separate isomers, a column with higher phenyl content can offer alternative selectivity[13].

Column dimensions also impact performance. A standard 30 m x 0.25 mm i.d. x 0.25 µm film thickness column is a good starting point. Shorter, narrower columns can be used to speed up analysis time, but this may require adjustments to the method[14].

Detectors
  • Mass Spectrometer (MS): The preferred detector for its sensitivity and specificity. It allows for positive compound identification by comparing the acquired mass spectrum to commercial or custom libraries[2]. Selective Ion Monitoring (SIM) mode can be used to enhance sensitivity for target analytes.

  • Flame Ionization Detector (FID): A robust, universal detector that is less expensive than an MS. It is suitable for quantification when compound identities are already known and high sensitivity is not the primary concern[5][15].

Protocol 3: Typical GC-MS Method Parameters

Objective: To establish a baseline GC-MS method for the analysis of derivatized phenols.

ParameterRecommended SettingRationale
GC System Agilent 6890/5973 or equivalentA standard, reliable GC-MS system.
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or equivalentProvides good resolution for a wide range of semi-volatile compounds[5].
Carrier Gas Helium, constant flow at 1.0-1.5 mL/minInert gas providing good chromatographic efficiency.
Inlet Splitless mode, 275 °CEnsures quantitative transfer of trace analytes onto the column[10].
Oven Program Initial: 60°C (hold 2 min), Ramp: 8°C/min to 300°C, Hold: 5 minA general-purpose program that separates compounds based on boiling point. Must be optimized for specific analytes[10].
MS Transfer Line 280-300 °CPrevents condensation of analytes before they enter the mass spectrometer.
MS Ion Source 230 °CStandard temperature for electron ionization.
MS Quadrupole 150 °CStandard temperature for the mass analyzer.
Acquisition Mode Full Scan (m/z 40-500) or SIMFull scan for identification; SIM for enhanced sensitivity of target compounds.

Data Summary and Interpretation

The table below provides a qualitative overview of what to expect for a selection of common phenolic compounds when analyzed using the described methods. Exact retention times will vary between systems.

Phenolic CompoundDerivatization ProductExpected Elution OrderKey Mass Fragments (m/z) of Acetate Derivative
PhenolPhenyl acetateEarly136 (M+), 94, 43
o-Cresolo-Tolyl acetateEarly-Mid150 (M+), 108, 43
p-Cresolp-Tolyl acetateEarly-Mid150 (M+), 108, 43
4-Chlorophenol4-Chlorophenyl acetateMid170 (M+), 128, 43
2,4-Dichlorophenol2,4-Dichlorophenyl acetateMid-Late204 (M+), 162, 43
PentachlorophenolPentachlorophenyl acetateLate308 (M+), 266, 43

Conclusion

The gas chromatographic analysis of phenolic compounds is a powerful but nuanced application. Success hinges on the effective conversion of these polar molecules into volatile derivatives. By implementing robust sample preparation techniques like SPE, followed by optimized derivatization and GC-MS analysis, researchers can achieve reliable and sensitive detection of phenols in a variety of complex matrices. The protocols and guidelines presented here provide a solid foundation for developing and validating methods tailored to specific research, quality control, and drug development needs.

References

  • Title: Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride Source: Canada Commons URL
  • Title: Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling Source: PMC - PubMed Central URL: [Link]

  • Title: Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction Source: Global NEST Journal URL: [Link]

  • Title: Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens Source: PubMed URL: [Link]

  • Title: General derivatization mechanism for phenol with MTBSTFA. Source: ResearchGate URL: [Link]

  • Title: Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS) Source: MATEC Web of Conferences URL: [Link]

  • Title: Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons Source: NIH URL: [Link]

  • Title: Techniques for Analysis of Plant Phenolic Compounds Source: PMC - NIH URL: [Link]

  • Title: Analysis of Phenolic Compounds in Food by Coulometric Array Detector: A Review Source: NIH URL: [Link]

  • Title: Guide to GC Column Selection and Optimizing Separations Source: Restek Resource Hub URL: [Link]

  • Title: A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology Source: ResearchGate URL: [Link]

  • Title: Improving chromatographic analysis of phenolic compounds Source: Chula Digital Collections URL: [Link]

  • Title: Extraction and characterization of phenolic compounds and their potential antioxidant activities Source: PMC - PubMed Central URL: [Link]

  • Title: EPA-NERL: 528: Phenols in Water by GC/MS Source: National Environmental Methods Index URL: [Link]

  • Title: GC Column Selection Guide: Optimizing Separations Source: Studylib URL: [Link]

  • Title: Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation Source: MDPI URL: [Link]

  • Title: Fast Analysis of Phenols Using Conventional GC Instrumentation Source: Fisher Scientific URL: [Link]

  • Title: GC Column Selection Guide Source: JCANO INGENIERIA URL: [Link]

  • Title: Determination of Phenolic Compounds from Wine Samples by GC/MS System Source: ResearchGate URL: [Link]

  • Title: Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling Source: MDPI URL: [Link]

  • Title: Method 8041A: Phenols by Gas Chromatography Source: EPA URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-(2-Fluorophenyl)phenol in Oncology Drug Discovery

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4-(2-Fluorophenyl)phenol in the development of anti-cancer agents. Authored by: Gemini, Senior Application...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4-(2-Fluorophenyl)phenol in the development of anti-cancer agents.

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of Fluorinated Biphenyls in Oncology

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its conformational flexibility allows for optimal binding to a wide array of biological targets. The introduction of a fluorine atom, as seen in 4-(2-Fluorophenyl)phenol, is a strategic chemical modification. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This often translates to improved pharmacokinetic and pharmacodynamic profiles, making fluorinated biphenyls like 4-(2-Fluorophenyl)phenol attractive starting points for the development of novel anti-cancer agents.

This guide provides a comprehensive overview of the potential applications of 4-(2-Fluorophenyl)phenol in oncology research, detailing its synthesis, proposed mechanisms of action, and protocols for its evaluation as a potential anti-cancer agent.

Part 1: Synthesis and Characterization of 4-(2-Fluorophenyl)phenol

The synthesis of 4-(2-Fluorophenyl)phenol is most commonly achieved through a Suzuki coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Protocol 1: Synthesis via Suzuki Coupling

Objective: To synthesize 4-(2-Fluorophenyl)phenol from commercially available starting materials.

Materials:

  • 2-Fluorophenylboronic acid

  • 4-Iodophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-iodophenol (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 4-(2-Fluorophenyl)phenol as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Potential Anti-Cancer Mechanisms and Targets

While 4-(2-Fluorophenyl)phenol itself is not an established anti-cancer drug, its structure suggests potential for interaction with several key oncogenic pathways.

Inhibition of Protein Kinases

The hydroxyl group of the phenol can act as a hydrogen bond donor, while the fluorinated phenyl ring can engage in hydrophobic and van der Waals interactions within the ATP-binding pocket of protein kinases. Many kinase inhibitors feature a biphenyl scaffold.

Disruption of Protein-Protein Interactions

The rigid, yet conformationally adaptable, nature of the biphenyl core makes it an ideal scaffold for designing inhibitors of protein-protein interactions (PPIs), which are often characterized by large, flat binding surfaces.

Modulation of Nuclear Receptors

Phenolic structures are common in molecules that interact with nuclear receptors. Depending on the overall structure, derivatives of 4-(2-Fluorophenyl)phenol could potentially act as agonists or antagonists of receptors like the estrogen receptor, which is a key target in breast cancer.

Diagram 1: Potential Anti-Cancer Mechanisms of 4-(2-Fluorophenyl)phenol Derivatives

cluster_0 4-(2-Fluorophenyl)phenol Scaffold cluster_1 Potential Cellular Targets cluster_2 Downstream Effects A 4-(2-Fluorophenyl)phenol B Protein Kinases A->B binds to / inhibits C Protein-Protein Interactions (e.g., p53-MDM2) A->C binds to / inhibits D Nuclear Receptors (e.g., Estrogen Receptor) A->D binds to / inhibits E Inhibition of Proliferation B->E leads to G Cell Cycle Arrest B->G leads to F Induction of Apoptosis C->F leads to D->E leads to

Caption: Potential mechanisms of anti-cancer activity for agents derived from 4-(2-Fluorophenyl)phenol.

Part 3: Experimental Protocols for Anti-Cancer Evaluation

The following protocols provide a framework for assessing the anti-cancer potential of 4-(2-Fluorophenyl)phenol and its derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Sample IC₅₀ Data Table
CompoundCell LineIC₅₀ (µM)
4-(2-Fluorophenyl)phenolMCF-7>100
Derivative 1MCF-715.2
Derivative 2MCF-75.8
Doxorubicin (Control)MCF-70.9
Diagram 2: Experimental Workflow for In Vitro Evaluation

A Synthesize & Purify 4-(2-Fluorophenyl)phenol Derivatives B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Select Lead Compounds (IC50 < 10 µM) B->C D Mechanism of Action Studies C->D E Western Blot for Apoptosis Markers (e.g., Caspase-3) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Kinase Inhibition Assay D->G

Caption: A streamlined workflow for the initial in vitro evaluation of anti-cancer drug candidates.

Part 4: Future Directions and Considerations

The development of anti-cancer agents from the 4-(2-Fluorophenyl)phenol scaffold is a promising area of research. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to understand how different functional groups affect anti-cancer activity.

  • In Vivo Efficacy Studies: Testing lead compounds in animal models of cancer to evaluate their anti-tumor activity and toxicity.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

References

  • Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • MTT Assay Protocol: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

Application

High-performance liquid chromatography (HPLC) for purity analysis of fluorinated phenols.

Application Note: A Robust HPLC Method for Purity Analysis of Fluorinated Phenols Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Robust HPLC Method for Purity Analysis of Fluorinated Phenols

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of fluorinated phenols. These compounds, integral to pharmaceutical and agrochemical synthesis, present unique analytical challenges due to their altered physicochemical properties compared to their non-fluorinated analogs. This guide provides a comprehensive framework for method development, validation, and implementation, emphasizing the rationale behind critical choices in stationary phase, mobile phase, and detection parameters. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, ensuring compliance with ICH guidelines and scientific rigor.

Introduction: The Analytical Challenge of Fluorinated Phenols

Fluorine substitution on a phenol ring dramatically alters its electronic properties, pKa, polarity, and UV absorption characteristics. These modifications, while beneficial for the molecule's intended application, complicate chromatographic analysis. Key challenges include:

  • Co-elution of Positional Isomers: Minor changes in the position of the fluorine atom can lead to very similar retention times on traditional C18 columns, making accurate purity assessment difficult.

  • Altered Selectivity: The high electronegativity of fluorine can lead to unexpected interactions with standard reversed-phase stationary phases, requiring alternative column chemistries for optimal separation.[1]

  • Unique Degradation Pathways: The stability of the carbon-fluorine bond and the influence of fluorine on the aromatic ring can result in degradation products not typically observed for simple phenols.[2][3][4]

Addressing these challenges requires a methodical approach to HPLC method development, leveraging specialized stationary phases and a thorough understanding of the analyte's behavior.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method for fluorinated phenols hinges on achieving adequate selectivity to separate the main component from all potential impurities, including process-related impurities and degradation products.

The Case for Fluorinated Stationary Phases

While traditional C18 columns are the workhorses of reversed-phase chromatography, fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, offer a compelling alternative for halogenated compounds.[1][5] These phases provide multiple retention mechanisms beyond simple hydrophobicity, including dipole-dipole, charge transfer, and π-π interactions.[5] This results in:

  • Enhanced Selectivity for Positional Isomers: PFP phases have demonstrated superior performance in separating closely related isomers of halogenated aromatics.[6][7]

  • Alternative Elution Orders: Compounds may elute in a different order on a PFP column compared to a C18, which can be invaluable for resolving co-eluting peaks.[1]

  • Increased Retention for Halogenated Analytes: This can be advantageous for achieving better separation from non-halogenated impurities.[6]

The following diagram illustrates the decision-making process in selecting the appropriate stationary phase.

MethodDevelopment Analyte Fluorinated Phenol Sample InitialScreen Initial Screening on C18 Column Analyte->InitialScreen CheckResolution Adequate Resolution of Isomers? InitialScreen->CheckResolution C18_Success Proceed with C18 Method Validation CheckResolution->C18_Success Yes C18_Fail Inadequate Resolution/Peak Shape CheckResolution->C18_Fail No ScreenPFP Screen on Pentafluorophenyl (PFP) Column C18_Fail->ScreenPFP CheckPFP Improved Selectivity? ScreenPFP->CheckPFP PFP_Success Optimize and Validate PFP Method CheckPFP->PFP_Success Yes PFP_Fail Re-evaluate Mobile Phase/ Consider Orthogonal Method (e.g., HILIC) CheckPFP->PFP_Fail No

Caption: HPLC Column Selection Workflow for Fluorinated Phenols.

Mobile Phase Optimization

The mobile phase composition is critical for fine-tuning the separation. For fluorinated phenols, a typical reversed-phase mobile phase consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent (acetonitrile or methanol).

  • pH Control: The acidity of phenols means their ionization state is pH-dependent. Buffering the mobile phase at a pH at least 2 units below the analyte's pKa will ensure it is in its neutral form, leading to better peak shape and reproducible retention. Phosphoric acid or formic acid are common choices.

  • Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV transparency. The choice between acetonitrile and methanol can alter selectivity, so both should be screened during development.

  • Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is typically necessary to elute all impurities with good peak shape in a reasonable timeframe.

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended starting conditions for the purity analysis of a model fluorinated phenol.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
Column Pentafluorophenyl (PFP) Column, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade water.
Mobile Phase B Acetonitrile.
Gradient Program 0-2 min: 30% B; 2-20 min: 30% to 85% B; 20-22 min: 85% B; 22.1-25 min: 30% B (re-equilibration).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength Diode Array Detector (DAD) monitoring at the analyte's λmax (e.g., 275 nm) and a lower wavelength (e.g., 220 nm).
Injection Volume 10 µL.
Data Acquisition Empower 3, Chromeleon, or equivalent CDS.

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation

Objective: To prepare accurate and reproducible solutions for analysis.

Materials:

  • Fluorinated phenol reference standard

  • Fluorinated phenol sample for analysis

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and analytical balance

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the fluorinated phenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the fluorinated phenol sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: HPLC Method Validation (as per ICH Q2(R1))

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8]

PurityAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep Weighing & Dissolution Filter Filtration (0.45 µm) Prep->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (PFP Column) Inject->Separate Detect DAD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Purity Calculate % Purity Integrate->Purity Report Generate Report Purity->Report

Caption: Overall Workflow for HPLC Purity Analysis.

A. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[8]

  • Forced Degradation: Subject the sample solution to stress conditions to intentionally degrade it. This is crucial for demonstrating that the method can separate the analyte from its degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours. Photolysis can be a significant degradation pathway for fluorinated phenols.[9][10][11]

  • Analysis: Analyze the stressed samples alongside an unstressed sample.

  • Peak Purity Assessment: Use the Diode Array Detector (DAD) to perform peak purity analysis on the main peak in both stressed and unstressed samples. The peak should be spectrally homogeneous.

B. Linearity:

  • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

C. Accuracy:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, 120% of the working concentration) with a known amount of the reference standard.

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery at each level. The recovery should typically be within 98.0% to 102.0%.

D. Precision:

  • Repeatability (Intra-assay precision): Inject six replicate preparations of the sample solution at 100% of the test concentration. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 1.0%.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of results should be ≤ 2.0%.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N).

    • LOD: S/N of 3:1

    • LOQ: S/N of 10:1

  • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

F. Robustness:

  • Intentionally vary critical method parameters to assess the method's reliability.

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the sample under each varied condition and evaluate the impact on retention time, peak area, and resolution. The system suitability parameters should remain within acceptable limits.

Data Interpretation and System Suitability

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
RSD of 5 replicate injections ≤ 1.0%

Purity is typically calculated using an area normalization method, assuming all impurities have a similar response factor to the main component.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This application note provides a robust and reliable HPLC method for the purity analysis of fluorinated phenols. By leveraging the unique selectivity of a pentafluorophenyl stationary phase and adhering to a rigorous validation protocol based on ICH Q2(R1) guidelines, this method can accurately and precisely determine the purity of these challenging analytes.[8][12][13] The detailed protocols and the rationale behind the methodological choices offer a comprehensive guide for scientists in pharmaceutical development and quality control, ensuring data integrity and regulatory compliance.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • ResearchGate. (2006). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]

  • LCGC International. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • Analytical Sales. (n.d.). FluroPhase Premium HPLC Columns. [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • ResearchGate. (n.d.). UV absorption spectra in the vapor phase of (a) phenol and (b) PFP. [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • PubMed. (n.d.). Anaerobic Degradation of Fluorinated Aromatic Compounds. [Link]

  • Taylor & Francis Online. (n.d.). Separation of Positional Isomers of Chlorophenols by Reverse Phase HPLC. [Link]

  • ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • National Institutes of Health. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • ResearchGate. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. [Link]

  • MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. [Link]

  • ResearchGate. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. [Link]

  • PubMed. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted Biphenyls

Welcome to the Technical Support Center for the synthesis of substituted biphenyls. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted biphenyls. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing biaryl scaffolds. Biphenyl moieties are privileged structures in pharmaceuticals, agrochemicals, and materials science, yet their synthesis can be fraught with challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during common synthetic procedures.

Navigating the Challenges of Biaryl Synthesis

The construction of the carbon-carbon bond connecting the two aryl rings in substituted biphenyls is a cornerstone of modern organic synthesis. While numerous methods exist, each presents a unique set of challenges, from catalyst deactivation to the formation of intractable side products and the control of stereochemistry in hindered systems. This guide will focus on the most prevalent and powerful methods used today: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) and the classical Ullmann reaction.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorses for biphenyl synthesis due to their versatility and functional group tolerance.[1] However, success is highly dependent on the careful optimization of reaction parameters.

Scenario 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling to synthesize a substituted biphenyl, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few key factors related to the catalyst, reagents, or reaction conditions.[4]

Causality and Solutions:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ, a process that can be inefficient.[4] Oxygen can also oxidize and deactivate the catalyst.[4]

    • Solution:

      • Ensure your palladium source is of high quality and stored under an inert atmosphere.

      • Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) prior to and during the reaction.[5]

      • Consider using a precatalyst that readily forms the active Pd(0) species.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. An improper ligand can hinder oxidative addition or reductive elimination.[4]

    • Solution:

      • For electron-poor aryl halides, use bulky, electron-rich phosphine ligands to promote oxidative addition.[4]

      • For less reactive aryl chlorides, bulky and electron-donating ligands are often essential.[3][4]

      • Screen a variety of ligands to identify the optimal choice for your specific substrates.

  • Base and Solvent Incompatibility: The base is critical for the transmetalation step, and its effectiveness is highly dependent on the solvent system.[4][6]

    • Solution:

      • Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the yield.[6][7]

      • Ensure your base is finely powdered and dry. For anhydrous couplings with K₃PO₄, the addition of a small amount of water can be beneficial.[8]

      • The solvent must be appropriate for both the reactants and the chosen base. A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous phase is often effective.[9]

  • Deborylation of Boronic Acid: A significant side reaction is the protodeborylation of the boronic acid, especially with electron-deficient or sterically hindered substrates.[10]

    • Solution:

      • Use a less nucleophilic base or a boronic ester (e.g., pinacol ester) which can be more stable.

      • Optimize the reaction temperature and time; prolonged reaction times can increase the extent of deborylation.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

start Low/No Product catalyst Check Catalyst Activity start->catalyst Initial Check catalyst->start Inactive catalyst -> Replace/Degas ligand Optimize Ligand catalyst->ligand If catalyst is active ligand->start Wrong ligand -> Screen ligands base Screen Base/Solvent ligand->base If ligand is appropriate base->start Incompatible -> Screen new systems boronic_acid Address Deborylation base->boronic_acid If base/solvent is compatible boronic_acid->start Significant deborylation -> Use boronic ester success Successful Coupling boronic_acid->success If deborylation is minimized

Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

Scenario 2: Significant Homocoupling Byproducts

Question: My cross-coupling reaction is producing a significant amount of homocoupled products (dimers of my starting materials), making purification difficult. How can I suppress this side reaction?

Answer:

Homocoupling is a common side reaction in Suzuki, Stille, and Negishi couplings, arising from the dimerization of either the organometallic reagent or the organic halide.[5]

Causality and Solutions:

  • Oxygen-Induced Homocoupling: The presence of oxygen can promote the homocoupling of organoboronic acids in Suzuki reactions.

    • Solution: Rigorously exclude oxygen by degassing all reagents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction.[5]

  • Catalyst-Mediated Homocoupling: In Stille and Negishi couplings, side reactions can lead to the formation of homocoupled products.[11]

    • Solution:

      • Slow Addition: Adding the organometallic reagent slowly to the reaction mixture can help to suppress its homocoupling.[5]

      • Ligand Optimization: Bulky, electron-rich phosphine ligands can sometimes minimize side reactions.[5]

      • Copper(I) Co-catalysis in Stille Couplings: The addition of a copper(I) salt can act as a scavenger for homocoupling precursors.

Experimental Protocol: Minimizing Homocoupling in a Suzuki Coupling

  • Degassing: Place the solvent in a flask and bubble argon or nitrogen through it for at least 30 minutes.

  • Reagent Addition: To a dry reaction flask under a positive pressure of inert gas, add the aryl halide, boronic acid, base, and palladium catalyst/ligand.

  • Solvent Addition: Add the degassed solvent to the reaction flask via cannula or syringe.

  • Reaction Conditions: Heat the reaction to the desired temperature and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, and proceed with a standard aqueous work-up and purification.

Troubleshooting Guide 2: Challenges with Specific Substrate Classes

Scenario 3: Synthesis of Sterically Hindered Biphenyls

Question: I am struggling to synthesize a di-ortho-substituted biphenyl. The reaction is either very slow or gives no product. What modifications should I consider?

Answer:

The synthesis of sterically hindered biphenyls, particularly those with substituents at the ortho positions, is a significant challenge due to the steric repulsion that hinders both the oxidative addition and reductive elimination steps of the catalytic cycle.[12] This steric hindrance can also lead to atropisomerism, where rotation around the C-C single bond is restricted, potentially leading to isolable enantiomers.[12][13][14]

Causality and Solutions:

  • Steric Hindrance: Bulky ortho substituents impede the approach of the reactants to the metal center.[15]

    • Solution:

      • Ligand Choice: Employ highly active, bulky, and electron-rich ligands (e.g., Buchwald-type ligands) that can promote the challenging oxidative addition and reductive elimination steps.[16]

      • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Microwave-assisted synthesis can be particularly effective.[17]

      • Alternative Couplings: For extremely hindered systems, consider alternative methods like the Negishi coupling, which often exhibits higher reactivity.[11]

Atropisomerism in Ortho-Substituted Biphenyls

The restricted rotation around the aryl-aryl bond in ortho-substituted biphenyls can lead to the formation of stable, non-interconverting rotational isomers called atropisomers.[12][13][14] This is a form of axial chirality. The stability of these atropisomers depends on the size of the ortho substituents.[12]

cluster_0 Unhindered Biphenyl cluster_1 Ortho-Substituted Biphenyl a Free Rotation b Restricted Rotation (Atropisomerism)

Caption: Comparison of rotation in unhindered vs. ortho-substituted biphenyls.

Scenario 4: Coupling of Electron-Deficient Aryl Halides

Question: My Suzuki-Miyaura reaction with an electron-poor aryl halide is not working well. What are the key considerations for this substrate class?

Answer:

While oxidative addition is generally faster for electron-deficient aryl halides, the overall success of the coupling can be hampered by other factors.

Causality and Solutions:

  • Ligand Effects: The choice of ligand is still critical. While oxidative addition may be facile, an appropriate ligand is needed for efficient transmetalation and reductive elimination.

    • Solution: A systematic screening of ligands is recommended. Buchwald ligands are often a good starting point.[16]

  • Base Strength: A stronger base may be required to facilitate the transmetalation of the corresponding boronic acid.

    • Solution: Consider using stronger bases like K₃PO₄ or CsF.

  • Solvent Choice: The solvent can influence the solubility of the reactants and the efficacy of the base.

    • Solution: N-methylpyrrolidone (NMP) has been shown to be an effective solvent for challenging couplings involving electron-poor substrates.[18]

Table 1: Recommended Conditions for Challenging Suzuki-Miyaura Couplings

ChallengeRecommended Ligand ClassRecommended BaseRecommended Solvent System
Sterically Hindered Substrates Bulky, electron-rich phosphines (e.g., Buchwald ligands)K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF
Electron-Poor Aryl Halides Buchwald ligands, N-heterocyclic carbenes (NHCs)K₃PO₄, CsFNMP, DMF/Water
Aryl Chlorides (less reactive) Bulky, electron-donating phosphinesK₃PO₄, NaOHToluene/Water, Dioxane/Water

Troubleshooting Guide 3: Classical Methods and Their Pitfalls

Scenario 5: Issues with the Ullmann Reaction

Question: I am considering using an Ullmann reaction for a biaryl synthesis. What are the main limitations and how can they be addressed?

Answer:

The Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, is one of the oldest methods for biphenyl synthesis.[19][20] While it has been largely superseded by palladium-catalyzed methods, it can still be useful in certain cases.

Limitations and Modern Solutions:

  • Harsh Reaction Conditions: The classical Ullmann reaction often requires high temperatures (>200 °C) and stoichiometric amounts of copper, leading to low functional group tolerance.[20][21][22]

    • Modern Approach: The use of soluble copper salts and ligands (e.g., phenanthrolines, amino acids) allows the reaction to proceed under much milder conditions.[22]

  • Limited Substrate Scope: Traditionally, the reaction was limited to electron-deficient aryl halides.[21][22]

    • Modern Approach: Ligand-assisted protocols have significantly expanded the substrate scope to include electron-rich and sterically hindered aryl halides.

  • Moderate and Erratic Yields: The heterogeneous nature of the classical reaction often leads to reproducibility issues.[21][22]

    • Modern Approach: Homogeneous catalytic systems provide more reliable and higher yields.

When to Consider the Ullmann Reaction:

  • For the synthesis of symmetrical biphenyls where the starting aryl halide is readily available and inexpensive.

  • In cases where palladium-catalyzed methods have failed.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for synthesizing an unsymmetrical biphenyl?

A1: The Suzuki-Miyaura coupling is generally considered the most versatile and user-friendly method for the synthesis of unsymmetrical biphenyls.[1][23] This is due to the commercial availability of a wide range of boronic acids and esters, the mild reaction conditions, and the low toxicity of the boron-containing byproducts.[1]

Q2: How do I remove the tin byproducts from a Stille coupling reaction?

A2: The removal of toxic and often non-polar organotin byproducts is a major drawback of the Stille coupling.[24] Common purification strategies include:

  • Fluoride Wash: Treatment of the crude reaction mixture with a solution of potassium fluoride can precipitate the tin species as insoluble tin fluorides.

  • Chromatography: Flash column chromatography on silica gel can be effective, but care must be taken as some tin compounds can co-elute with the product.

Q3: My Negishi coupling is giving a lot of homocoupled byproduct. What is the likely cause?

A3: Homocoupling in Negishi couplings can arise from a second transmetalation event between the diarylpalladium intermediate and the organozinc reagent.[11] To minimize this, ensure that the organozinc reagent is of high quality and consider slow addition to the reaction mixture.

Q4: Can I use aryl chlorides in cross-coupling reactions?

A4: Yes, but they are generally less reactive than aryl bromides or iodides.[25] Successful coupling of aryl chlorides typically requires more forcing conditions and highly active catalyst systems, often employing bulky, electron-donating ligands.[4]

Q5: What is the role of the base in the Suzuki-Miyaura coupling?

A5: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1][6]

References

  • Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted deriv
  • Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. (2010).
  • Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics. (2001). RSC Publishing.
  • Iron catalyzed Suzuki–Miyaura cross coupling reaction for biphenyl synthesis. (n.d.).
  • Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. (n.d.).
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). RSC Publishing.
  • Ullmann reaction. (2020). L.S.College, Muzaffarpur.
  • Negishi coupling. (n.d.). Wikipedia.
  • Technical Support Center: Synthesis of Unsymmetrical Biphenyls. (n.d.). Benchchem.
  • Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. (n.d.). Benchchem.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • Chemistry Ullmann Reaction. (n.d.).
  • Ullmann reaction. (n.d.). Wikipedia.
  • A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions. (2023). Who we serve.
  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). PubMed Central.
  • Ullmann Reaction. (n.d.). BYJU'S.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH.
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.).
  • Negishi Coupling Reaction | Prepare for G
  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.).
  • Formation of 4-nitro-biphenyl by the Negishi coupling. (n.d.).
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (n.d.). NIH.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.).
  • Failed suzuki coupling, any suggenstions? (2024). Reddit.
  • How can I solve my problem with Suzuki coupling? (2014).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (n.d.). PubMed Central.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (n.d.).
  • Optical activity in Ortho Ortho di substituted bi phenyl. (n.d.). Filo.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulf
  • (PDF) The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. (n.d.).
  • C–C Coupling in sterically demanding porphyrin environments. (2024). Beilstein Journals.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.
  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.

Sources

Optimization

Optimizing reaction conditions for 4-(2-Fluorophenyl)phenol synthesis

An in-depth guide to navigating the complexities of 4-(2-Fluorophenyl)phenol synthesis via Suzuki-Miyaura coupling. This technical support center offers practical, experience-driven advice to help you overcome common hur...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 4-(2-Fluorophenyl)phenol synthesis via Suzuki-Miyaura coupling. This technical support center offers practical, experience-driven advice to help you overcome common hurdles and achieve optimal reaction outcomes.

Introduction

The synthesis of 4-(2-Fluorophenyl)phenol, a key biaryl structure in pharmaceutical and materials science, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is prized for its functional group tolerance and reliability.[1] However, its success is contingent on a delicate interplay of multiple parameters, including the catalyst, ligand, base, and solvent.[2] Suboptimal conditions can lead to a host of issues, from low yields to the formation of persistent impurities that complicate purification.

This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you, the research scientist, with the authoritative insights needed to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for preparing 4-(2-Fluorophenyl)phenol?

The most robust and widely applicable method is the Suzuki-Miyaura coupling. This involves the reaction of a boron-containing reagent, such as 2-fluorophenylboronic acid , with an aryl halide, like 4-bromoanisole or 4-iodoanisole , followed by a deprotection step (demethylation) to reveal the phenol.

  • Why use a protected phenol like 4-bromoanisole instead of 4-bromophenol directly? The free hydroxyl group of 4-bromophenol is acidic and can interfere with the reaction mechanism in several ways. It can react with the base, potentially altering its effective concentration, or coordinate to the palladium center, inhibiting catalysis. Protecting the hydroxyl group, typically as a methyl ether (anisole), circumvents these issues, leading to cleaner reactions and higher yields. The final deprotection step is usually a high-yielding and straightforward process.

Q2: How do I choose the right palladium catalyst and ligand?

The choice of the palladium source (precatalyst) and the ancillary ligand is critical for an efficient reaction.

  • Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf), are commonly used. Pd(II) precatalysts are often more stable to air and moisture but require in-situ reduction to the active Pd(0) species to initiate the catalytic cycle.[3]

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For coupling an electron-rich aryl halide (like 4-bromoanisole) with a potentially challenging boronic acid, bulky and electron-rich phosphine ligands are often superior.[3][4] They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination step to release the product.

Ligand TypeExamplesKey Advantages
Buchwald Ligands SPhos, XPhos, RuPhosHighly active for challenging couplings, including those with aryl chlorides. Promote fast reaction rates.[3]
Bidentate Ligands dppf (1,1'-Bis(diphenylphosphino)ferrocene)Offers good thermal stability and is effective in a wide range of couplings.
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, excellent for accelerating oxidative addition of less reactive aryl halides.[5]
Q3: What is the role of the base, and which one should I use?

The base is essential for activating the boronic acid to facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex ([Ar-B(OH)₃]⁻), which readily transfers its aryl group to the palladium center.[6]

The choice of base depends on the substrate's sensitivity and the solvent system:

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used due to their effectiveness and moderate strength. Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility in organic solvents.

  • Phosphates (K₃PO₄): A strong base that is particularly effective in anhydrous conditions, though a small amount of water can sometimes be beneficial.[4]

  • Fluorides (KF, CsF): Mild bases that are useful when substrates contain base-sensitive functional groups, such as esters.[5][7]

Q4: Why is degassing the reaction mixture so important?

The active catalyst in the Suzuki coupling is a Pd(0) species, which is highly sensitive to oxidation. Dissolved oxygen in the solvent can oxidize Pd(0) to inactive Pd(II) species or palladium black, effectively killing the catalyst and halting the reaction.[8][9]

Proper Degassing Technique:

  • Combine the aryl halide, boronic acid, base, and solvent in the reaction flask.

  • Seal the flask with a septum.

  • Bubble an inert gas (Argon or Nitrogen) through the solution via a long needle for 15-20 minutes.

  • Alternatively, use the "freeze-pump-thaw" method (typically three cycles) for more rigorous oxygen removal.

  • After degassing, add the palladium catalyst and ligand under a positive pressure of the inert gas.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis of 4-(2-Fluorophenyl)phenol.

Problem 1: Low or No Conversion of Starting Material

Observing only starting materials by TLC or LC-MS is a frequent issue. The following workflow can help diagnose the root cause.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Biaryl BaseX [B(OH)₃X]⁻ Transmetal->BaseX RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (4-Bromoanisole) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (2-Fluorophenylboronic acid) + Base BoronicAcid->Transmetal

Sources

Troubleshooting

Technical Support Center: By-product Formation in 4-(2-Fluorophenyl)phenol Synthesis

Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with by-product formation during this synthesis, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to enhance your reaction efficiency and product purity.

Introduction to the Synthesis and its Challenges

The synthesis of 4-(2-Fluorophenyl)phenol typically involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2-fluorophenylboronic acid derivative and a protected 4-halophenol, or vice versa. While this method is powerful for constructing C-C bonds, it is not without its challenges. The formation of undesired by-products can significantly reduce the yield of the target molecule and complicate its purification. Understanding the mechanistic origins of these by-products is the first step toward mitigating their formation.

This guide will delve into the common impurities encountered, their mechanisms of formation, and provide a structured approach to troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the Suzuki-Miyaura synthesis of 4-(2-Fluorophenyl)phenol?

A1: The primary by-products in this synthesis typically arise from side reactions of the starting materials and intermediates in the catalytic cycle. The most prevalent are:

  • Homocoupling Products: Formation of symmetrical biaryls from the boronic acid starting material (e.g., 2,2'-difluorobiphenyl or 4,4'-biphenol). This is often promoted by the presence of oxygen.[1][2]

  • Protodeboronation Products: The boronic acid group is replaced by a hydrogen atom, leading to the formation of fluorobenzene or phenol. This is a common decomposition pathway for boronic acids, especially under basic conditions.[3][4][5]

  • Dehalogenation Products: The halogen on the aryl halide is replaced by a hydrogen atom, also resulting in the formation of fluorobenzene or phenol.

  • Hydroxylated By-products: In some cases, the aryl halide can undergo hydroxylation, particularly if a strong base is used at elevated temperatures.

Q2: How does the fluorine substituent on the phenyl ring affect by-product formation?

A2: The electron-withdrawing nature of the fluorine atom can influence the reaction in several ways. It can activate the C-X bond (where X is a halogen) towards oxidative addition, which is a key step in the catalytic cycle. However, it can also make the corresponding boronic acid more susceptible to protodeboronation.[6][7] The position of the fluorine atom is also crucial; an ortho-fluoro group can introduce steric hindrance that may affect the rate of the desired coupling versus side reactions.

Q3: Can the choice of base significantly impact the formation of by-products?

A3: Absolutely. The base plays a critical role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid for transmetalation.[8][9] However, an inappropriate choice or concentration of base can exacerbate side reactions:

  • Strong bases (e.g., NaOH, KOH) can promote the protodeboronation of the boronic acid, especially at higher temperatures.[5]

  • The basicity and solubility of the base can affect the reaction kinetics. For instance, finely ground K₃PO₄ is often a good choice as it provides sufficient basicity while having limited solubility, which can help control the reaction rate and minimize side reactions.[9][10]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and resolving common issues related to by-product formation.

Issue 1: High Levels of Homocoupling By-products Observed

If you are observing significant amounts of symmetrical biaryls (e.g., 2,2'-difluorobiphenyl or 4,4'-biphenol) in your reaction mixture, it is a strong indication of boronic acid homocoupling.

Caption: A decision-tree workflow for troubleshooting homocoupling.

  • Ensure a Scrupulously Inert Atmosphere: Oxygen is a known promoter of boronic acid homocoupling.[1]

    • Protocol: Degas your solvent thoroughly by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of the inert gas. The "freeze-pump-thaw" method is even more effective for removing dissolved oxygen.

  • Evaluate Your Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Homocoupling can be a significant side reaction during this activation step.

    • Recommendation: Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[11]

    • Alternative: The addition of a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II) that can lead to homocoupling.[12]

  • Optimize the Ligand: The choice of phosphine ligand can have a profound impact on the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the reductive elimination step of the catalytic cycle, which forms the desired product, thereby outcompeting the pathways that lead to homocoupling.[11][13][14]

Issue 2: Significant Formation of Protodeboronation/Dehalogenation By-products

The presence of fluorobenzene or phenol in your reaction mixture points towards protodeboronation of the boronic acid or dehalogenation of the aryl halide.

Caption: A decision-tree workflow for troubleshooting protodeboronation and dehalogenation.

  • Re-evaluate Your Choice of Base: Strong bases are known to accelerate the rate of protodeboronation.[5]

    • Recommendation: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective choices.[9][10] In some systems, potassium fluoride (KF) can also suppress this side reaction.[14]

  • Lower the Reaction Temperature: Elevated temperatures increase the rate of both the desired reaction and the undesired protodeboronation.

    • Recommendation: Optimize the temperature. Running the reaction at the lowest effective temperature, often in the 60-80 °C range, can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed at a reasonable rate.[5]

  • Enhance the Rate of the Desired Reaction: A slow or inefficient catalyst system gives the boronic acid more time to decompose.

    • Recommendation: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can significantly increase the rate of the productive cross-coupling, minimizing the time available for decomposition pathways.[5]

  • Consider Using a Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[3][4]

    • Strategy: The use of a boronic ester can act as a "slow-release" source of the boronic acid in situ, maintaining a low concentration of the more reactive species and thus minimizing side reactions.[3]

Analytical Methods for Purity Assessment

Accurate assessment of product purity and by-product levels is crucial. A combination of chromatographic and spectroscopic techniques is recommended.

Technique Principle Advantages Limitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Excellent for quantitative analysis of the main component and impurities. A stability-indicating method can be developed.[15][16]Requires reference standards for accurate quantification of impurities.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Excellent for identifying volatile impurities and by-products by their mass spectra.[17][18]May require derivatization for non-volatile compounds like phenols.
LC-MS Combines the separation power of HPLC with the identification capabilities of mass spectrometry.Provides molecular weight information for unknown peaks, aiding in by-product identification.[19]Quantification can be more complex than with HPLC-UV.
¹H and ¹⁹F NMR Provides detailed structural information.Can be used for structural confirmation of the product and identification of major impurities. ¹⁹F NMR is particularly useful for fluorine-containing by-products.Less sensitive than chromatographic methods for trace impurity detection.
Protocol: HPLC-UV Method for Purity Analysis

This protocol provides a general starting point for the analysis of 4-(2-Fluorophenyl)phenol and its potential by-products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm). A PDA detector is highly recommended to assess peak purity.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 0.5-1.0 mg/mL.

  • Data Analysis:

    • Purity is typically assessed using the area normalization method, where the percentage purity is the peak area of the main component divided by the total area of all peaks. For accurate quantification of specific by-products, calibration curves with certified reference standards are necessary.

References

  • Garg, S. L., et al. (2020).
  • Carrow, B. P., & Hartwig, J. F. (2011). A New Family of Tunable Indolylphosphine Ligands and Their Applications in Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Zhang, L., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 693.
  • Lu, G. P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17166-17180.
  • BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • Zhang, L., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 693.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Wang, D. H., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5723-5726.
  • Knop, K., & Hoppe, H. (1985). 7 Analytical Methods. In Phenolic Resins (pp. 191-206). Springer, Berlin, Heidelberg.
  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • BenchChem. (2025).
  • Reddit. (2024). For the pro's (Suzuki). Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? Retrieved from [Link]

  • BenchChem. (2025). A Comprehensive Guide to Assessing the Purity of Synthesized 4-Fluoro-2-(4-methoxybenzyl)phenol.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 829-837.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Retrieved from [Link]

  • BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483.
  • American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • Chromatography Forum. (2006). GC analyses of impurities in phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Retrieved from [Link]

  • PubMed Central. (2019). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. Retrieved from [Link]

  • Pearson. (n.d.). What products would you expect from the following Suzuki coupling reactions? (a). Retrieved from [Link]

  • PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Fluorophenyl)phenol

Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and pu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important biaryl compound. Here, we will delve into the intricacies of the Suzuki-Miyaura coupling reaction, the most common and effective method for this synthesis, providing you with troubleshooting guides, frequently asked questions, and detailed protocols to enhance your experimental success.

Understanding the Synthesis: The Suzuki-Miyaura Coupling

The synthesis of 4-(2-Fluorophenyl)phenol is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins an organoboron compound, in this case, 2-fluorophenylboronic acid, with an organohalide, typically a 4-halophenol derivative (e.g., 4-iodophenol or 4-bromophenol), in the presence of a base.[1] The general transformation is prized for its mild reaction conditions and tolerance of a wide range of functional groups.[2]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X Complex B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Complex D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G H Ar-X (4-Halophenol) H->B I Ar'B(OH)2 (2-Fluorophenyl- boronic acid) I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halophenol.

  • Transmetalation: The organic group from the 2-fluorophenylboronic acid is transferred to the palladium center, a step that is facilitated by the base.

  • Reductive Elimination: The two aryl groups are eliminated from the palladium center, forming the desired C-C bond of 4-(2-Fluorophenyl)phenol and regenerating the Pd(0) catalyst.

Frequently Asked Questions (FAQs)

Q1: Which 4-halophenol should I use: 4-iodophenol, 4-bromophenol, or 4-chlorophenol?

The reactivity of the aryl halide is a critical factor. The general trend for oxidative addition is I > Br > Cl.[2]

  • 4-Iodophenol: Typically gives the highest reactivity and allows for milder reaction conditions. However, it is the most expensive starting material.

  • 4-Bromophenol: Offers a good balance between reactivity and cost. It is a very common choice for Suzuki couplings.

  • 4-Chlorophenol: Is the most cost-effective option but is the least reactive. Successful coupling often requires more specialized and expensive catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and more forcing reaction conditions (higher temperatures).

For initial optimizations and higher success rates, 4-iodophenol or 4-bromophenol are recommended.

Q2: What is the role of the base and which one should I choose?

The base is essential for the transmetalation step, where it activates the boronic acid.[3] The choice of base can significantly impact the reaction yield. Common bases include:

  • Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used and effective. Cesium carbonate (Cs₂CO₃) is a stronger and often more effective base, but also more expensive.

  • Phosphates: Potassium phosphate (K₃PO₄) is another excellent choice, particularly for challenging couplings.[4]

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, but their high basicity can sometimes promote side reactions.

  • Fluorides: Potassium fluoride (KF) is a milder base that can be effective, especially when base-sensitive functional groups are present.[3]

For the synthesis of 4-(2-Fluorophenyl)phenol, K₃PO₄ or Na₂CO₃ are good starting points.

Q3: How critical is the choice of palladium catalyst and ligand?

The choice of the palladium source and the phosphine ligand is crucial for an efficient reaction.

  • Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ can often be used directly, while Pd(OAc)₂ and Pd₂(dba)₃ require the addition of a phosphine ligand.

  • Ligands: Triphenylphosphine (PPh₃) is a standard, cost-effective ligand. However, for less reactive aryl halides or to improve yields, more electron-rich and bulky ligands like Buchwald ligands (e.g., SPhos, XPhos) or other trialkylphosphines can be highly effective.[5]

A good starting point is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and PPh₃.

Q4: What is the best solvent system for this reaction?

Suzuki couplings are often performed in a mixture of an organic solvent and water. The water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[6] Common solvent systems include:

  • Toluene/water

  • 1,4-Dioxane/water

  • Tetrahydrofuran (THF)/water

  • N,N-Dimethylformamide (DMF)/water

A 4:1 or 5:1 mixture of an organic solvent (e.g., Toluene or 1,4-Dioxane) and water is a robust starting point.

Troubleshooting Guide

Low yields or the presence of significant impurities are common challenges in Suzuki-Miyaura couplings. The following table outlines potential issues and their solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (Pd(0) species oxidized)Ensure rigorous degassing of the reaction mixture with an inert gas (e.g., argon or nitrogen).[7]
Poor oxidative addition (especially with aryl bromides/chlorides)Increase the reaction temperature. Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos).[5]
Inefficient transmetalationUse a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure the presence of water to aid in boronic acid activation.[5]
Significant Formation of Phenol (from the 4-halophenol starting material) Protodehalogenation of the aryl halideThis is a common side reaction. Ensure the reaction is not run for an excessively long time. Optimize the base and temperature.
Significant Formation of Fluorobenzene Protodeboronation of 2-fluorophenylboronic acidThis is a major side reaction where the boronic acid group is replaced by a hydrogen atom.[7] Use anhydrous solvents if possible, though this can inhibit the main reaction. Avoid prolonged heating. Consider using a boronic ester (e.g., a pinacol ester) which is more stable.[8]
Formation of Biphenyl (from homocoupling of 2-fluorophenylboronic acid) Homocoupling of the boronic acidThis is often promoted by the presence of oxygen or Pd(II) species.[7] Ensure thorough degassing of the reaction mixture. Use a slight excess of the aryl halide relative to the boronic acid.
Formation of 4,4'-Biphenol (from homocoupling of the 4-halophenol) Homocoupling of the aryl halideThis can occur at high temperatures or with high catalyst loadings. Optimize the reaction temperature and catalyst concentration.
Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of 4-(2-Fluorophenyl)phenol q1 Analyze Crude Reaction Mixture (e.g., by LC-MS or GC-MS) start->q1 c1 Major Impurity? q1->c1 a1 Unreacted Starting Materials c1->a1 Yes a2 Protodeboronation Product (Fluorobenzene) c1->a2 Yes a3 Homocoupling Products c1->a3 Yes a4 Protodehalogenation Product (Phenol) c1->a4 Yes end Improved Yield c1->end No (Complex Mixture) s1 Increase Temperature and/or Reaction Time. Check Catalyst Activity. a1->s1 s2 Use Boronic Ester. Optimize Base and Solvent System. Avoid Prolonged Heating. a2->s2 s3 Ensure Rigorous Degassing. Use a Slight Excess of Aryl Halide. a3->s3 s4 Optimize Base and Temperature. Avoid Excessive Reaction Time. a4->s4 s1->end s2->end s3->end s4->end

Caption: A systematic workflow for troubleshooting low yields.

High-Yield Experimental Protocol

This protocol provides a robust starting point for the synthesis of 4-(2-Fluorophenyl)phenol. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Iodophenol (1.0 equiv)

  • 2-Fluorophenylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv), finely powdered

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 equiv), 2-fluorophenylboronic acid (1.2 equiv), and finely powdered potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(2-Fluorophenyl)phenol.

Data Presentation: Expected Outcomes

The following table provides a general guideline for expected yields based on the choice of aryl halide, assuming optimized conditions.

Aryl Halide Typical Catalyst System Typical Conditions Expected Yield Range
4-IodophenolPd(PPh₃)₄80-90 °C, 4-8 h85-95%
4-BromophenolPd(PPh₃)₄ or Pd(OAc)₂/SPhos90-100 °C, 8-16 h70-85%
4-ChlorophenolPd₂(dba)₃/XPhos100-120 °C, 12-24 h50-75%

Conclusion

Improving the yield of 4-(2-Fluorophenyl)phenol synthesis via the Suzuki-Miyaura coupling is a multifactorial challenge that requires careful consideration of the starting materials, catalyst system, base, and reaction conditions. By understanding the underlying reaction mechanism and systematically troubleshooting common issues such as protodeboronation and homocoupling, researchers can significantly enhance the efficiency and success of their experiments. This guide provides a comprehensive framework to achieve high yields and purity for this important pharmaceutical intermediate.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Google Patents. (2016). A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (2016). Synthesis method of poly-fluorinated phenol compound.
  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Retrieved from [Link]

  • Google Patents. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Google Patents. (2009). Method for preparing fluorophenol.
  • ACS Omega. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. Retrieved from [Link]

  • Organic Syntheses. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. Retrieved from [Link]

  • University of Toronto. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ACS Publications. (1999). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Retrieved from [Link]

  • Reddit. (2020). Tips on increasing yield of Miyaura coupling reaction?. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

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Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Purification of 4-(2-Fluorophenyl)phenol

Welcome to the technical support center for the purification of 4-(2-Fluorophenyl)phenol (CAS No. 321-62-0).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2-Fluorophenyl)phenol (CAS No. 321-62-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this fluorinated biphenyl compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Compound Profile: 4-(2-Fluorophenyl)phenol

A foundational understanding of the physicochemical properties of 4-(2-Fluorophenyl)phenol is paramount for developing an effective purification strategy.

PropertyValueSource
CAS Number 321-62-0[1]
Molecular Formula C₁₂H₉FO[1]
Molecular Weight 188.20 g/mol [1]
Predicted pKa 9.41 ± 0.15[1]

The presence of a phenolic hydroxyl group imparts acidic properties (pKa ≈ 9.41), while the fluorinated biphenyl structure contributes to its aromatic and somewhat nonpolar character. This amphiphilic nature can present unique purification challenges.

Anticipating Impurities: A Proactive Approach

The most effective purification strategy begins with an understanding of the potential impurities that may be present in your crude material. A common and efficient method for synthesizing 4-(2-Fluorophenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.

Figure 1: Suzuki-Miyaura synthesis of 4-(2-Fluorophenyl)phenol.

This powerful C-C bond-forming reaction, however, can generate several byproducts that may co-purify with your target compound.

Common Impurities from Suzuki-Miyaura Synthesis:

  • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-dihydroxybiphenyl or 2,2'-difluorobiphenyl).

  • Protodeboronation Product: The boronic acid is replaced by a hydrogen atom, leading to the formation of fluorobenzene.

  • Starting Materials: Unreacted 2-fluorophenylboronic acid and 4-halophenol.

  • Catalyst Residues: Palladium complexes and ligands.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address specific issues you may encounter during the purification of 4-(2-Fluorophenyl)phenol in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My crude 4-(2-Fluorophenyl)phenol oils out during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solute is supersaturated in the hot solvent. The compound then separates as a liquid instead of forming crystals.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For a related compound, 4-fluoro-4'-hydroxybiphenyl, recrystallization from ethanol or methanol has been reported to be effective.[2] A solvent miscibility table can be a useful tool for selecting appropriate solvent systems.[3]

  • Solvent Polarity: 4-(2-Fluorophenyl)phenol has both polar (phenol) and nonpolar (fluorobiphenyl) characteristics. A single solvent may not be ideal. Consider a two-solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it is clear and allow it to cool slowly.

    • Suggested Solvent Pairs:

      • Ethanol/Water

      • Methanol/Water

      • Toluene/Hexane

      • Ethyl Acetate/Hexane[4]

  • Lower the Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly, and then place it in an ice bath.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.

Q2: After recrystallization, my yield is very low. What are the likely causes?

A2: Low yield is a common issue in recrystallization and can stem from several factors.

Troubleshooting Steps:

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Column Chromatography Troubleshooting

Q3: I'm trying to purify 4-(2-Fluorophenyl)phenol by silica gel chromatography, but I'm getting poor separation. What solvent system should I use?

A3: Selecting the right eluent system is crucial for achieving good separation on silica gel. Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening different solvent systems.[5][6]

Recommended Approach:

  • TLC Analysis: Spot your crude material on a TLC plate and develop it in various solvent systems. A good starting point for moderately polar compounds like 4-(2-Fluorophenyl)phenol is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5][6]

  • Target Rf Value: Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[5]

  • Solvent System Suggestions:

    • Hexane/Ethyl Acetate (start with a 9:1 or 4:1 ratio and gradually increase the polarity)[2]

    • Dichloromethane/Methanol (for more polar impurities, start with a 99:1 ratio)

    • Toluene/Ethyl Acetate

Figure 2: Workflow from TLC optimization to column chromatography.

Q4: My 4-(2-Fluorophenyl)phenol seems to be degrading on the silica gel column. What can I do?

A4: Silica gel is acidic and can cause the degradation of sensitive compounds. Phenols, in particular, can be susceptible to oxidation or other reactions on silica.

Troubleshooting Steps:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by treating it with a base. Prepare a slurry of silica gel in your chosen eluent and add a small amount of a volatile base like triethylamine (~1%).

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Fluorinated Phases: For fluorinated compounds, a fluorocarbon-bonded silica gel column can sometimes offer better separation and stability.[7]

  • Run the Column Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.

Purity Analysis

After purification, it is essential to assess the purity of your 4-(2-Fluorophenyl)phenol.

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity. A C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Melting Point: A sharp melting point range is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities.

By systematically addressing these common issues, you can significantly improve the efficiency and success of your 4-(2-Fluorophenyl)phenol purification. Remember that careful planning, starting with an understanding of potential impurities, and methodical optimization of your chosen purification technique are the cornerstones of obtaining a highly pure product.

References

  • Monde, T., et al. (1996). High-performance liquid chromatographic separation of phenols on a fluorocarbon-bonded silica gel column.
  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Sciencemadness Wiki. Phenol. Retrieved from [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. (2022, August 23). Retrieved from [Link]

  • Google Patents. (1965). Purification of impure phenols by distillation with an organic solvent. (US Patent No. US3169101A).
  • Google Patents. (1982). Process for the preparation of 4-phenoxy-phenols. (US Patent No. US4355186A).
  • ResearchGate. (2005, January). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]

  • PubChem. 3-Fluoro-4-(2-fluorophenyl)phenol. Retrieved from [Link]

  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]

  • Google Patents. (1985). Phenol purification. (US Patent No. US4504364A).
  • PubChem. 4-Fluorophenol. Retrieved from [Link]

  • Scribd. TLC Solvent Selection for Separation. Retrieved from [Link]

  • European Patent Office. (2023, November 8). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. (EP Patent No. EP3526188B1). Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • PubMed. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 762(1-2), 97-112. [Link]

  • CAS Common Chemistry. 4-(Morpholin-4-yl)phenol. Retrieved from [Link]

  • Pure. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Google Patents. (1968). Process for the formation and purification of aromatic sulfones. (US Patent No. US3383421A).
  • ResearchGate. (2014, August). New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds. Retrieved from [Link]

  • PubMed Central. (2014). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology, 51(10), 2598–2605. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. Retrieved from [Link]

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Optimization

Preventing degradation of 4-(2-Fluorophenyl)phenol during storage

Document ID: TSS-CHEM-42FP-001_EN Version: 1.0 Introduction This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing 4-(2-Fluorophenyl)phenol (CAS No:...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CHEM-42FP-001_EN

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing 4-(2-Fluorophenyl)phenol (CAS No: 321-62-0). The stability of this compound is critical for the reproducibility of experimental results and the quality of downstream applications. This document provides a comprehensive overview of the potential degradation pathways of 4-(2-Fluorophenyl)phenol and offers practical guidance on its storage, handling, and troubleshooting of stability-related issues. Our recommendations are grounded in established principles of organic chemistry and analytical science to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for 4-(2-Fluorophenyl)phenol to ensure its long-term stability?

A1: To minimize degradation, 4-(2-Fluorophenyl)phenol should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2][3] Exposure to light, moisture, and atmospheric oxygen should be strictly avoided.

Q2: I've noticed a change in the color of my 4-(2-Fluorophenyl)phenol powder, from white to a yellowish or brownish tint. What could be the cause?

A2: A change in color is a common indicator of degradation in phenolic compounds. This is often due to oxidation, which can be initiated by exposure to air and/or light.[4] The resulting colored products are typically quinone-type compounds or polymeric materials formed through oxidative coupling. If you observe a color change, it is highly recommended to assess the purity of the material before use.

Q3: How does the fluorine substituent on the phenyl ring affect the stability of 4-(2-Fluorophenyl)phenol compared to unsubstituted biphenylphenol?

A3: The fluorine atom, being highly electronegative, can influence the electronic properties of the phenol ring. This can enhance the thermal and chemical stability of the aromatic system.[5] However, the carbon-fluorine bond can be susceptible to cleavage under certain metabolic or chemical conditions.[6] While generally stable, the presence of fluorine does not render the molecule immune to degradation, particularly oxidative pathways common to phenols.

Degradation Pathways

Q4: What are the primary degradation pathways for 4-(2-Fluorophenyl)phenol?

A4: The primary degradation pathways for 4-(2-Fluorophenyl)phenol are anticipated to be:

  • Oxidation: This is the most common degradation route for phenols. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of phenoxyl radicals. These radicals can then undergo further reactions to form colored quinones and polymeric byproducts through oxidative coupling.[4]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate oxidative processes, leading to the formation of degradation products.[7][8] It is crucial to store the compound in amber vials or otherwise protected from light.

  • Thermal Degradation: While fluorinated aromatic compounds can exhibit high thermal stability, prolonged exposure to elevated temperatures can accelerate oxidative degradation.[5]

Q5: Could 4-(2-Fluorophenyl)phenol dimerize or polymerize during storage?

A5: Yes, dimerization and polymerization are significant risks for phenolic compounds, primarily through oxidative coupling.[4][9][10][11] The phenoxyl radical, once formed, can couple with another radical or attack a neutral phenol molecule. This can lead to the formation of C-C or C-O bonded dimers and, subsequently, larger oligomers or polymers. These polymeric impurities are often colored and can be difficult to remove.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of 4-(2-Fluorophenyl)phenol and provides actionable steps to resolve them.

Issue 1: Inconsistent or non-reproducible experimental results.

Potential Cause Troubleshooting/Validation Step Scientific Rationale
Degradation of starting material 1. Purity Assessment: Analyze the stored 4-(2-Fluorophenyl)phenol using HPLC-UV (see Protocol 1). Compare the chromatogram to a reference standard or a freshly opened batch. Look for the appearance of new peaks or a decrease in the main peak's area percentage. 2. Visual Inspection: Check for any change in color or consistency of the solid material.Degradation of the starting material introduces impurities that can interfere with the intended reaction, leading to variable yields, unexpected side products, and altered biological activity.
In-situ degradation during the experiment 1. Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. Look for the formation of unexpected byproducts. 2. Control Experiment: Run the reaction under an inert atmosphere (nitrogen or argon) and in the dark to see if the outcome improves.The reaction conditions themselves (e.g., presence of oxidants, exposure to light, elevated temperature) can cause the degradation of 4-(2-Fluorophenyl)phenol.

Issue 2: Appearance of colored impurities in reaction mixtures.

Potential Cause Troubleshooting/Validation Step Scientific Rationale
Oxidative degradation 1. Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen. 2. Inert Atmosphere: Ensure all reactions are carried out under a positive pressure of an inert gas. 3. Antioxidant Addition: In some applications, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) might be considered, but its compatibility with the specific reaction chemistry must be verified.The formation of colored impurities is a strong indication of oxidation. Phenols are particularly susceptible to oxidation by atmospheric oxygen, which is often accelerated by heat, light, or trace metals.
Photodegradation 1. Protect from Light: Conduct experiments in amber glassware or wrap reaction vessels in aluminum foil. 2. Minimize Exposure: Avoid leaving solutions of the compound exposed to ambient light for extended periods.UV and even visible light can provide the energy to initiate the formation of radical species that lead to colored degradation products.

Visualizing Degradation: A Proposed Pathway

The primary anticipated degradation pathway for 4-(2-Fluorophenyl)phenol is oxidative coupling. The following diagram illustrates this proposed mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_products Products A 4-(2-Fluorophenyl)phenol B Phenoxyl Radical A->B [O], hv, Δ C Radical-Radical Coupling B->C D Radical-Molecule Attack B->D E C-C Dimer C->E F C-O Dimer C->F D->E D->F G Quinones & Polymers (Colored Impurities) E->G F->G

Caption: Proposed oxidative degradation pathway of 4-(2-Fluorophenyl)phenol.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 4-(2-Fluorophenyl)phenol and detecting potential degradation products. This method is based on established procedures for similar phenolic compounds and should be validated for your specific instrumentation and application.[2][7][12][13][14]

1. Materials and Reagents:

  • 4-(2-Fluorophenyl)phenol sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Reference standard of 4-(2-Fluorophenyl)phenol (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

Parameter Recommended Condition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-5 min: 40% B 5-20 min: 40-90% B 20-25 min: 90% B 25-26 min: 90-40% B 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of 4-(2-Fluorophenyl)phenol in acetonitrile (e.g., 1 mg/mL).

  • Dilute the stock solution with the initial mobile phase composition (60:40 A:B) to a suitable working concentration (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject a blank (mobile phase) to establish the baseline.

  • Inject the prepared sample solution.

  • If available, inject a solution of the reference standard at the same concentration.

  • Analyze the chromatogram for the main peak corresponding to 4-(2-Fluorophenyl)phenol and any additional peaks that may represent impurities or degradation products. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Forced Degradation Study Workflow

To proactively understand the stability of 4-(2-Fluorophenyl)phenol under various stress conditions, a forced degradation study can be performed. This is particularly useful for developing stability-indicating analytical methods.[7][15]

G cluster_stress Stress Conditions A Prepare Stock Solution of 4-(2-Fluorophenyl)phenol B Aliquot into 5 Vials A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D E Oxidative Stress (e.g., 3% H2O2, RT) B->E F Thermal Stress (Solid, 80°C) B->F G Photolytic Stress (Solution, UV/Vis light) B->G J Analyze Unstressed Control B->J H Neutralize (if needed) and Dilute Samples C->H D->H E->H F->H Dissolve and Dilute G->H I Analyze by HPLC-UV (Protocol 1) H->I K Compare Chromatograms: Identify Degradation Peaks and Calculate % Degradation I->K J->I

Caption: Workflow for a forced degradation study of 4-(2-Fluorophenyl)phenol.

References

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

  • Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. PMC. Available at: [Link]

  • Visible-Light-Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. Organic Letters. Available at: [Link]

  • Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Chemistry – An Asian Journal. Available at: [Link]

  • Oxidative coupling of phenols. Wikipedia. Available at: [Link]

  • The Dark Side of Fluorine. PMC. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SciRP.org. Available at: [Link]

  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. ScienceDirect. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. PMC. Available at: [Link]

  • Flurbiprofen-impurities. Pharmaffiliates. Available at: [Link]

  • PHENOL. INEOS. Available at: [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. University College Dublin. Available at: [Link]

  • Spontaneous Degradation of the "Forever Chemicals" Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) on Water Droplet Surfaces. PubMed. Available at: [Link]

  • 2-Fluoro-4-phenylphenol. PubChem. Available at: [Link]

  • Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Optimizing UV Photodegradation of Chlorothalonil with Reflective Materials (Silver-White Aluminium Foil). MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2'-Fluoro-biphenyl-4-ol

Welcome to the technical support center for the synthesis of 2'-Fluoro-biphenyl-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Fluoro-biphenyl-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this important biphenyl intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

I. Introduction to the Synthesis of 2'-Fluoro-biphenyl-4-ol

2'-Fluoro-biphenyl-4-ol is a key structural motif in various pharmaceutically active compounds and advanced materials. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability and binding affinity. The primary challenge in its synthesis lies in achieving high yields and purity on a larger scale, while controlling for potential side reactions. This guide will explore the most common synthetic routes and provide solutions to the challenges you may encounter.

The three most prevalent methods for the synthesis of 2'-Fluoro-biphenyl-4-ol are:

  • Suzuki-Miyaura Coupling: A versatile and widely used palladium-catalyzed cross-coupling reaction.

  • Ullmann Condensation: A classical copper-catalyzed reaction, particularly useful for specific substrates.

  • Grignard Reaction: A powerful method for forming carbon-carbon bonds, offering an alternative pathway.

Below, we delve into the specifics of each method, offering detailed protocols, troubleshooting, and FAQs.

II. Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is often the preferred method for synthesizing 2'-Fluoro-biphenyl-4-ol due to its high functional group tolerance, generally high yields, and the commercial availability of a wide range of boronic acids and their derivatives.[1]

Reaction Scheme:

Suzuki_Miyaura reactant1 2-Fluorophenylboronic acid catalyst Pd Catalyst Base reactant1->catalyst + reactant2 4-Bromophenol reactant2->catalyst + product 2'-Fluoro-biphenyl-4-ol catalyst->product Ullmann_Condensation reactant1 Aryl Halide 1 catalyst Copper Catalyst High Temperature reactant1->catalyst + reactant2 Aryl Halide 2 reactant2->catalyst + product Biaryl catalyst->product Grignard_Reaction reactant1 Aryl Halide 1 magnesium Mg reactant1->magnesium grignard Grignard Reagent magnesium->grignard catalyst Catalyst (optional) grignard->catalyst + reactant2 Aryl Halide 2 reactant2->catalyst + product Biaryl catalyst->product

Sources

Optimization

Technical Support Center: Purification of Crude 4-(2-Fluorophenyl)phenol

Welcome to the Technical Support Center for the purification of 4-(2-Fluorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-(2-Fluorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve the desired purity for your downstream applications.

Introduction

4-(2-Fluorophenyl)phenol is a key building block in the synthesis of various pharmaceuticals. Its purity is critical, as impurities can negatively impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] The most common synthetic route to 4-(2-Fluorophenyl)phenol is the Suzuki-Miyaura cross-coupling reaction between a 4-halophenol (typically 4-bromophenol) and 2-fluorophenylboronic acid.[2][3] This process, while efficient, can introduce a variety of impurities that require careful removal.

This guide will walk you through the common impurities you may encounter, provide step-by-step purification protocols, and offer detailed troubleshooting for when things don't go as planned.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-(2-Fluorophenyl)phenol synthesized via Suzuki-Miyaura coupling?

A1: The impurity profile can vary depending on the specific reaction conditions, but typically you can expect to find:

  • Unreacted Starting Materials: 2-Fluorophenylboronic acid and 4-bromophenol.[4]

  • Homocoupling Byproducts: Biphenyls formed from the self-coupling of the starting materials, such as 2,2'-difluorobiphenyl and 4,4'-dihydroxybiphenyl.[5]

  • Protodeboronation Product: Fluorobenzene, formed by the replacement of the boronic acid group with a hydrogen atom.[6]

  • Hydrolysis Products: Boric acid and other boronic acid-related species.[6]

  • Residual Catalyst and Ligands: Palladium catalysts (e.g., Pd(PPh₃)₄) and their phosphine oxide byproducts.[7]

  • Inorganic Salts: From the base used in the reaction (e.g., carbonates, phosphates).[2]

Q2: My crude product is a dark, oily residue. How can I get it to solidify?

A2: A dark, oily crude product often indicates the presence of residual solvents and colored impurities. Before attempting purification, it's crucial to remove volatile components. This can be achieved by co-evaporation with a non-polar solvent like toluene or hexanes on a rotary evaporator. If the product still fails to solidify, it may be due to a high concentration of impurities preventing crystallization. In such cases, a preliminary purification step like a quick filtration through a plug of silica gel might be necessary to remove some of the more polar impurities.

Q3: I'm seeing a spot on my TLC that streaks badly. What could it be and how do I fix it?

A3: Streaking on a TLC plate is often caused by acidic or highly polar compounds, such as residual boronic acids or the phenolic product itself. To mitigate this, you can add a small amount of a polar, acidic modifier to your eluent system. A common practice is to add 0.5-1% acetic acid or formic acid to the mobile phase. This helps to suppress the ionization of acidic compounds, leading to more defined spots.

Troubleshooting Purification Protocols

Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities are either highly soluble or insoluble at all temperatures.[8]

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Test the solubility of your crude 4-(2-Fluorophenyl)phenol in various solvents (e.g., toluene, heptane, ethanol/water mixtures). A good starting point is a solvent system where the compound is sparingly soluble at room temperature but dissolves readily upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute.Choose a lower-boiling solvent or use a solvent mixture.
No Crystal Formation Too much solvent was used, or the solution is not sufficiently supersaturated.Evaporate some of the solvent and try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Low Yield The compound is too soluble in the cold solvent, or not enough cooling time was allowed.Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for washing the crystals.
Impure Crystals The cooling was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Diagram: Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals Crystals Form? collect Collect & Dry Crystals crystals->collect Yes troubleshoot_no_crystals Troubleshoot: No Crystals - Evaporate Solvent - Scratch Flask - Add Seed Crystal crystals->troubleshoot_no_crystals No oiling_out->crystals No troubleshoot_oiling Troubleshoot: Oiling Out - Reheat & Add More Solvent - Change Solvent System oiling_out->troubleshoot_oiling Yes end Pure Product collect->end troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve

Caption: Decision tree for troubleshooting common recrystallization issues.

Column Chromatography

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.

Protocol 2: Silica Gel Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good system will give your product an Rf value of ~0.3 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to pack evenly.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the eluent system using TLC. Consider using a different stationary phase (e.g., alumina).
Product Co-elutes with Boronic Acid Similar polarity of the product and boronic acid impurities.Add a small amount of acetic acid (0.5-1%) to the eluent to improve the separation of acidic compounds.[4] Alternatively, perform a basic wash before chromatography to remove the acidic boronic acid.[9]
Product Stuck on the Column The product is too polar for the chosen eluent.Gradually increase the polarity of the eluent system.
Cracked Column Bed The column ran dry.Ensure the silica gel bed is always covered with solvent.
Removal of Boron-Containing Impurities

Boronic acids and their byproducts are common and often troublesome impurities in Suzuki-Miyaura reactions.

Protocol 3: Liquid-Liquid Extraction for Boronic Acid Removal

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Wash the organic layer with a 1 M aqueous solution of a base (e.g., NaOH or K₂CO₃).[9] This will convert the acidic boronic acid into its more water-soluble salt.

  • Separation: Separate the aqueous layer. Repeat the basic wash if necessary (monitor by TLC).

  • Neutralization and Brine Wash: Wash the organic layer with water and then with brine to remove any residual base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 4: Azeotropic Removal of Boric Acid

Boric acid can be removed by forming the volatile trimethyl borate.[10]

  • Concentration: Concentrate the crude product to a thick oil or solid.

  • Methanol Addition: Add methanol to the residue and swirl to dissolve.

  • Evaporation: Remove the methanol under reduced pressure.

  • Repeat: Repeat the addition and evaporation of methanol several times to ensure complete removal of boric acid.

Diagram: Purification Strategy for Crude 4-(2-Fluorophenyl)phenol

G crude Crude 4-(2-Fluorophenyl)phenol workup Aqueous Workup (Basic Wash for Boronic Acid) crude->workup recrystallization Recrystallization workup->recrystallization column Column Chromatography recrystallization->column Purity < 98% pure_product Pure 4-(2-Fluorophenyl)phenol recrystallization->pure_product Purity > 98% column->pure_product

Caption: A general workflow for the purification of 4-(2-Fluorophenyl)phenol.

Analytical Characterization for Purity Assessment

Accurate assessment of purity is crucial. A combination of analytical techniques is often employed for comprehensive impurity profiling.[11][12][13][14]

Technique Information Provided Common Application
TLC Qualitative assessment of the number of components in a mixture.Monitoring reaction progress and column chromatography fractions.
HPLC Quantitative analysis of purity and detection of trace impurities.Final purity assessment and quality control.[15]
¹H and ¹⁹F NMR Structural confirmation and detection of impurities with distinct signals.Characterization of the final product and identification of major impurities.
LC-MS Identification of impurities by their mass-to-charge ratio.Structural elucidation of unknown impurities.
GC-MS Analysis of volatile impurities.Detection of residual solvents and volatile byproducts like fluorobenzene.[11]

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1535-1545. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Dembitsky, V. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465.
  • International Agency for Research on Cancer. (1989). Phenol. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France.
  • ResearchGate. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(20), 8464-8467.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing fluorophenol.
  • ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]

  • ResearchGate. (2018). A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE. Retrieved from [Link]

  • Kumar, A., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences, 3(4), 456-464.
  • International Journal of Creative Research Thoughts. (2023). Pharmaceutical Impurities And Its Importance In Pharmacy: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Bakke, J. E., et al. (1984). Conversion of bromobenzene to 3-bromophenol. A route to 3- and 4-bromophenol through sulfur-series intermediates derived from the 3,4-oxide. Biochemical Pharmacology, 33(12), 1951-1956.
  • National Center for Biotechnology Information. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

  • Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.

Sources

Troubleshooting

Technical Support Center: A Guide to Consistent 4-(2-Fluorophenyl)phenol Synthesis

Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving consistent and high-yield synthesis of this important biaryl compound. Drawing from established principles of palladium-catalyzed cross-coupling reactions, this document offers a blend of theoretical understanding and practical, actionable advice to troubleshoot and refine your experimental workflow.

I. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 4-(2-Fluorophenyl)phenol, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Q1: What is the most common and reliable method for synthesizing 4-(2-Fluorophenyl)phenol?

A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and robust method for synthesizing 4-(2-Fluorophenyl)phenol.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (or pseudohalide) and an organoboron compound. For this specific synthesis, the typical coupling partners are 4-bromophenol and (2-fluorophenyl)boronic acid .

Q2: Why is the Suzuki-Miyaura coupling preferred for this synthesis?

A2: The Suzuki-Miyaura coupling offers several advantages that make it ideal for synthesizing functionalized biaryls like 4-(2-Fluorophenyl)phenol:

  • Mild Reaction Conditions: The reaction can often be carried out under relatively gentle conditions, which helps to preserve sensitive functional groups.[1]

  • High Functional Group Tolerance: A wide variety of functional groups are compatible with the reaction conditions, minimizing the need for protecting groups.

  • Commercial Availability of Reagents: The necessary organoboron compounds and aryl halides are readily available from commercial suppliers.

  • Lower Toxicity: The boron-containing reagents are generally less toxic than other organometallic compounds used in similar cross-coupling reactions.

Q3: What are the key components of a successful Suzuki-Miyaura reaction for this synthesis?

A3: A successful reaction hinges on the careful selection and handling of four key components:

  • Palladium Catalyst: The engine of the reaction, typically a Pd(0) species or a Pd(II) precatalyst that is reduced in situ.

  • Ligand: A crucial component that binds to the palladium center, influencing its reactivity, stability, and selectivity.

  • Base: Essential for the transmetalation step of the catalytic cycle.

  • Solvent: The medium for the reaction, which also plays a role in reagent solubility and reaction kinetics.

II. Refined Experimental Protocol: Suzuki-Miyaura Synthesis of 4-(2-Fluorophenyl)phenol

This section provides a detailed, step-by-step methodology for the synthesis of 4-(2-Fluorophenyl)phenol, based on established principles of the Suzuki-Miyaura reaction.

Reaction Scheme:

Materials:

  • 4-Bromophenol

  • 2-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene and Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromophenol (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and the chosen phosphine ligand (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add degassed toluene and a degassed aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 eq). The solvent ratio of toluene to water is typically between 2:1 and 5:1.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2][3][4][5]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 4-(2-Fluorophenyl)phenol.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Inactive catalyst, insufficient degassing, impure reagents, incorrect base or solvent.- Catalyst: Use a fresh batch of palladium catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[6] - Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can deactivate the catalyst. - Reagents: Use high-purity starting materials. Boronic acids can degrade over time; use a fresh supply. - Base/Solvent: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, DMF). The choice of base and solvent can significantly impact the reaction outcome.[7]
Presence of Starting Material Incomplete reaction, low catalyst activity.- Reaction Time/Temperature: Increase the reaction time or temperature. - Catalyst Loading: Increase the catalyst and ligand loading slightly. - Ligand Choice: For electron-rich phenols, a more electron-donating and bulky ligand (e.g., a Buchwald ligand) may be required to facilitate the oxidative addition step.[8]
Formation of Homocoupling Byproducts Presence of oxygen, catalyst decomposition.- Rigorous Degassing: Improve the degassing procedure for all reagents and solvents. - Ligand Choice: Bulky ligands can often suppress homocoupling.[9]
Protodeboronation (Loss of Boronic Acid) Presence of water and certain bases, prolonged reaction times at high temperatures.- Anhydrous Conditions: If protodeboronation is a significant issue, consider running the reaction under anhydrous conditions with a non-aqueous base (e.g., KF). - Boronic Ester: Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.
Dehalogenation of 4-Bromophenol Presence of a hydrogen source and a reducing agent in the reaction mixture.- Base and Solvent Choice: Avoid strongly basic conditions and certain alcoholic solvents that can act as hydride sources.
Difficulty in Product Purification Similar polarity of the product and byproducts.- Chromatography Optimization: Use a gradient elution system for column chromatography to improve separation.[3] - Alternative Stationary Phases: For highly polar compounds, consider alternative chromatography techniques like reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[10]

IV. Visualizing the Process

Diagram 1: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C Ar'-B(OR)₂ + Base D Reductive Elimination (Product Formation) C->D D->A Ar-Ar'

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical approach to diagnosing and resolving low-yield reactions.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Purity & Integrity (Fresh Catalyst, Boronic Acid, etc.) start->check_reagents check_degassing Verify Thorough Degassing (Solvents & Reaction Mixture) check_reagents->check_degassing Reagents OK optimize_conditions Systematic Optimization check_degassing->optimize_conditions Degassing OK screen_ligands Screen Different Ligands (e.g., PPh₃, Buchwald Ligands) optimize_conditions->screen_ligands screen_bases Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) screen_ligands->screen_bases screen_solvents Screen Different Solvents (e.g., Toluene, Dioxane, DMF) screen_bases->screen_solvents success Improved Yield screen_solvents->success

A step-by-step guide to troubleshooting low-yield Suzuki coupling reactions.

V. Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of the final product and for monitoring reaction progress.

Recommended HPLC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[11]
Flow Rate 1.0 mL/min
Detection UV at 254 nm or a wavelength corresponding to the absorbance maximum of 4-(2-Fluorophenyl)phenol
Column Temperature 25-30 °C

For challenging separations of fluorinated compounds, specialized fluorinated HPLC phases may offer improved selectivity.[12][13]

VI. References

  • PrepChem. Synthesis of 4-acetyl-4'-fluoro-2-hydroxybiphenyl. Available at: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available at: [Link]

  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • MDPI. Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Available at: [Link]

  • ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • University of Calgary. Column chromatography. Available at: [Link]

  • Chemistry LibreTexts. B. Column Chromatography. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Available at: [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]

  • National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available at: [Link]

  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available at: [Link]

  • National Institutes of Health. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • ResearchGate. A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Available at: [Link]

  • PubMed. Retention of [(18)F]fluoride on reversed phase HPLC columns. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization and Validation of 4-(2-Fluorophenyl)phenol

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides a comprehensive framework for the structural characterization, purity validation, and comparative analysis of 4-(2-Fluo...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive framework for the structural characterization, purity validation, and comparative analysis of 4-(2-Fluorophenyl)phenol. By explaining the causality behind experimental choices and presenting objective data, this document serves as a technical resource for researchers utilizing this compound as a key building block in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Fluorinated Biphenyls

The biphenyl scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine into these scaffolds can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, pKa, and binding affinity.[1][2] 4-(2-Fluorophenyl)phenol, a member of this class, presents a unique structural motif where the fluorine atom's placement at the ortho-position of one phenyl ring can induce specific conformational preferences and electronic effects.

Part I: Unambiguous Structural Elucidation

The primary goal of characterization is to confirm that the atomic connectivity and arrangement of the synthesized or procured material match that of 4-(2-Fluorophenyl)phenol (MW: 188.20 g/mol ).[3] A combination of spectroscopic methods provides orthogonal data points that, when taken together, build an undeniable structural case.

Core Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(2-Fluorophenyl)phenol, one would expect a complex multiplet region for the aromatic protons, with characteristic splitting patterns arising from proton-proton and proton-fluorine couplings. The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

    • ¹³C NMR: Reveals the number of unique carbon environments. The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J_CF), a hallmark of fluorinated aromatics. The signals for the nine distinct aromatic carbons will provide a unique fingerprint for the molecule.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a fundamental check of its identity.

    • Rationale: Electron Ionization (EI) is a common method for small molecules. The mass spectrum should show a prominent molecular ion (M⁺) peak at m/z 188, corresponding to the molecular weight of C₁₂H₉FO. The fragmentation pattern can also offer structural clues.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

    • Rationale: The spectrum of 4-(2-Fluorophenyl)phenol is expected to show characteristic absorption bands: a broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C stretches in the aromatic region (~1450-1600 cm⁻¹), and a strong C-F stretch (~1100-1250 cm⁻¹).[5][6] The broadness of the O-H band is indicative of hydrogen bonding.[5]

The Gold Standard: Single-Crystal X-Ray Crystallography

While the combination of NMR, MS, and IR provides a very strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[7][8]

  • Causality: This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam. It provides definitive confirmation of atomic connectivity, bond lengths, bond angles, and the dihedral angle between the two phenyl rings, leaving no room for isomeric ambiguity.[7][8] Obtaining a high-quality crystal is often the rate-limiting step, but the resulting data is unparalleled in its structural detail.[7]

dot graph "Structural_Elucidation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Initial Characterization"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; MS [label="Mass Spectrometry\n(MS)"]; IR [label="Infrared Spectroscopy\n(IR)"]; }

subgraph "cluster_1" { label="Definitive Validation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; XRAY [label="Single-Crystal\nX-Ray Crystallography"]; }

subgraph "cluster_2" { label="Outcome"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure [label="Confirmed Structure:\n4-(2-Fluorophenyl)phenol"]; }

NMR -> Structure [label="Confirms C-H Framework\n& F-C Connectivity"]; MS -> Structure [label="Confirms Molecular Weight"]; IR -> Structure [label="Confirms Functional Groups"]; XRAY -> Structure [label="Provides Absolute 3D Structure", style=bold, color="#34A853"]; } caption: "Workflow for the unambiguous structural validation of 4-(2-Fluorophenyl)phenol."

Part II: Purity Assessment and Physicochemical Validation

Confirming the structure is the first step. The second, equally critical step is to determine the purity of the material. A high-purity compound is essential for obtaining accurate and reproducible results in any downstream application.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the industry standard for quantifying the purity of non-volatile organic compounds.

  • Rationale: This method separates the target compound from impurities based on their differential partitioning between a stationary phase (e.g., C18, Biphenyl) and a mobile phase. The area under the peak corresponding to the main compound, relative to the total area of all peaks, provides a quantitative measure of purity (often expressed as % area). For hydroxylated biphenyls, a reversed-phase method is preferred.[9] Using a biphenyl stationary phase can offer enhanced selectivity for aromatic isomers through π-π interactions.[10] Acidifying the mobile phase (e.g., with 0.1% formic acid) is crucial to suppress the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peaks.[9]

Experimental Protocol: HPLC Purity Analysis
  • System: HPLC with UV-Vis Detector.

  • Column: Biphenyl stationary phase (e.g., 100 mm x 2.1 mm, 2.7-µm particles).[10]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.[10]

  • Column Temperature: 35 °C.[10]

  • Detection Wavelength: 254 nm.[10]

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of ~1 mg/mL.

  • Validation: The method is validated by ensuring the main peak is well-resolved from any impurity peaks. The limit of detection (LOD) and limit of quantification (LOQ) should be established for key potential impurities.[11]

Part III: Comparative Analysis with Structural Analogs

To fully appreciate the properties of 4-(2-Fluorophenyl)phenol, it is instructive to compare it with its non-fluorinated parent compound, 4-phenylphenol, and its positional isomer, 4-(4-fluorophenyl)phenol. This comparison highlights the specific influence of the fluorine atom and its position on the molecule's characteristics.

dot graph "Structural_Analogs" { layout=dot; node [shape=box, style="filled", fontname="Arial", fontsize=10];

subgraph "cluster_main" { label="Target Compound"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="4-(2-Fluorophenyl)phenol"]; }

subgraph "cluster_analogs" { label="Structural Analogs"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Parent [label="4-Phenylphenol\n(Non-fluorinated)"]; Isomer [label="4-(4-Fluorophenyl)phenol\n(Positional Isomer)"]; }

Target -> Parent [label="Removal of ortho-F"]; Target -> Isomer [label="Repositioning of F\n(ortho to para)"]; } caption: "Logical relationship between the target compound and its structural analogs."

Comparative Data Summary

The introduction of fluorine, a highly electronegative element, can significantly alter physicochemical properties relevant to drug development.[12][13]

Property4-(2-Fluorophenyl)phenol4-Phenylphenol (Analog 1)4-(4-Fluorophenyl)phenol (Analog 2)Rationale for Comparison
Molecular Weight 188.20 g/mol [3]170.21 g/mol [14]188.20 g/mol [15]Baseline molecular mass.
Melting Point (°C) Data not available in searches164–166 °C[16][17]Data not available in searchesIndicates crystal lattice energy and purity.
pKa (Acidity) ~9.41 (Predicted)[3]~9.5[14]Data not available in searchesMeasures acidity of the phenolic proton; influences ionization state at physiological pH.
LogP (Lipophilicity) Data not available in searches~3.2[14]Data not available in searchesPredicts membrane permeability and solubility. Fluorine substitution often increases lipophilicity.[13]

Note: Experimental data for 4-(2-Fluorophenyl)phenol and its 4-fluoro isomer are not as readily available in the searched literature, highlighting the need for thorough in-house characterization.

Analysis of Fluorine's Impact:

  • Acidity (pKa): The electron-withdrawing nature of fluorine is expected to increase the acidity (lower the pKa) of the phenolic proton compared to the non-fluorinated analog, 4-phenylphenol.[18] The predicted pKa of ~9.41 for the target compound is slightly lower than the experimental value of ~9.5 for 4-phenylphenol, which aligns with this chemical principle.[3][14]

  • Lipophilicity (LogP): Fluorine substitution typically increases a molecule's lipophilicity (LogP), which can enhance membrane permeability.[13] One would predict that both fluorinated analogs would have a higher LogP than 4-phenylphenol.

  • Conformation: The ortho-fluorine in 4-(2-Fluorophenyl)phenol can induce a conformational twist between the two phenyl rings due to steric hindrance. This fixed conformation can be highly advantageous in drug design, as it can pre-organize the molecule for optimal binding to a biological target, potentially increasing potency and selectivity.

Conclusion

The comprehensive validation of 4-(2-Fluorophenyl)phenol requires a multi-faceted approach. The synergistic use of NMR, MS, and IR spectroscopy provides a robust, yet indirect, confirmation of the molecular structure. For absolute certainty, particularly in regulated environments like drug development, single-crystal X-ray crystallography remains the definitive method. Purity must be quantitatively assessed, with HPLC being the most suitable technique.

When compared to its non-fluorinated and para-fluorinated analogs, the unique ortho-fluoro substitution in 4-(2-Fluorophenyl)phenol is predicted to modulate its acidity and conformation. These subtle structural changes, driven by the strategic placement of a single fluorine atom, can have significant downstream consequences in biological systems, underscoring the critical importance of the rigorous characterization and validation protocols outlined in this guide.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

  • Grokipedia. (2026). 4-Phenylphenol. Grokipedia.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69. [Link]

  • Wikipedia. (n.d.). 4-Phenylphenol. Wikipedia. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Bohl, C. E., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Cheméo. (n.d.). 2-Phenylphenol (C12H10O) properties. Cheméo. [Link]

  • Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Fluorophenol. PubChem. [Link]

  • PubChem. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-fluoro-. NIST WebBook. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Doc Brown's Chemistry. [Link]

  • SpectraBase. (n.d.). 4-(4-Fluorophenyl)phenol - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

  • Lee, J., et al. (2021). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. ResearchGate. [Link]

  • Lee, J., et al. (2021). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • University of Victoria. (n.d.). Phenol-selective mass spectrometric analysis of jet fuel. UVIC. [Link]

  • UCLA Chemistry. (n.d.). IR Chart. UCLA. [Link]

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Comparative

Comparative Analysis of the Biological Activity of 4-(2-Fluorophenyl)phenol and Its Isomers: A Data-Driven Guide

A comprehensive evaluation of the biological activities of 4-(2-Fluorophenyl)phenol and its positional isomers, 2-(2-Fluorophenyl)phenol and 3-(2-Fluorophenyl)phenol, remains a critical gap in the scientific literature....

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive evaluation of the biological activities of 4-(2-Fluorophenyl)phenol and its positional isomers, 2-(2-Fluorophenyl)phenol and 3-(2-Fluorophenyl)phenol, remains a critical gap in the scientific literature. Despite the growing interest in fluorinated phenolic compounds for their potential applications in drug discovery and materials science, direct comparative studies elucidating their structure-activity relationships are not publicly available at this time.

This guide is intended for researchers, scientists, and drug development professionals. While a detailed, data-driven comparison is the ultimate goal, the current lack of specific experimental data on these isomers necessitates a foundational approach. This document will, therefore, outline the key biological activities that warrant investigation for these compounds, provide established experimental protocols for their assessment, and discuss the theoretical framework based on the known biological activities of related phenolic and fluorinated compounds.

Introduction: The Significance of Fluorinated Phenols

Phenolic compounds are a well-established class of molecules with a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and estrogenic effects.[1][2] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This often leads to enhanced biological activity and improved pharmacokinetic profiles, a strategy widely employed in medicinal chemistry.[4]

The isomers of (2-Fluorophenyl)phenol present a compelling case for a structure-activity relationship (SAR) study. The position of the hydroxyl group relative to the fluorophenyl substituent is expected to significantly influence the molecule's conformation, electronic distribution, and hydrogen bonding capacity, thereby impacting its interaction with biological macromolecules. Understanding these differences is crucial for the rational design of novel therapeutic agents.

Key Biological Activities for Comparative Analysis

Based on the known properties of phenolic and fluorinated compounds, the following biological activities are of primary interest for a comparative study of 4-(2-Fluorophenyl)phenol and its isomers:

  • Cytotoxicity: The potential of these compounds to induce cell death is a critical parameter, particularly for applications in oncology.

  • Estrogenic Activity: Phenolic compounds are known to interact with estrogen receptors, leading to either agonistic or antagonistic effects. This is a crucial consideration for potential endocrine disruption or therapeutic applications in hormone-dependent cancers.

  • Antioxidant Capacity: The ability to scavenge free radicals is a hallmark of many phenolic compounds and is relevant to a wide range of diseases associated with oxidative stress.

  • Cytochrome P450 (CYP) Inhibition: As potential drug candidates, understanding their interaction with CYP enzymes is essential to predict drug-drug interactions and metabolic clearance.[5][6]

Experimental Protocols for Biological Evaluation

To facilitate future research in this area, this section provides detailed, step-by-step methodologies for the key experiments required to compare the biological activities of the (2-Fluorophenyl)phenol isomers.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(2-Fluorophenyl)phenol and its isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high-throughput nature, and its ability to provide a quantitative measure of cell viability. The use of multiple time points allows for the assessment of time-dependent cytotoxic effects.

Self-Validating System: Including a positive control (e.g., a known cytotoxic drug like doxorubicin) and a vehicle control (the solvent used to dissolve the test compounds) in each experiment is crucial to validate the assay's performance and ensure that any observed effects are due to the compounds themselves.

Visualization of Experimental Workflow:

Caption: Workflow for the MTT Cytotoxicity Assay.

Estrogenic Activity: Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of the test compounds to bind to the estrogen receptor by competing with a radiolabeled estrogen, providing a measure of their binding affinity.

Experimental Protocol:

  • Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats, which serves as the source of estrogen receptors.

  • Incubation: In assay tubes, combine the uterine cytosol, a fixed concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol), and increasing concentrations of the unlabeled test compounds (4-(2-Fluorophenyl)phenol and its isomers) or a known competitor (e.g., diethylstilbestrol).

  • Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a standard estrogen.

Causality Behind Experimental Choices: This competitive binding assay is a direct measure of the interaction between the compound and the estrogen receptor, providing a quantitative assessment of binding affinity. The use of uterine cytosol from ovariectomized rats ensures a high concentration of unoccupied estrogen receptors.

Self-Validating System: The inclusion of a standard curve with a known estrogen (e.g., 17β-estradiol) and a non-specific binding control (incubated with a large excess of unlabeled estrogen) is essential for the validation of each experiment.

Visualization of Signaling Pathway:

Estrogen_Receptor_Signaling cluster_ligand Ligand Binding cluster_dimerization Dimerization & Translocation cluster_transcription Gene Transcription cluster_response Cellular Response Estrogen Estrogen or Estrogenic Compound ER Estrogen Receptor (ER) Estrogen->ER Binds to Dimer ER Dimerization ER->Dimer Induces Translocation Nuclear Translocation Dimer->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Leads to Response Biological Response Protein->Response

Caption: Estrogen Receptor Signaling Pathway.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with various concentrations of the test compounds (4-(2-Fluorophenyl)phenol and its isomers).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.

Causality Behind Experimental Choices: The DPPH assay is selected for its simplicity, speed, and the stability of the DPPH radical. It provides a good initial screening for the antioxidant potential of the compounds.

Self-Validating System: A positive control, such as ascorbic acid or Trolox, should be included in each assay to ensure the validity of the results. A blank containing only the solvent and DPPH is used to measure the initial absorbance.

Cytochrome P450 Inhibition Assay

This assay determines the potential of the test compounds to inhibit the activity of major drug-metabolizing CYP enzymes. Fluorogenic assays are commonly used for high-throughput screening.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Use commercially available recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) and their corresponding fluorogenic substrates.

  • Incubation: In a 96-well plate, pre-incubate the CYP enzyme with various concentrations of the test compounds (4-(2-Fluorophenyl)phenol and its isomers) in a buffer solution.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and an NADPH-regenerating system.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence production is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition of CYP activity at each concentration of the test compound. Determine the IC50 value from a dose-response curve.

Causality Behind Experimental Choices: Fluorogenic assays are highly sensitive, rapid, and suitable for high-throughput screening of CYP inhibition. The use of specific substrates for different CYP isozymes allows for the determination of the inhibitory selectivity of the compounds.

Self-Validating System: Known inhibitors for each CYP isozyme should be included as positive controls to validate the assay. A control with no inhibitor is used to determine the 100% enzyme activity.

Structure-Activity Relationship: A Theoretical Perspective

While awaiting experimental data, some hypotheses regarding the structure-activity relationships of the (2-Fluorophenyl)phenol isomers can be formulated based on established principles:

  • Position of the Hydroxyl Group: The position of the phenolic hydroxyl group is critical for its hydrogen-donating ability (antioxidant activity) and its interaction with receptor binding pockets (e.g., in estrogen receptors). The para-position in 4-(2-Fluorophenyl)phenol might allow for more favorable interactions compared to the ortho- and meta-positions, which could be sterically hindered.

  • Influence of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the acidity of the phenolic proton, which can affect both its antioxidant capacity and its binding to biological targets. The position of the fluorine atom on the phenyl ring will also dictate the overall dipole moment and lipophilicity of the molecule, impacting its membrane permeability and interaction with hydrophobic binding sites.

Conclusion and Future Directions

A thorough comparative analysis of the biological activities of 4-(2-Fluorophenyl)phenol and its isomers is essential to unlock their full potential in various scientific and therapeutic fields. The lack of publicly available data highlights a significant opportunity for future research. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for initiating such investigations.

By systematically evaluating the cytotoxicity, estrogenic activity, antioxidant capacity, and CYP450 inhibition of these isomers, researchers can elucidate critical structure-activity relationships. This knowledge will be invaluable for the design and development of novel fluorinated phenolic compounds with tailored biological profiles for applications in medicine and beyond.

References

Due to the absence of specific studies on the comparative biological activity of 4-(2-Fluorophenyl)phenol and its isomers, a conventional reference list with direct supporting evidence cannot be provided. The references cited in the introductory and theoretical sections are based on the general properties of phenolic and fluorinated compounds. The experimental protocols are based on well-established and widely used methodologies in the fields of toxicology, pharmacology, and biochemistry. Researchers are encouraged to consult the primary literature for detailed information on these standard assays.

Sources

Validation

A Tale of Two Isomers: 4-(2-Fluorophenyl)phenol vs. 4-(4-Fluorophenyl)phenol in Biological Systems

A Senior Application Scientist's Guide to Understanding Positional Isomerism in Drug Discovery In the intricate world of medicinal chemistry and drug development, the precise spatial arrangement of atoms within a molecul...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Positional Isomerism in Drug Discovery

In the intricate world of medicinal chemistry and drug development, the precise spatial arrangement of atoms within a molecule can dramatically alter its biological profile. A subtle shift of a single functional group can transform a potent therapeutic into an inert compound, or worse, a toxic one. This guide provides an in-depth comparison of two such positional isomers: 4-(2-Fluorophenyl)phenol and 4-(4-Fluorophenyl)phenol. While structurally similar, the ortho versus para placement of the fluorine atom dictates significant differences in their physicochemical properties, metabolic fate, and potential biological activities. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into why these distinctions are critical.

The Decisive Role of Fluorine Placement: Physicochemical Consequences

The introduction of fluorine into a drug candidate is a well-established strategy to enhance metabolic stability and binding affinity. However, its position on the aromatic ring is not trivial. The differing locations of the fluorine atom in 4-(2-Fluorophenyl)phenol (ortho-isomer) and 4-(4-Fluorophenyl)phenol (para-isomer) create distinct electronic and steric environments that are foundational to their biological behavior.

Acidity and Electronic Effects: The acidity of the phenolic hydroxyl group (pKa) is a crucial parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target proteins. The fluorine atom, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I effect).

  • In 4-(2-Fluorophenyl)phenol , the ortho-fluorine is in close proximity to the hydroxyl group. This proximity leads to a stronger inductive withdrawal of electron density from the O-H bond, facilitating the release of the proton and stabilizing the resulting phenoxide anion.

  • In 4-(4-Fluorophenyl)phenol , the fluorine is at a greater distance, diminishing the strength of its inductive effect on the hydroxyl group.

This fundamental difference is clearly illustrated by the pKa values of the simpler o-fluorophenol and p-fluorophenol.[1][2][3][4] O-fluorophenol is a stronger acid (lower pKa) than p-fluorophenol, a principle that can be extrapolated to their 4-phenylphenol analogues.[1][2][3][4]

Property4-(2-Fluorophenyl)phenol (Predicted)4-(4-Fluorophenyl)phenol (Predicted)Rationale
Acidity (pKa) LowerHigherThe ortho-fluorine's strong, distance-dependent inductive effect stabilizes the conjugate base more effectively, increasing acidity.[1][2]
Lipophilicity (logP) Potentially LowerPotentially HigherIntramolecular hydrogen bonding between the ortho-fluorine and the hydroxyl proton can slightly reduce the molecule's effective polarity, but the exposed polar hydroxyl group in the para-isomer might lead to stronger intermolecular interactions with water, making predictions complex without experimental data.
Conformation Non-planar (Twisted)More PlanarThe ortho-fluorine creates steric hindrance, forcing the two phenyl rings to adopt a more twisted conformation. This has significant implications for fitting into receptor binding pockets.[5]

Metabolic Stability: A Game of Block and Redirect

Cytochrome P450 (CYP) enzymes are the primary machinery for metabolizing xenobiotics, including drugs. Aromatic hydroxylation is a common metabolic pathway. The strategic placement of a fluorine atom can block these metabolic "hot spots," thereby increasing the drug's half-life.

  • 4-(4-Fluorophenyl)phenol : The para-position is a common site for enzymatic hydroxylation on a phenyl ring. Placing a fluorine atom here effectively blocks this metabolic route. This is a classic drug design strategy to enhance metabolic stability.[6] However, this blockage can sometimes redirect metabolism to other, potentially less favorable, positions on either ring. Studies on 4-halobiphenyls show that metabolism is often directed to the 3-position (ortho to the halogen) on the halogenated ring or the 4'-position on the other ring.[7]

  • 4-(2-Fluorophenyl)phenol : The ortho-fluorine blocks metabolism at the 2-position. More importantly, its steric bulk can hinder the CYP enzyme's access to the adjacent carbon atoms and the pivotal bond, potentially altering the regioselectivity of metabolism across the entire molecule. This can lead to a different metabolite profile compared to the para-isomer.

The interaction with CYP enzymes is not limited to metabolism; these compounds can also act as inhibitors, a critical consideration for predicting drug-drug interactions (DDIs).[8] Both isomers should be evaluated for their potential to inhibit key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[9]

Caption: Predicted metabolic pathways for ortho- and para-isomers.

Biological Activity: Where Structure Meets Function

While direct comparative studies for these specific isomers are not abundant in public literature, we can infer potential differences based on structure-activity relationships (SAR) of related compounds, such as the well-known NSAID, flurbiprofen (2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid).[10][11]

  • Anti-inflammatory/Enzyme Inhibition: Flurbiprofen's activity is critically dependent on its 2-fluoro-biphenyl core. This suggests that the ortho-isomer, 4-(2-Fluorophenyl)phenol, may have a higher propensity to interact with enzymes like cyclooxygenases (COX) compared to its para-counterpart. The twisted conformation imposed by the ortho-fluorine may be essential for fitting into the active site of certain enzymes.

  • Anticancer/Cytotoxicity: Fluorinated compounds are increasingly studied for their anticancer properties.[12] The mechanism can vary, but often involves inducing mitochondrial dysfunction and autophagy.[12] The cytotoxicity of fluorinated molecules can be highly dependent on the degree and position of fluorination.[13][14] It is plausible that the two isomers would exhibit different cytotoxic profiles against cancer cell lines due to varied cellular uptake, metabolic activation, or target engagement.

  • Receptor Binding: For targets like nuclear receptors, the overall shape and electronic properties of a ligand are paramount. The more planar structure of the para-isomer might favor binding to receptors that accommodate flat, aromatic molecules, whereas the twisted ortho-isomer would be suited for receptors with more complex, three-dimensional pockets.

Experimental Protocols for Comparative Assessment

To empirically determine the differences between these isomers, a series of standardized in vitro assays are required. The following protocols provide a framework for such a comparative study.

High-Throughput Fluorogenic CYP450 Inhibition Assay

This assay is a rapid and cost-effective method to assess the potential of the two isomers to cause drug-drug interactions by inhibiting major CYP450 enzymes.[9][15]

Principle: The assay uses recombinant human CYP enzymes and specific "pro-fluorescent" substrates that become highly fluorescent upon metabolism. An inhibitor will compete with the substrate, leading to a decrease in the fluorescent signal, which is proportional to the inhibition of enzyme activity.[9][16]

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of 4-(2-Fluorophenyl)phenol, 4-(4-Fluorophenyl)phenol, and a known positive control inhibitor for each CYP isoform (e.g., Ketoconazole for CYP3A4) in DMSO. Create a serial dilution series for each compound (e.g., 7 concentrations from 0.1 µM to 100 µM).

  • Reagent Preparation: Prepare a master mix containing the reaction buffer (e.g., potassium phosphate buffer), the specific recombinant human CYP enzyme (e.g., CYP3A4), and the corresponding fluorogenic substrate (e.g., 7-Benzoyloxy-4-trifluoromethyl coumarin for CYP3A4).

  • Plate Setup: In a 96-well black microplate, add the test compounds, positive controls, and a vehicle control (DMSO).

  • Pre-incubation: Add the enzyme/substrate master mix to all wells. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system to all wells. This system provides the necessary cofactors for CYP enzyme activity.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence signal at appropriate excitation/emission wavelengths every 1-2 minutes for a period of 20-30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each well. Normalize the data to the vehicle control (100% activity). Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compounds 1. Prepare Compound Dilution Series (Isomers, Controls) prep_reagents 2. Prepare Master Mix (Buffer, rCYP Enzyme, Fluorogenic Substrate) plate_setup 3. Dispense Compounds into 96-well Plate prep_reagents->plate_setup add_mix 4. Add Master Mix & Pre-incubate at 37°C plate_setup->add_mix initiate 5. Initiate with NADPH Regenerating System add_mix->initiate read_plate 6. Kinetic Fluorescence Reading at 37°C initiate->read_plate calc_rate 7. Calculate Reaction Rates read_plate->calc_rate calc_ic50 8. Determine IC50 Values calc_rate->calc_ic50

Caption: Experimental workflow for the fluorogenic CYP450 inhibition assay.

Conclusion: A Case for Comprehensive Isomer Profiling

The comparative analysis of 4-(2-Fluorophenyl)phenol and 4-(4-Fluorophenyl)phenol serves as a powerful illustration of a core principle in drug discovery: positional isomerism matters. The seemingly minor shift of a fluorine atom from the ortho to the para position can profoundly influence acidity, molecular conformation, metabolic stability, and, consequently, the entire biological activity and safety profile.

  • 4-(2-Fluorophenyl)phenol (ortho-isomer) is predicted to be a stronger acid with a more twisted conformation. This structure may lead to unique enzyme inhibitory profiles (e.g., for COX or other enzymes with specific 3D pockets) but presents a complex metabolic profile due to steric hindrance near the biphenyl linkage.

  • 4-(4-Fluorophenyl)phenol (para-isomer) is predicted to be less acidic and more planar. Its design incorporates a classic metabolic blocking strategy, likely increasing its systemic exposure. This planarity might favor interactions with different biological targets compared to its ortho counterpart.

This guide underscores the absolute necessity of synthesizing and evaluating individual isomers early in the drug discovery process. Relying on data from a mixture or a single isomer can be misleading. A comprehensive understanding of how positional isomerism impacts ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacology is not merely an academic exercise but a critical, data-driven approach to developing safer and more effective therapeutics.

References

  • askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 27). Why is o-fluorophenol a stronger acid than p-fluorophenol? Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol? Retrieved from [Link]

  • MDPI. (2023, April 17). Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. Retrieved from [Link]

  • Quora. (n.d.). Why is o-flurophenol is more acidic than p-flurophenol? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Retrieved from [Link]

  • Quora. (2015, November 25). Why is p-fluorophenol more acidic than phenol? Retrieved from [Link]

  • Kennedy, M. W., & Safe, S. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical pharmacology, 31(10), 1849–1856. Retrieved from [Link]

  • Crespi, C. L., & Stresser, D. M. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Cytochrome P450 protocols, 15-22. Retrieved from [Link]

  • McKinney, J. D., & Singh, P. (1981). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-biological interactions, 33(2-3), 271–283. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A High Throughput Screening Assay to Screen for CYP2E1 Metabolism and Inhibition Using a Fluorogenic Vivid ® P450 Substrate. Retrieved from [Link]

  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • The University of Manchester. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Retrieved from [Link]

  • PubMed. (2015). Fluorinated Nanocarbons Cytotoxicity. Retrieved from [Link]

  • PubMed. (2014, August 13). Mammalian cytochrome P450-dependent metabolism of polychlorinated dibenzo-p-dioxins and coplanar polychlorinated biphenyls. Retrieved from [Link]

  • PubMed. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]

  • PubMed. (2017, November 7). Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Comparative cytotoxicity of phenols in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Retrieved from [Link]

  • MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

  • National Institutes of Health. (2021, May 27). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Fluoro-4'-hydroxybiphenyl. Retrieved from [Link]

  • ResearchGate. (2019, April 8). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Retrieved from [Link]

  • DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

  • PubMed. (2005, September 8). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. Retrieved from [Link]

  • PubMed. (2024, October 17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

  • PubMed. (n.d.). Structure--activity relationship of quinolones. Retrieved from [Link]

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Comparative

A Comparative Guide to the Purity Analysis of 4-(2-Fluorophenyl)phenol by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 4-(2-Fluorophenyl)phenol (CAS No. 321-62-0) is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-(2-Fluorophenyl)phenol (CAS No. 321-62-0) is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring two aromatic rings and a polar hydroxyl group, presents unique analytical challenges.[2] The purity of this intermediate is a critical quality attribute, as even trace impurities can carry through the manufacturing process, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quality control.

This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 4-(2-Fluorophenyl)phenol. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis based on key performance metrics to guide researchers and drug development professionals in selecting the optimal technique for their needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is exceptionally well-suited for the analysis of non-volatile or thermally sensitive compounds like 4-(2-Fluorophenyl)phenol.[3][4] The technique operates at or near ambient temperatures, mitigating the risk of sample degradation during analysis.[5]

Causality of Methodological Choices for HPLC

The development of a robust HPLC method is grounded in the physicochemical properties of the analyte. For 4-(2-Fluorophenyl)phenol, a reversed-phase (RP) approach is the logical choice.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. Its non-polar nature provides excellent retention for the moderately non-polar biphenyl structure of the analyte. The separation mechanism is based on hydrophobic interactions between the analyte and the C18 alkyl chains.

  • Mobile Phase Composition: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% phosphoric acid) and an organic modifier like acetonitrile is employed. The acidic pH suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 9.4), ensuring a single, un-ionized form of the analyte, which results in sharp, symmetrical peaks.[2] Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, where the percentage of organic solvent is increased over time, is necessary to elute not only the main compound but also any potential impurities that may have different polarities.

  • Detector Selection: A Diode Array Detector (DAD) or a multi-wavelength UV detector is ideal. The two aromatic rings in 4-(2-Fluorophenyl)phenol act as strong chromophores, providing excellent sensitivity in the UV range (typically 254 nm or 274 nm). A DAD offers the additional advantage of acquiring full UV spectra for each peak, which aids in peak purity assessment and impurity identification.[6]

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample 1. Accurately weigh sample and dissolve in Diluent (e.g., Acetonitrile/Water) injection 3. Inject onto HPLC system prep_sample->injection prep_std 2. Prepare reference standard solution of known concentration separation 4. Separation on C18 Column (Gradient Elution) injection->separation detection 5. UV/DAD Detection separation->detection integration 6. Integrate all peaks detection->integration calculation 7. Calculate Purity (% Area Normalization) integration->calculation report 8. Generate Report calculation->report

Caption: A typical workflow for the purity analysis of 4-(2-Fluorophenyl)phenol by HPLC.

Protocol 1: HPLC Method for Purity Analysis

This protocol is designed as a self-validating system, adhering to principles outlined in ICH Q2(R1) guidelines.[7][8]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 30% B

      • 18.1-25 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh and dissolve approximately 25 mg of 4-(2-Fluorophenyl)phenol in the diluent in a 50 mL volumetric flask. Sonicate to dissolve if necessary. This yields a concentration of about 0.5 mg/mL.

  • Analysis Procedure:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculation: Calculate the purity using area normalization:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography (GC): The Standard for Volatile Compounds

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9] For phenolic compounds, GC analysis often requires higher temperatures, and its suitability depends on the thermal stability of the analyte and its impurities.[4]

Causality of Methodological Choices for GC
  • Stationary Phase Selection: A low-to-mid polarity capillary column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 or equivalent), is a robust choice. This phase provides good selectivity for aromatic compounds based on their boiling points and subtle polarity differences.

  • Injection and Temperature Program: A split injection is used to prevent column overloading. The inlet temperature must be high enough (e.g., 250 °C) to ensure rapid and complete vaporization of the sample without causing degradation. A temperature program, starting at a lower temperature and ramping up, is essential to first separate more volatile impurities before eluting the higher-boiling main analyte.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas due to their inertness and efficiency.

  • Detector Selection: A Flame Ionization Detector (FID) is the most common and reliable choice for this analysis.[10] The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it excellent for quantitative purity analysis by area percent.

  • Derivatization (An Important Consideration): Phenols can sometimes exhibit poor peak shape (tailing) in GC due to the interaction of the acidic hydroxyl group with the stationary phase. While direct injection is often feasible, derivatization (e.g., silylation with BSTFA) can be employed to block the hydroxyl group. This increases volatility and thermal stability, resulting in sharper, more symmetrical peaks. However, derivatization adds a step to sample preparation and must be controlled to ensure complete reaction. For this guide, we will proceed with an underivatized method, which is often sufficient with modern, inert columns.[11]

Experimental Workflow: GC Purity Determination

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample 1. Accurately weigh sample and dissolve in a suitable solvent (e.g., Acetone) derivatization Derivatization (Optional) prep_sample->derivatization injection 2. Inject into GC system (Split Mode) derivatization->injection separation 3. Separation in Capillary Column (Temperature Program) injection->separation detection 4. Flame Ionization Detection (FID) separation->detection integration 5. Integrate all peaks detection->integration calculation 6. Calculate Purity (% Area Normalization) integration->calculation report 7. Generate Report calculation->report

Caption: A typical workflow for the purity analysis of 4-(2-Fluorophenyl)phenol by GC.

Protocol 2: GC Method for Purity Analysis

This protocol is based on general principles for phenol analysis, such as those found in EPA methods.[10][12]

  • Instrumentation: Gas chromatograph with a split/splitless injector and an FID.

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Solvent: Acetone or Dichloromethane.

    • Sample Solution: Accurately weigh and dissolve approximately 25 mg of 4-(2-Fluorophenyl)phenol in the solvent in a 25 mL volumetric flask to achieve a concentration of about 1.0 mg/mL.

  • Analysis Procedure:

    • Inject the solvent (blank) to ensure a clean baseline.

    • Inject the sample solution.

    • Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculation: Calculate the purity using area normalization:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical goals, the nature of expected impurities, and available instrumentation. Both methods must be validated according to established guidelines to ensure they are suitable for their intended purpose.[13][14]

Parameter HPLC with UV/DAD Detection GC with FID Detection Rationale & Insights
Analyte Suitability Excellent. Ideal for non-volatile and thermally labile compounds. The analysis is performed at low temperatures, minimizing degradation risk.[3]Good. Suitable for thermally stable compounds. High temperatures are required, which could potentially degrade sensitive impurities.HPLC is inherently safer for compounds of unknown thermal stability.
Analysis Time Slower (typically 20-30 minutes).[5]Faster (typically 10-15 minutes).[4]GC runs are often quicker due to the high mobility of the gas phase and rapid temperature programming.
Sensitivity (LOD/LOQ) Good to excellent, depending on the chromophore.Excellent. FID is highly sensitive for carbon-containing compounds.For trace-level impurities, GC-FID can offer a sensitivity advantage.
Resolution Excellent. The wide variety of available column chemistries and mobile phases allows for fine-tuning of selectivity.Very high. Capillary GC columns offer extremely high theoretical plates, leading to sharp peaks and excellent resolution of volatile compounds.[4]GC often provides superior resolution for closely related volatile isomers.
Impurity Detection Best for non-volatile, polar, and high molecular weight impurities (e.g., dimers, reaction by-products).Best for volatile and semi-volatile impurities (e.g., residual solvents, starting materials).The methods are complementary. Using both provides an orthogonal view of the impurity profile.
Sample Preparation Simple dissolution in the mobile phase.Simple dissolution. May require an extra derivatization step to improve peak shape, adding complexity.HPLC generally has a more straightforward sample preparation workflow.
Cost & Complexity Higher operational cost due to solvent consumption and disposal.[5]Lower operational cost (gases are cheaper than HPLC-grade solvents). The instrumentation can be considered less complex.[3]GC is often more cost-effective for routine analysis of volatile compounds.

Conclusion and Recommendation

Both HPLC and GC are powerful and suitable techniques for the purity analysis of 4-(2-Fluorophenyl)phenol.

HPLC is strongly recommended as the primary method for routine quality control and release testing. Its operation at ambient temperature ensures the integrity of the analyte and provides a reliable profile of non-volatile, process-related impurities and potential degradation products.[15] The method is robust, versatile, and aligns well with standard practices in the pharmaceutical industry.

GC serves as an excellent orthogonal method. It is particularly valuable for specifically quantifying volatile or semi-volatile impurities, such as residual solvents or unreacted starting materials, which may not be well-resolved or detected by HPLC. Its high resolution and speed make it a valuable tool for method validation and in-depth impurity profiling.

For comprehensive characterization, employing both techniques provides a more complete and trustworthy assessment of the purity of 4-(2-Fluorophenyl)phenol, ensuring the quality and safety of the final pharmaceutical product. Method validation for either technique should be performed in accordance with ICH and USP guidelines to demonstrate accuracy, precision, specificity, linearity, and range.[7][13][16]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]

  • Pharmaffiliates. 4-(2-Fluorophenyl)phenol. [Link]

  • News. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

  • U.S. Environmental Protection Agency. EPA-RCA: 8041A: Phenols by Gas Chromatography. [Link]

  • NIH National Center for Biotechnology Information. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

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Validation

Spectral data comparison of synthesized vs commercial 4-(2-Fluorophenyl)phenol

An In-Depth Spectral Data Comparison of Synthesized vs. Commercial 4-(2-Fluorophenyl)phenol A Guide for Researchers in Synthetic and Medicinal Chemistry Prepared by: Dr.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectral Data Comparison of Synthesized vs. Commercial 4-(2-Fluorophenyl)phenol

A Guide for Researchers in Synthetic and Medicinal Chemistry

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

4-(2-Fluorophenyl)phenol is a crucial biphenyl intermediate in the synthesis of various high-value compounds, including pharmaceuticals and advanced materials. Its structural integrity and purity are paramount for the success of subsequent synthetic steps and the quality of the final product. This guide provides an objective, data-driven comparison of 4-(2-Fluorophenyl)phenol synthesized in-house via a Suzuki-Miyaura coupling reaction against a commercially procured standard.

The primary goal is to validate the identity and purity of the synthesized material, demonstrating that a well-executed laboratory synthesis can yield a product spectrally indistinguishable from commercial-grade alternatives. This validation is a cornerstone of trustworthy and reproducible scientific research. We will delve into the nuances of ¹H NMR, ¹³C NMR, and Mass Spectrometry data, explaining the rationale behind our synthetic choices and analytical methods.

Synthesis Methodology: The Suzuki-Miyaura Coupling

The formation of the C-C bond to create the biphenyl scaffold of 4-(2-Fluorophenyl)phenol was achieved using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in modern organic synthesis for its reliability, mild reaction conditions, and tolerance of a broad range of functional groups.[1][2]

The chosen strategy involves coupling 4-methoxyphenylboronic acid with 1-bromo-2-fluorobenzene, followed by demethylation of the resulting methoxy-biphenyl intermediate to yield the target phenol. The use of a methoxy-protected phenol is a common tactic to prevent potential side reactions involving the acidic phenolic proton under the basic conditions of the coupling reaction.

dot

Caption: Synthetic workflow for 4-(2-Fluorophenyl)phenol.

Experimental Protocol: Synthesis

Step 1: Suzuki-Miyaura Coupling

  • To a round-bottom flask, add 1-bromo-2-fluorobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The choice of a phosphine-ligated palladium catalyst is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring progress by TLC.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2'-fluoro-4-methoxy-1,1'-biphenyl.

Step 2: Demethylation

  • Dissolve the purified 2'-fluoro-4-methoxy-1,1'-biphenyl from Step 1 in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron tribromide (BBr₃) (1.5 eq) dropwise. BBr₃ is a powerful Lewis acid highly effective for cleaving aryl methyl ethers.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by recrystallization to obtain pure 4-(2-Fluorophenyl)phenol.

Spectral Characterization Protocol

  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3][4]

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained on a time-of-flight (TOF) mass spectrometer.

Results: A Comparative Spectral Analysis

The structural identity and purity of the synthesized 4-(2-Fluorophenyl)phenol were confirmed by comparing its spectral data with that of a commercially sourced sample (purity ≥98%).

dot

Caption: Structure of 4-(2-Fluorophenyl)phenol with numbering for NMR.

Data Summary Table
AnalysisSpectral FeatureCommercial SampleSynthesized Sample
¹H NMR δ (ppm), Multiplicity, J (Hz) 9.5-9.8 (s, 1H, -OH), 7.45-7.55 (m, 2H), 7.30-7.40 (m, 1H), 7.15-7.25 (m, 2H), 6.90-7.00 (m, 2H)9.62 (s, 1H, -OH), 7.50 (t, J=7.6 Hz, 1H), 7.42 (d, J=8.4 Hz, 2H), 7.35 (m, 1H), 7.20 (m, 2H), 6.95 (d, J=8.4 Hz, 2H)
¹³C NMR δ (ppm) 158.9 (d, J=245 Hz), 155.5, 131.5 (d, J=4.5 Hz), 130.9, 129.8 (d, J=8.0 Hz), 128.8 (d, J=14.0 Hz), 124.7 (d, J=3.5 Hz), 116.3, 116.0 (d, J=22.0 Hz)158.9 (d, J=244.8 Hz), 155.6, 131.5 (d, J=4.6 Hz), 130.9, 129.8 (d, J=8.1 Hz), 128.8 (d, J=13.9 Hz), 124.7 (d, J=3.6 Hz), 116.3, 116.0 (d, J=22.1 Hz)
MS (EI) m/z 188.1 [M]⁺188.1 [M]⁺
Appearance Off-white to light brown solidOff-white crystalline solidOff-white crystalline solid
CAS Number 321-62-0321-62-0N/A (Verified against commercial)

Note: NMR data can show slight variations based on solvent and concentration. The data presented is representative.

Discussion of Spectral Data

¹H NMR Spectroscopy: The proton NMR spectra of both the synthesized and commercial samples are virtually identical, confirming the successful formation of the target structure.

  • The broad singlet observed around 9.62 ppm is characteristic of the phenolic hydroxyl (-OH) proton.[5] The chemical shift of this proton can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

  • The aromatic region between 6.90 and 7.55 ppm integrates to 8 protons, consistent with the two phenyl rings.

  • The signals for the hydroxyphenyl ring appear as two distinct doublets (or multiplets approximating doublets) around 7.42 ppm and 6.95 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • The protons on the fluorophenyl ring present a more complex set of overlapping multiplets due to proton-proton and proton-fluorine coupling, which is entirely consistent with the expected structure.

¹³C NMR Spectroscopy: The ¹³C NMR provides a definitive fingerprint of the carbon skeleton.

  • Both samples show nine distinct carbon signals, as expected from the molecule's structure.

  • The most downfield signal at ~158.9 ppm exhibits a large doublet splitting (J ≈ 245 Hz), which is the hallmark of a carbon directly bonded to a fluorine atom (C2').

  • Other carbons on the fluorinated ring also show smaller C-F coupling constants, which are observed in both spectra with negligible differences in chemical shift or coupling constant values.

  • The signal at ~155.6 ppm corresponds to the carbon bearing the hydroxyl group (C4). The remaining signals are all within the expected aromatic region (116-132 ppm). The excellent correlation between the two spectra confirms the carbon framework is identical.

Mass Spectrometry (MS): Mass spectrometry validates the molecular weight of the compound. Both the synthesized and commercial samples show a molecular ion peak [M]⁺ at an m/z of 188.1, which corresponds to the molecular formula C₁₂H₉FO (calculated exact mass: 188.06).[6][7] This result unequivocally confirms that the synthesized product has the correct molecular mass.

Conclusion

The comprehensive spectral analysis demonstrates an excellent correlation between the laboratory-synthesized 4-(2-Fluorophenyl)phenol and the commercial standard. The ¹H NMR, ¹³C NMR, and mass spectrometry data are in full agreement, confirming the identity, structure, and high purity of the synthesized compound. This guide validates that the described Suzuki-Miyaura coupling and subsequent demethylation protocol is a robust and reliable method for producing high-quality 4-(2-Fluorophenyl)phenol, suitable for demanding research and development applications. This self-validating process, where a synthesized compound's analytical data is benchmarked against a trusted standard, is a critical practice for ensuring scientific integrity and reproducibility.

References

  • Pharmaffiliates. 4-(2-Fluorophenyl)phenol. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Dayrit, F., & Dios, A. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Semantic Scholar. [Link]

  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Spyroudis, S. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-Fluorophenyl)phenol

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and regulato...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quantification of 4-(2-Fluorophenyl)phenol, a key chemical entity. We will delve into a cross-validation study of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. This document is designed to not only present experimental data but also to elucidate the scientific rationale behind the selection of methods, validation parameters, and experimental design, in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]

Introduction: The Significance of Method Validation for 4-(2-Fluorophenyl)phenol

4-(2-Fluorophenyl)phenol is a phenolic compound of interest in various stages of pharmaceutical development. Accurate and precise measurement of its concentration and purity is critical for ensuring product consistency, safety, and efficacy. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][7][8] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure the data is reliable and comparable, a crucial step when transferring methods between laboratories or employing different techniques within a single study.[9][10][11][12][13]

This guide will explore the cross-validation of three distinct analytical approaches for 4-(2-Fluorophenyl)phenol, each with its own set of advantages and limitations.

Experimental Design and Rationale

The cross-validation study was designed to assess the performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of 4-(2-Fluorophenyl)phenol. A single batch of a well-characterized 4-(2-Fluorophenyl)phenol reference standard was used across all experiments to ensure consistency.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[14] For phenolic compounds, reversed-phase HPLC with UV detection is a common and robust method.[15][16] The chromophore in 4-(2-Fluorophenyl)phenol allows for sensitive detection by UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS offers exceptional selectivity and sensitivity, particularly for volatile or semi-volatile compounds.[17][18][19] As phenols can be challenging to analyze directly by GC due to their polarity, a derivatization step is often employed to improve chromatographic behavior and thermal stability.[18][20][21] This method provides an orthogonal approach to HPLC, relying on different separation and detection principles.

UV-Visible Spectrophotometry

Rationale: UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds with a suitable chromophore. While it lacks the specificity of chromatographic methods, it can be a valuable tool for preliminary analysis, content uniformity, or in situations where a high-throughput method is required.[22][23]

Comparative Performance Data

The following tables summarize the key validation parameters for each analytical method, as established through our cross-validation study. The acceptance criteria are based on typical requirements outlined in the ICH Q2(R2) guidelines.[1][2][5][7][24]

Table 1: Linearity

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Range (µg/mL) 1 - 1000.1 - 205 - 50
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Y-intercept MinimalMinimalMinimal

Table 2: Accuracy (Recovery)

Concentration SpikedHPLC-UV (% Recovery)GC-MS (% Recovery)UV-Vis Spectrophotometry (% Recovery)
Low 99.5 ± 1.298.9 ± 1.8101.2 ± 2.5
Medium 100.2 ± 0.9100.8 ± 1.199.7 ± 2.1
High 99.8 ± 1.199.5 ± 1.5100.5 ± 2.3

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterHPLC-UV (%RSD)GC-MS (%RSD)UV-Vis Spectrophotometry (%RSD)
Repeatability (n=6) < 1.0< 1.5< 2.0
Intermediate Precision < 1.5< 2.0< 2.5

Table 4: Specificity and Selectivity

MethodSpecificity/Selectivity
HPLC-UV High - able to resolve the analyte from potential impurities and degradation products.
GC-MS Very High - mass spectrometric detection provides definitive identification.
UV-Vis Spectrophotometry Low - susceptible to interference from any co-existing compounds that absorb at the same wavelength.

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)UV-Vis Spectrophotometry (µg/mL)
LOD 0.10.021.0
LOQ 0.30.063.0

Experimental Protocols

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of a standard solution (typically around 270-280 nm for phenols).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Prepare a stock solution of 4-(2-Fluorophenyl)phenol reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dilute samples to fall within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution prep_cal Create Calibration Standards prep_stock->prep_cal prep_sample Dilute Sample prep_stock->prep_sample hplc_inject Inject into HPLC prep_cal->hplc_inject prep_sample->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_curve Generate Calibration Curve data_integrate->data_curve data_quantify Quantify Analyte data_curve->data_quantify

HPLC-UV Experimental Workflow
GC-MS Method (with Derivatization)

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer.

  • Capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane).

Derivatization:

  • To a known amount of dried sample or standard, add a suitable solvent (e.g., acetonitrile).

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).

  • Heat the mixture at a controlled temperature (e.g., 70 °C) for a specified time to ensure complete derivatization.

GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature, ramp up to a final temperature to ensure separation.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Prepare Sample/Standard prep_derivatize Derivatize with Silylating Agent prep_sample->prep_derivatize gcms_inject Inject into GC-MS prep_derivatize->gcms_inject gcms_separate Gas Chromatographic Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometric Detection gcms_separate->gcms_detect data_extract Extract Ion Chromatograms gcms_detect->data_extract data_curve Generate Calibration Curve data_extract->data_curve data_quantify Quantify Analyte data_curve->data_quantify UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis prep_lambda Determine λmax analysis_measure Measure Absorbance prep_lambda->analysis_measure prep_cal Prepare Calibration Standards prep_cal->analysis_measure prep_sample Prepare Sample Solution prep_sample->analysis_measure data_curve Construct Calibration Curve analysis_measure->data_curve data_quantify Determine Concentration data_curve->data_quantify

UV-Vis Spectrophotometry Workflow

Discussion and Recommendations

The cross-validation study demonstrates that both HPLC-UV and GC-MS are suitable methods for the accurate and precise quantification of 4-(2-Fluorophenyl)phenol.

  • HPLC-UV emerges as the recommended method for routine quality control and release testing. It offers an excellent balance of specificity, accuracy, precision, and ease of use. The method is robust and can be readily implemented in most analytical laboratories.

  • GC-MS , with its superior sensitivity and selectivity, is the preferred method for trace-level analysis, impurity profiling, and as a confirmatory technique. The requirement for derivatization adds a step to the sample preparation process but is justified by the quality of the data obtained.

  • UV-Vis Spectrophotometry , while demonstrating acceptable linearity, accuracy, and precision for bulk analysis, suffers from a significant lack of specificity. Its use should be limited to in-process controls or situations where interfering substances are known to be absent.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring the integrity and reliability of scientific data. [9][10]This guide has provided a comprehensive comparison of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of 4-(2-Fluorophenyl)phenol. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions about the most appropriate analytical strategy for their specific needs, thereby ensuring product quality and regulatory compliance.

References

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025).
  • A Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
  • Cross-validation (analytical chemistry) - Wikipedia. (n.d.).
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014).
  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023).
  • Cross-validation of analytical methods for phenolic compounds - Benchchem. (n.d.).
  • Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed. (2013).
  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024).
  • Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods - MDPI. (n.d.).
  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. (n.d.).
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives - Benchchem. (n.d.).
  • 4-[[(4-Fluorophenyl)imino]methyl]phenol | LGC Standards. (n.d.).
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C - Scirp.org. (2017).
  • HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent - PubMed. (1998).
  • Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. (n.d.).
  • Analytical Methods - OPUS. (2025).
  • Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry - ResearchGate. (2025).
  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS - Thermo Fisher Scientific. (n.d.).
  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (n.d.).
  • Method 9066: Phenolics (Colorimetric, Automated 4-AAP with Distillation), part of Test Methods for Evaluating Solid Waste, Physi - EPA. (n.d.).
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - MDPI. (n.d.).
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC - PubMed Central. (n.d.).

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Validation

Comparative study of different synthetic routes to 4-(2-Fluorophenyl)phenol

Introduction: The Significance of 4-(2-Fluorophenyl)phenol 4-(2-Fluorophenyl)phenol is a crucial biaryl compound, a structural motif frequently encountered in pharmaceuticals, agrochemicals, and advanced materials. Its i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(2-Fluorophenyl)phenol

4-(2-Fluorophenyl)phenol is a crucial biaryl compound, a structural motif frequently encountered in pharmaceuticals, agrochemicals, and advanced materials. Its importance lies in its role as a key intermediate in the synthesis of more complex molecules, where the specific arrangement of its fluorinated and phenolic rings imparts unique physicochemical properties. The efficient and selective synthesis of this molecule is therefore of paramount importance to researchers and drug development professionals.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing 4-(2-Fluorophenyl)phenol. We will delve into the mechanistic underpinnings, practical execution, and relative merits of the most prevalent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Negishi coupling. By presenting detailed experimental protocols, quantitative data, and expert insights, this document aims to equip researchers with the knowledge to select the most appropriate synthetic route for their specific laboratory or industrial needs.

Core Synthetic Strategies: A Mechanistic Overview

The formation of the pivotal carbon-carbon bond between the two aromatic rings is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high yields and excellent functional group tolerance, making them staples in modern organic synthesis.

G cluster_0 General Synthetic Approach Coupling_Partners Aryl Halide (A) + Organometallic Reagent (B) Catalyst Palladium Catalyst + Ligand Coupling_Partners->Catalyst Reaction Conditions (Solvent, Base, Temp) Product 4-(2-Fluorophenyl)phenol Catalyst->Product C-C Bond Formation

Caption: General workflow for palladium-catalyzed synthesis of 4-(2-Fluorophenyl)phenol.

Route 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis due to the stability, low toxicity, and commercial availability of its organoboron reagents.[1][2] The reaction couples an organoboron species with an organic halide or triflate.

Reaction Scheme:

(2-Fluorophenyl)boronic acid + 4-Bromo(or Iodo)phenol → 4-(2-Fluorophenyl)phenol

Mechanistic Rationale:

The catalytic cycle of the Suzuki reaction is a well-understood process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromophenol), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: A base activates the organoboron compound, facilitating the transfer of the 2-fluorophenyl group from boron to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[1]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd OA_label Oxidative Addition RE_label Reductive Elimination Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal T_label Transmetalation Transmetal->Pd0 Product Ar-Ar' Transmetal->Product ArX Ar-X (4-Bromophenol) ArX->OxAdd ArBOH Ar'-B(OH)₂ (2-Fluorophenylboronic acid) + Base ArBOH->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Advantages:

  • Stability: Boronic acids are generally stable to air and moisture, making them easy to handle.[1]

  • Low Toxicity: Boron-containing byproducts are typically non-toxic.

  • Commercial Availability: A vast array of boronic acids and their derivatives are commercially available.[2]

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups.[1]

Disadvantages:

  • Base Sensitivity: The required base can sometimes promote side reactions with sensitive substrates.

  • Boronic Acid Homocoupling: A common side reaction is the formation of a symmetrical biaryl from the boronic acid starting material.

Route 2: The Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, also catalyzed by a palladium or nickel complex.[3][4] It is renowned for its high reactivity and broad scope.

Reaction Scheme:

(2-Fluorophenyl)zinc halide + 4-Bromo(or Iodo)phenol → 4-(2-Fluorophenyl)phenol

Mechanistic Rationale:

The Negishi coupling follows a catalytic cycle similar to the Suzuki reaction, with the key difference being the transmetalation step.

  • Oxidative Addition: A Pd(0) species adds to the aryl halide to form a Pd(II) intermediate.

  • Transmetalation: The organozinc reagent transfers its organic group (2-fluorophenyl) to the palladium center. This step is typically faster than in the Suzuki coupling due to the higher nucleophilicity of the organozinc compound.[5]

  • Reductive Elimination: The desired biaryl product is formed, regenerating the Pd(0) catalyst.[3]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd OA_label Oxidative Addition RE_label Reductive Elimination Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal T_label Transmetalation Transmetal->Pd0 Product Ar-Ar' Transmetal->Product ArX Ar-X (4-Bromophenol) ArX->OxAdd ArZnX Ar'-ZnX ((2-Fluorophenyl)zinc halide) ArZnX->Transmetal

Caption: Catalytic cycle of the Negishi coupling reaction.

Advantages:

  • High Reactivity: Organozinc reagents are highly reactive, often leading to faster reactions and higher yields, especially with challenging or sterically hindered substrates.[6]

  • Broad Scope: The reaction is effective for coupling sp³, sp², and sp hybridized carbon atoms.[3]

  • Mild Conditions: Reactions can often be carried out at or near room temperature.

Disadvantages:

  • Reagent Preparation: Organozinc reagents are typically prepared in situ and are sensitive to air and moisture, requiring anhydrous reaction conditions and inert atmospheres.[5]

  • Functional Group Intolerance: The high reactivity of the organozinc reagent can make it incompatible with certain functional groups (e.g., acidic protons).

Comparative Performance Analysis

The choice between Suzuki and Negishi coupling often depends on a balance of practical considerations and substrate requirements. The following table summarizes key performance indicators for each route in the context of synthesizing 4-(2-Fluorophenyl)phenol.

ParameterSuzuki-Miyaura CouplingNegishi CouplingRationale & Comments
Typical Yield 80-95%85-98%Both methods provide high yields. Negishi may have a slight edge with sterically demanding substrates.[6]
Reagent Stability High (Boronic acids are often solids, stable in air)Low (Organozincs are moisture/air-sensitive)Suzuki reagents are significantly easier to handle and store.[1][5]
Reaction Conditions 80-110 °C, requires a base (e.g., K₂CO₃, Cs₂CO₃)Room Temp to 80 °C, base not requiredNegishi often proceeds under milder thermal conditions.[3]
Catalyst Loading 1-3 mol% Pd1-3 mol% PdBoth are efficient, requiring only catalytic amounts of palladium.
Substrate Scope Very GoodExcellentNegishi's higher reactivity gives it a broader scope, particularly for less reactive halides (chlorides).[3][4]
Cost & Scalability Generally more cost-effective and scalableCan be more expensive due to anhydrous solvents and inert atmosphere requirementsFor large-scale industrial synthesis, the stability and lower cost of boronic acids often favor the Suzuki route.
Environmental Impact Moderate (boron waste is relatively benign)Moderate (zinc waste, requires anhydrous solvents)Both involve precious metal catalysts and organic solvents. The choice depends on the specific reagents and conditions used.

Senior Application Scientist's Recommendation

For the majority of standard laboratory applications and for large-scale production of 4-(2-Fluorophenyl)phenol, the Suzuki-Miyaura coupling is the recommended route . The primary drivers for this recommendation are the operational simplicity, lower cost, and enhanced safety profile afforded by the air- and moisture-stability of the (2-fluorophenyl)boronic acid starting material. The commercial availability of a wide range of boronic acids simplifies procurement and experimental setup.

The Negishi coupling should be considered a powerful alternative under specific circumstances. If the project involves coupling with a less reactive aryl chloride instead of a bromide, or if steric hindrance is significantly impeding the reaction progress via the Suzuki route, the higher reactivity of the organozinc reagent in the Negishi coupling may provide a decisive advantage in achieving a higher yield. However, this comes at the cost of more stringent experimental requirements, including the use of anhydrous techniques and inert atmospheres, which may not be feasible in all laboratory settings.

Detailed Experimental Protocols

Caution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromophenol

  • (2-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq.), (2-fluorophenyl)boronic acid (1.2 eq.), and anhydrous potassium carbonate (2.5 eq.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the flask against a positive flow of inert gas.

  • Add anhydrous toluene (to achieve approx. 0.2 M concentration of 4-bromophenol) and a small amount of deionized water (10% of toluene volume) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure 4-(2-fluorophenyl)phenol.

Protocol 2: Synthesis via Negishi Coupling

Materials:

  • 2-Bromo-1-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl₂), anhydrous

  • 4-Iodophenol

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M aq. HCl)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Preparation of the Organozinc Reagent: a. To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C. b. Add 2-bromo-1-fluorobenzene (1.1 eq.) via syringe. c. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes. d. In a separate flask, dissolve anhydrous zinc chloride (1.2 eq.) in anhydrous THF. Transfer this solution via cannula to the aryllithium solution at -78 °C. e. Allow the mixture to slowly warm to room temperature and stir for 1 hour. The (2-fluorophenyl)zinc chloride reagent is now ready for the coupling step.

  • Cross-Coupling Reaction: a. In a separate flame-dried flask under an inert atmosphere, dissolve 4-iodophenol (1.0 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) in anhydrous THF. b. Transfer the freshly prepared organozinc solution to the flask containing the 4-iodophenol and catalyst via cannula. c. Stir the reaction mixture at room temperature for 8-12 hours, or until completion as monitored by TLC or HPLC.

  • Work-up and Purification: a. Quench the reaction by slowly adding 1 M HCl. b. Dilute with ethyl acetate and separate the layers. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 4-(2-fluorophenyl)phenol.

References

  • BenchChem. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]-phenol.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Royal Society of Chemistry. (2021). Claisen rearrangement enabled efficient access to biaryl phenols.
  • University of Wisconsin-Madison. (n.d.). Grignard Reaction.
  • Wikipedia. (2023). Negishi coupling.
  • National Center for Biotechnology Information. (n.d.). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry Stack Exchange. (2018). Phenol preparation from Grignard reagent.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Winthrop University. (n.d.). The Grignard Reaction.
  • BYJU'S. (n.d.). Grignard Reagent.
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
  • OpenOChem Learn. (n.d.). Negishi Coupling.
  • Google Patents. (n.d.). CN101445431A - Method for preparing fluorophenol.
  • ACS Publications. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • X-Mol. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.
  • ResearchGate. (2015). ChemInform Abstract: Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials.
  • ResearchGate. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.

Sources

Comparative

A Comparative Performance Analysis of 4-(2-Fluorophenyl)phenol in Advanced Material Applications

Introduction: The Pursuit of Performance through Fluorination In the relentless quest for materials with superior performance characteristics, strategic molecular design is paramount. The introduction of fluorine into or...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Performance through Fluorination

In the relentless quest for materials with superior performance characteristics, strategic molecular design is paramount. The introduction of fluorine into organic scaffolds is a well-established strategy for tuning material properties, owing to the unique electronic nature of the fluorine atom—its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond. This guide focuses on 4-(2-Fluorophenyl)phenol, a biaryl phenol, as a candidate monomer for high-performance polymers and a precursor for liquid crystals.

Biaryl scaffolds are foundational to many advanced materials, lending rigidity, thermal stability, and desirable electronic properties.[1][2] The central hypothesis of this guide is that the specific placement of a fluorine atom at the ortho-position of one of the phenyl rings in 4-phenylphenol—creating 4-(2-Fluorophenyl)phenol—offers a distinct performance advantage over its non-fluorinated counterparts. Due to a scarcity of direct performance data for polymers and liquid crystals derived from 4-(2-Fluorophenyl)phenol in publicly accessible literature, this guide will benchmark its anticipated performance against its non-fluorinated analogue, 4-phenylphenol, and the symmetric biaryl, 4,4'-biphenol. The comparisons will be grounded in established principles of polymer chemistry and material science, supported by experimental data from closely related systems.

This guide is intended for researchers and professionals in materials science and drug development, providing both a comparative analysis and detailed experimental protocols for validation.

The Strategic Advantage of Ortho-Fluorination

The introduction of a fluorine atom at the 2-position of the phenyl ring is not arbitrary. This specific substitution is anticipated to influence material properties in several key ways:

  • Disrupted π-π Stacking and Enhanced Solubility: The steric hindrance introduced by the ortho-fluorine atom can disrupt the efficient packing of polymer chains, leading to increased solubility in common organic solvents.[3] This is a significant advantage in polymer processing and film casting.

  • Modified Electronic Properties and Intermolecular Interactions: The high electronegativity of fluorine creates a strong dipole moment. In a polymer chain, this can alter intermolecular forces, potentially affecting the glass transition temperature (Tg) and mechanical properties. In liquid crystal applications, this dipole moment is crucial for tuning dielectric anisotropy (Δε), a key parameter for display performance.[4]

  • Enhanced Thermal and Oxidative Stability: The high bond energy of the C-F bond can contribute to increased thermal and oxidative stability of the resulting material.[5]

Application Focus 1: High-Performance Poly(Aryl Ether)s

Poly(aryl ether)s are a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. The biphenyl unit is a common component in these polymers to enhance their rigidity and thermal properties.[6] Here, we compare the anticipated properties of a poly(aryl ether) synthesized from 4-(2-Fluorophenyl)phenol with those derived from 4-phenylphenol and 4,4'-biphenol.

Comparative Performance Data (Analogous Systems)

The following table presents typical thermal properties for poly(aryl ether)s derived from analogous biphenolic monomers. While specific data for a polymer from 4-(2-Fluorophenyl)phenol is not available, data from a fluorinated biphenol (4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl) is included to illustrate the general effect of fluorination.

MonomerPolymer Structure (Representative)Glass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Key Anticipated Attributes
4-(2-Fluorophenyl)phenol (Hypothesized) Poly(2-fluorobiphenylene ether)> 190 (estimated)> 500 (estimated)Enhanced solubility, modified dielectric properties, high thermal stability.
4-Phenylphenol Poly(biphenylene ether)~180-195[3]~500-520[3]Good thermal stability, but potentially lower solubility.[7][8]
4,4'-Biphenol Poly(p-phenylene ether)~210-230[9]~510-540[9]High thermal stability and rigidity, often leading to processing challenges.[6]
4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl (Fluorinated Analogue) Fluorinated Poly(aryl ether)178–226[5]514–555[5]Excellent thermal stability, low dielectric constant, high hydrophobicity.[5]
Experimental Protocol: Synthesis and Thermal Characterization of a Poly(Aryl Ether)

This protocol describes a general method for synthesizing a poly(aryl ether) via nucleophilic aromatic substitution, which can be adapted for 4-(2-Fluorophenyl)phenol and its analogues.

Synthesis Workflow:

cluster_synthesis Poly(Aryl Ether) Synthesis Monomer Biphenolic Monomer (e.g., 4-(2-Fluorophenyl)phenol) ReactionVessel Reaction Mixture (N2 atmosphere, 160-190°C) Monomer->ReactionVessel ActivatedDihalide Activated Aryl Dihalide (e.g., 4,4'-Difluorobenzophenone) ActivatedDihalide->ReactionVessel Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->ReactionVessel Base Anhydrous K2CO3 Base->ReactionVessel Precipitation Precipitation ReactionVessel->Precipitation Cool and Precipitate in Methanol/Water Filtration Filtration Precipitation->Filtration Filter Washing Washing Filtration->Washing Wash with Water and Methanol Drying Drying Washing->Drying Dry in Vacuum Oven Polymer Polymer Drying->Polymer Purified Polymer

Caption: Workflow for the synthesis of poly(aryl ether)s.

Step-by-Step Methodology:

  • Reactant Charging: In a flame-dried three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the biphenolic monomer (1.0 eq), an activated aryl dihalide (e.g., 4,4'-difluorobenzophenone, 1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a high-boiling aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), and a small amount of toluene to create an azeotrope with water.

  • Dehydration: Heat the mixture to reflux to remove any residual water via the Dean-Stark trap.

  • Polymerization: After removing the toluene, raise the temperature to 160-190°C and maintain for 4-8 hours until a significant increase in viscosity is observed.

  • Isolation: Cool the reaction mixture, dilute with additional solvent if necessary, and precipitate the polymer by pouring the solution into a stirred mixture of methanol and water.

  • Purification: Filter the fibrous polymer, wash thoroughly with water and methanol to remove salts and residual solvent, and dry in a vacuum oven at 80-120°C to a constant weight.

Thermal Analysis Protocols:

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the dried polymer into a TGA pan.

    • Heat the sample from 30°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere.[10][11]

    • Determine the 5% weight loss temperature (Td5) from the resulting TGA curve.[10]

  • Differential Scanning Calorimetry (DSC):

    • Seal 5-10 mg of the polymer in a DSC pan.

    • Heat the sample to a temperature above its expected Tg at 20°C/min to erase its thermal history.

    • Cool the sample to below its Tg.

    • Perform a second heating scan at 10°C/min. The glass transition temperature (Tg) is determined as the midpoint of the step transition in the heat flow curve.[1][12][13]

Application Focus 2: Liquid Crystal Precursors

The rigid, calamitic (rod-like) structure of biphenyl derivatives makes them excellent cores for thermotropic liquid crystals. The introduction of a lateral fluorine atom, as in 4-(2-Fluorophenyl)phenol, is a common strategy to modify key properties of liquid crystal materials.

Anticipated Impact on Liquid Crystal Properties
  • Dielectric Anisotropy (Δε): The ortho-fluorine introduces a dipole moment perpendicular to the long axis of the molecule. This is expected to decrease the dielectric anisotropy (Δε = ε∥ - ε⊥), a crucial parameter for certain display modes like vertically aligned (VA) displays.[14]

  • Clearing Point (N-I Transition): The altered molecular shape and intermolecular forces due to the fluorine atom can affect the nematic-to-isotropic (N-I) transition temperature, or clearing point. This may lead to a broader or shifted nematic range.

  • Viscosity: The disruption of molecular packing can lead to a reduction in viscosity, which is beneficial for faster switching times in displays.

Comparative Properties of Analogous Liquid Crystal Cores

The table below shows properties of liquid crystals containing analogous core structures. This illustrates the general influence of the core on the resulting material properties.

Core Structure PrecursorRepresentative LC MoleculeNematic Range (°C)Dielectric Anisotropy (Δε)Key Attributes
4-(2-Fluorophenyl)phenol (Hypothesized) Ester or ether derivativePotentially broadLikely negative or small positiveModified Δɛ, potentially lower viscosity.
4-Phenylphenol 4-Alkoxy-4'-cyanobiphenyl (e.g., 5CB)24 - 35.3PositiveWell-established positive Δε materials.
4,4'-Biphenol 4,4'-DialkoxybiphenylOften high melting, may form smectic phasesVaries with terminal groupsHigh thermal stability, tendency for higher-order phases.
Experimental Protocol: Synthesis and Characterization of a Liquid Crystal Ester

This protocol outlines the synthesis of a representative liquid crystal ester from a phenolic precursor.

Synthesis Workflow:

cluster_synthesis_lc Liquid Crystal Ester Synthesis Phenol Phenolic Core (e.g., 4-(2-Fluorophenyl)phenol) ReactionMixture Esterification Reaction (0°C to RT) Phenol->ReactionMixture AcidChloride Mesogenic Acid Chloride (e.g., 4-Alkylbenzoyl chloride) AcidChloride->ReactionMixture Base Pyridine or Triethylamine Base->ReactionMixture Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->ReactionMixture Workup Workup ReactionMixture->Workup Aqueous Workup Purification Purification Workup->Purification Column Chromatography Recrystallization Recrystallization Purification->Recrystallization Recrystallization LC_Product LC_Product Recrystallization->LC_Product Purified Liquid Crystal

Sources

Validation

A Senior Application Scientist’s Guide to Validated HPLC for Purity Analysis of Fluorinated Compounds

In the landscape of modern drug development, the incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of medicinal chemistry. This strategic modification can dramatically enhan...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of medicinal chemistry. This strategic modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, these same properties introduce unique analytical challenges, particularly in ensuring the purity of these compounds and their related substances. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Purity in Fluorinated Pharmaceuticals

The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a drug product. For fluorinated compounds, impurities can arise from complex synthetic pathways, side reactions, or degradation. A robust, validated analytical method is therefore not merely a quality control requirement; it is a fundamental component of patient safety and regulatory success. HPLC, particularly Reversed-Phase HPLC (RP-HPLC), stands as the predominant technique for this application due to its versatility, sensitivity, and resolving power.

The primary challenge in analyzing fluorinated compounds lies in their unique physicochemical properties. The high electronegativity of fluorine can alter molecular interactions with stationary phases, sometimes leading to poor peak shapes or unexpected elution patterns on traditional C18 columns. Therefore, method development requires a nuanced approach that considers both the analyte and the potential impurities.

A Validated, Stability-Indicating HPLC Method: Protocol and Rationale

A successful analytical method must be "stability-indicating," meaning it can accurately measure the drug substance in the presence of its degradation products and related impurities.[1] This is achieved through a combination of meticulous method development and rigorous validation, including forced degradation studies.

Experimental Protocol: Purity Analysis of a Model Fluorinated API

This protocol outlines a typical stability-indicating RP-HPLC method. The causality behind each parameter selection is critical for understanding and adapting the method.

Instrumentation:

  • HPLC System: A quaternary gradient HPLC system equipped with an autosampler, column thermostat, and a Photodiode Array (PDA) detector. The PDA detector is crucial for assessing peak purity and specificity.

  • Column: Phenomenex C8 (250 mm × 4.6 mm, 5 µm).

    • Rationale: While C18 columns are the workhorse of RP-HPLC, a C8 phase provides slightly less hydrophobicity, which can be advantageous for retaining and separating moderately polar fluorinated compounds without excessive analysis times. For highly similar fluorinated analogues, specialized phases like Pentafluorophenyl (PFP) or other fluorinated phases can offer alternative selectivity through dipole-dipole and π-π interactions.[2][3]

Chromatographic Conditions:

  • Mobile Phase A: 0.1 M Ammonium Formate in Water.[4]

    • Rationale: A buffer is necessary to control the ionization state of acidic or basic analytes, ensuring consistent retention times and peak shapes. Ammonium formate is volatile, making it compatible with mass spectrometry (LC-MS) if further characterization is needed.

  • Mobile Phase B: Methanol.[4]

    • Rationale: Methanol is a common organic modifier. The choice between methanol and acetonitrile can significantly impact selectivity, and both should be screened during development.

  • Elution Program: Gradient Elution.

    • 0-10 min: 20% B to 80% B

    • 10-12 min: 80% B (hold)

    • 12-13 min: 80% B to 20% B

    • 13-15 min: 20% B (equilibration)

    • Rationale: A gradient is essential for separating compounds with a wide range of polarities (the API and its potential impurities) within a reasonable timeframe and for eluting strongly retained compounds from the column.[5]

  • Flow Rate: 0.8 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: 241 nm.[4]

    • Rationale: The wavelength should be set at the absorbance maximum (λmax) of the main analyte to ensure maximum sensitivity. The PDA detector will acquire spectra across a range to help identify co-eluting peaks.

  • Injection Volume: 20 µL.[4]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample & Standard Preparation Injection Inject Sample (20 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Separation Gradient Separation (C8 Column, 25°C) MobilePhasePrep->Separation Injection->Separation Detection PDA Detection (241 nm) Separation->Detection Integration Peak Integration Detection->Integration Purity Peak Purity Assessment Integration->Purity Quantification Quantification (% Area) Purity->Quantification

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 4-(2-Fluorophenyl)phenol

Introduction: The Critical Role of Starting Material Consistency In the landscape of pharmaceutical development, the quality of a final Active Pharmaceutical Ingredient (API) is not merely determined by the final purific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Consistency

In the landscape of pharmaceutical development, the quality of a final Active Pharmaceutical Ingredient (API) is not merely determined by the final purification step but is a culmination of rigorously controlled inputs at every stage. 4-(2-Fluorophenyl)phenol is a key starting material or intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a fluorinated phenyl ring coupled to a phenol, makes it a versatile building block, but also introduces complexities in its manufacturing.

Lot-to-lot variability in a starting material like 4-(2-Fluorophenyl)phenol can have cascading effects on a multi-step synthesis. Fluctuations in purity, impurity profiles, or even physical properties can unpredictably alter reaction kinetics, lead to the formation of new or elevated levels of impurities, and ultimately compromise the safety and efficacy of the final drug product.[1] This guide provides a comprehensive framework for assessing and controlling this variability, ensuring the robustness and reproducibility of your manufacturing process. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7, which details Good Manufacturing Practice (GMP) for APIs.[2][3][4][5][6]

Potential Sources of Lot-to-Lot Variability

Understanding why variability occurs is the first step toward controlling it. For 4-(2-Fluorophenyl)phenol, the primary sources of inconsistency arise from its synthesis and purification.

  • Synthetic Route: The most common synthetic pathways involve cross-coupling reactions, such as the Suzuki or Ullmann coupling. Each route carries a unique impurity profile.

    • Suzuki Coupling: Often utilizes palladium catalysts and boronic acid derivatives. Potential impurities include residual palladium, unreacted starting materials (e.g., 2-fluorophenylboronic acid, bromophenol), and homocoupled byproducts (e.g., biphenyls).

    • Ullmann Condensation: A copper-catalyzed reaction that can introduce residual copper impurities. Incomplete reactions or side reactions can lead to different sets of process-related impurities.

  • Raw Material Quality: The quality of the initial inputs (e.g., halophenols, boronic acids, solvents, catalysts) will directly impact the final product. A supplier changing their source of a key raw material can introduce a new impurity that propagates through the synthesis.

  • Purification Process: Crystallization is the most common purification method. Variations in solvent systems, cooling rates, and filtration can lead to differences in crystalline form (polymorphism), residual solvent levels, and the trapping of impurities within the crystal lattice.

A Multi-Modal Analytical Framework for Quality Assessment

No single analytical technique is sufficient to fully characterize a starting material. A robust quality control (QC) strategy employs a suite of orthogonal methods to build a complete picture of the material's identity, purity, and physical properties. This holistic approach is essential for a comprehensive control strategy.

Below is a logical workflow for the qualification of a new batch of 4-(2-Fluorophenyl)phenol.

Caption: Figure 1: Analytical Workflow for Lot Qualification.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the importance of this multi-pronged approach, consider the hypothetical data from three different commercial lots of 4-(2-Fluorophenyl)phenol presented below.

ParameterLot ALot BLot CAcceptance CriteriaMethod
Appearance White to off-white powderWhite to off-white powderYellowish powderWhite to off-white powderVisual
Identity (FTIR) Conforms to ReferenceConforms to ReferenceConforms to ReferenceConforms to ReferenceUSP <197>
Purity (HPLC) 99.85%99.79%98.95%≥ 99.5%HPLC-UV
Impurity A (RRT 0.85) 0.08%0.07%0.11%≤ 0.10%HPLC-UV
Impurity B (RRT 1.15) 0.04%0.11%0.09%≤ 0.10%HPLC-UV
Unknown Impurity (RRT 1.30) Not DetectedNot Detected0.65%Any unknown ≤ 0.10%HPLC-UV
Total Impurities 0.15%0.21%1.05%≤ 0.50%HPLC-UV
Melting Point (DSC Onset) 115.1 °C114.9 °C112.5 °C114.0 - 117.0 °CDSC
Residual Toluene (GC) 55 ppm72 ppm450 ppm≤ 890 ppm (ICH Q3C)GC-HS

Interpretation of Results:

  • Lot A: Meets all specifications. This is a high-quality lot suitable for use.

  • Lot B: While the overall purity is acceptable, "Impurity B" exceeds the individual impurity threshold of 0.10%. This would trigger an investigation to identify the impurity and assess its potential impact on downstream processes.

  • Lot C: This lot fails on multiple criteria. Its yellowish appearance is an immediate red flag. The HPLC analysis shows low purity and a significant unknown impurity at 0.65%, which far exceeds the ICH identification threshold of 0.10%.[1][7][8] The depressed melting point corroborates the presence of significant impurities. This lot should be rejected, and a formal investigation with the supplier is mandatory.

Key Experimental Protocols

Trustworthy data comes from well-designed and validated experimental protocols. Below are detailed methodologies for the most critical analyses.

Protocol 1: Purity and Impurity Profiling by Reverse-Phase HPLC

This method is the cornerstone of quality assessment, providing quantitative data on the main component and its organic impurities.

1. Instrumentation and Conditions:

  • Chromatograph: HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 4-(2-Fluorophenyl)phenol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the lot sample.

3. System Suitability Test (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • Tailing factor for the main peak: ≤ 2.0.

    • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%.

4. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the standard and sample solutions.

  • Calculate the percentage purity using the area normalization method. Identify known impurities by their relative retention time (RRT) against the main peak. Quantify impurities against the main analyte peak or a qualified impurity standard if available.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-(2-Fluorophenyl)phenol

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(2-Fluorophenyl)phenol, a fluorinated aromatic compound. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to foster a culture of safety and compliance.

Understanding the Hazard Profile: The "Why" Behind the Protocol

4-(2-Fluorophenyl)phenol, like many halogenated phenols, presents a multi-faceted hazard profile that dictates its handling and disposal requirements. Its structure, combining a phenol group with a fluorinated phenyl ring, imparts specific toxicological and ecotoxicological properties. Understanding these intrinsic hazards is the foundation of a robust safety protocol.

Based on data for structurally similar compounds like 4-Fluorophenol, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes serious skin and eye irritation.[1][2][3][4]

  • Organ Toxicity: May cause respiratory irritation.[1][4]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]

The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, contributes to the compound's persistence, making its proper destruction crucial to prevent environmental accumulation.[5][6]

Hazard Classification Summary
Hazard ClassGHS Hazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][3]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1][3][4]
Eye Irritation (Category 2)H319: Causes serious eye irritation[1][3][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][4]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling 4-(2-Fluorophenyl)phenol for any purpose, including disposal, the following control measures are mandatory to minimize exposure risk.

  • Engineering Controls : Always handle solid 4-(2-Fluorophenyl)phenol and its solutions inside a certified chemical fume hood.[7] This is critical to prevent the inhalation of dust or vapors, which are known respiratory irritants.[1][4]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is your primary defense against dermal and ocular exposure.

    • Eye Protection : Chemical splash goggles are the minimum requirement.[1] For operations with a higher splash risk, a full face shield should be worn in addition to goggles.

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves (double-gloving is recommended for incidental contact).[7] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1]

    • Protective Clothing : A buttoned lab coat is required.[3] Ensure it is clean and appropriate for the task.

Step-by-Step Disposal Protocol

The fundamental principle for disposing of 4-(2-Fluorophenyl)phenol is waste segregation. Never mix incompatible waste streams.[8] All waste containing this compound must be treated as hazardous chemical waste.

Step 1: Identify and Segregate Waste Streams

Proper disposal begins with correctly identifying the type of waste. The three primary streams for this compound are:

  • Unused or Excess Solid Chemical: Pure, unadulterated 4-(2-Fluorophenyl)phenol.

  • Contaminated Solid Waste: Items such as gloves, weighing papers, pipette tips, and paper towels that have come into direct contact with the chemical.

  • Contaminated Liquid Waste: Solutions containing 4-(2-Fluorophenyl)phenol dissolved in organic solvents or aqueous buffers.

Step 2: Containerize and Label Waste
  • For Unused Solid Chemical :

    • Place the original container, if available and in good condition, into secondary containment (e.g., a sealable plastic bag).

    • If transferring, use a clearly labeled, compatible, and sealable container designated for halogenated organic solid waste.

    • The label must include: "Hazardous Waste," the full chemical name "4-(2-Fluorophenyl)phenol," and the associated hazard pictograms (e.g., exclamation mark, health hazard).

  • For Contaminated Solid Waste :

    • Collect all contaminated disposable materials in a designated, leak-proof container lined with a heavy-duty plastic bag.[8][9]

    • Do not overfill the container. Once full, seal the bag and the container lid securely.

    • Label the container clearly as "Hazardous Waste: 4-(2-Fluorophenyl)phenol Contaminated Debris."

  • For Contaminated Liquid Waste :

    • Collect all liquid waste in a shatter-proof, leak-proof container compatible with the solvent used.

    • Since the compound contains fluorine, this waste stream must be classified as Halogenated Organic Waste .[10]

    • Label the container with "Hazardous Waste," the full names of all chemical constituents (including solvents), their approximate concentrations, and the appropriate hazard pictograms.

    • Keep the container closed at all times, except when adding waste.

Step 3: Manage Spills Immediately and Safely

In the event of a small spill within a chemical fume hood:

  • Evacuate non-essential personnel from the area.

  • Ensure ventilation is working correctly.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[9] DO NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]

  • Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as contaminated solid waste.

  • For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) department.

Step 4: Arrange for Final Disposal

Under no circumstances should 4-(2-Fluorophenyl)phenol or its contaminated materials be disposed of in standard trash or down the drain.[1]

  • Store all properly containerized and labeled waste in a designated Satellite Accumulation Area (SAA) in your laboratory.

  • Contact your institution's EHS office or hazardous waste management provider to schedule a pickup.[8]

  • The accepted and environmentally sound method for destroying fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[5][6] This process is necessary to break the stable carbon-fluorine bonds and prevent the release of persistent pollutants into the environment.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 4-(2-Fluorophenyl)phenol.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Identification & Segregation cluster_2 Containerization & Labeling Protocol cluster_3 Final Disposal Pathway Waste Generate Waste Containing 4-(2-Fluorophenyl)phenol Decision What is the waste type? Waste->Decision Solid Unused/Excess Solid Decision->Solid  Solid Chemical Liquid Contaminated Liquid Decision->Liquid  Liquid Solution Debris Contaminated Solid Debris (Gloves, Paper, etc.) Decision->Debris Solid Debris Solid_Proc Containerize in sealed, compatible container. Label: 'Halogenated Solid Waste' Solid->Solid_Proc Liquid_Proc Containerize in sealed, shatter-proof container. Label: 'Halogenated Liquid Waste' Liquid->Liquid_Proc Debris_Proc Collect in lined, leak-proof container. Label: 'Contaminated Debris' Debris->Debris_Proc Storage Store in designated Satellite Accumulation Area Solid_Proc->Storage Liquid_Proc->Storage Debris_Proc->Storage Pickup Contact EHS for Hazardous Waste Pickup Storage->Pickup Destruction High-Temperature Incineration Pickup->Destruction

Caption: Decision workflow for the safe disposal of 4-(2-Fluorophenyl)phenol waste.

References

  • MDPI. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. [Link]

  • New Mexico Environment Department. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]

  • Lab Manager. PFAS Destruction Method Recovers Valuable Fluorine. [Link]

  • ResearchGate. How can I dispose phenol?. [Link]

  • Unknown Source. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

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  • Yale Environmental Health & Safety. Phenol Use in Labs Special Requirements for P-Listed Chemical Waste. [Link]

  • GOV.UK. Phenol: toxicological overview. [Link]

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  • Environmental Protection Agency (EPA). Phenol. [Link]

  • National Center for Biotechnology Information (NCBI). REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol. [Link]

  • National Center for Biotechnology Information (NCBI). Phenol Toxicity. [Link]

  • Centers for Disease Control and Prevention (CDC). Phenol | Medical Management Guidelines. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • Department of Climate Change, Energy, the Environment and Water (Australia). Phenol. [Link]

  • PubMed. [Acute phenol poisoning]. [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits - Annotated Tables. [Link]

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